molecular formula C11H10N2O2 B189425 1-Benzyluracil CAS No. 717-00-0

1-Benzyluracil

Cat. No.: B189425
CAS No.: 717-00-0
M. Wt: 202.21 g/mol
InChI Key: VYBPQVFJJKEBLA-UHFFFAOYSA-N
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Description

1-Benzyluracil is a versatile N-alkyluracil derivative that serves as a key chemical scaffold and precursor in medicinal chemistry and drug discovery research. Its primary research value lies in the synthesis of novel heterocyclic compounds with potential biological activity. Derivatives of 1-Benzyluracil, such as various pyridopyrimidines, xanthines, and lumazines, have been investigated as potential anticancer agents. These novel synthesized compounds have been screened for their cytotoxic activity against a range of cancer cell lines, including lung cancer (A549), liver cancer (HepG2, Huh7), and breast cancer (MCF7) . Molecular docking studies suggest that certain potent derivatives exhibit a promising mode of action by targeting proteins highly implicated in cancer progression, such as cyclin-dependent kinase 2 (CDK2), Janus kinase 2 (Jak2), and dihydrofolate reductase (DHFR) . Furthermore, 1-Benzyluracil derivatives have also been explored for their antiviral properties. Research has identified that some 1-Benzyl-substituted uracils demonstrate inhibitory activity against viruses such as HIV-1 and Epstein-Barr virus (EBV) in cell culture assays . The flexibility of the uracil pharmacophore allows for strategic modifications to overcome resistance mechanisms in viral targets, making it a valuable structure for developing new therapeutic agents . This compound is intended for use in non-clinical laboratory research, including fundamental research, pharmaceutical research, and the development of new diagnostic tools . This product is labeled "For Research Use Only" (RUO). It is not intended for use in diagnostic procedures, drug administration, or any form of human or veterinary treatment. The manufacturer assumes no responsibility for any uses beyond basic scientific research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10N2O2/c14-10-6-7-13(11(15)12-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBPQVFJJKEBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285494
Record name 1-Benzyluracil
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Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717-00-0
Record name NSC42056
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Record name 1-Benzyluracil
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Record name 1-Benzyluracil
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Foundational & Exploratory

An In-Depth Technical Guide to 1-Benzyluracil: Structure, Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-benzyluracil, a significant heterocyclic compound. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, and detailed methodologies for its synthesis and characterization. The content is structured to offer not just data, but also a deeper understanding of the scientific principles and experimental considerations that underpin the study of this compound.

Introduction: The Significance of N1-Substituted Uracils

Uracil and its derivatives are fundamental components of biological systems, most notably as a nucleobase in RNA. The modification of the uracil scaffold, particularly at the N1 position, has been a fertile area of research in medicinal chemistry. The introduction of substituents at this position can profoundly influence the molecule's biological activity, leading to the development of compounds with antiviral, anticancer, and other therapeutic properties. 1-Benzyluracil, with its benzyl group attached to the N1 position of the uracil ring, serves as a key exemplar of this class of compounds and a valuable scaffold for further chemical exploration.

Molecular Structure and Conformation

The chemical identity of 1-benzyluracil is defined by its unique three-dimensional structure, which dictates its interactions with biological targets and its overall physicochemical properties.

Chemical Structure

1-Benzyluracil consists of a pyrimidine-2,4-dione (uracil) ring linked at the N1 position to a benzyl group.

Systematic (IUPAC) Name: 1-(phenylmethyl)pyrimidine-2,4(1H,3H)-dione[1]

Molecular Formula: C₁₁H₁₀N₂O₂[1]

CAS Number: 717-00-0[1]

1-Benzyluracil_Structure cluster_uracil Uracil Ring cluster_benzyl Benzyl Group U1 N1 U2 C2=O U1->U2 B1 CH2 U1->B1 N-C bond U3 N3-H U2->U3 U4 C4=O U3->U4 U5 C5 U4->U5 U6 C6 U5->U6 U6->U1 B2 C B1->B2 B3 B2->B3 B4 B3->B4 B5 B4->B5 B6 B5->B6 B7 B6->B7 B7->B2

Caption: Chemical structure of 1-benzyluracil.

Three-Dimensional Conformation

X-ray crystallography studies have provided precise insights into the solid-state conformation of 1-benzyluracil. A key feature is the spatial relationship between the uracil and benzene rings. The benzene ring is oriented almost perpendicular to the plane of the uracil heterocycle, with a reported dihedral angle of approximately 91.2°.[2] This perpendicular arrangement is significant as it influences the molecule's overall shape and how it can fit into the binding pockets of enzymes or receptors. The crystal structure also reveals the formation of intermolecular hydrogen bonds, specifically an N—H⋯O interaction, which contributes to the stability of the crystal lattice.[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. This section outlines the key properties of 1-benzyluracil and provides a predictive analysis of its spectroscopic signatures.

Physical Properties

The physical properties of 1-benzyluracil are summarized in the table below. These characteristics are essential for handling, purification, and formulation of the compound.

PropertyValueSource(s)
Molecular Weight 202.21 g/mol [1]
Melting Point 179-181 °C
Appearance White to off-white solid
Solubility Soluble in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF); sparingly soluble in alcohols; insoluble in water.
Topological Polar Surface Area 49.4 Ų[1]
Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. Below is a predictive guide to the key spectroscopic features of 1-benzyluracil.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of 1-benzyluracil is expected to show distinct signals corresponding to the protons of the benzyl and uracil moieties.

    • Benzyl Protons: The five aromatic protons of the phenyl group will likely appear as a multiplet in the range of δ 7.2-7.4 ppm. The two benzylic protons (CH₂) are expected to produce a singlet at approximately δ 5.0 ppm.

    • Uracil Protons: The proton at the C6 position of the uracil ring should appear as a doublet, coupled to the C5 proton, in the region of δ 7.5-7.7 ppm. The C5 proton will also be a doublet, coupled to the C6 proton, at around δ 5.7-5.9 ppm. The N3-H proton will exhibit a broad singlet, typically in the range of δ 11.0-11.5 ppm.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton.

    • Uracil Carbons: The carbonyl carbons (C2 and C4) are expected to resonate downfield, around δ 163 ppm and δ 151 ppm, respectively. The C6 and C5 carbons should appear at approximately δ 141 ppm and δ 102 ppm.

    • Benzyl Carbons: The benzylic carbon (CH₂) is anticipated around δ 50 ppm. The aromatic carbons of the phenyl ring will show signals in the δ 127-136 ppm region.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of 1-benzyluracil will display characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (CH₂)
~1710 and ~1660C=O stretchCarbonyl (Uracil)
1600-1450C=C stretchAromatic and Uracil
~3200 (broad)N-H stretchAmide (Uracil)

3.2.3. Mass Spectrometry (MS)

In mass spectrometry, 1-benzyluracil is expected to show a molecular ion peak ([M]⁺) at m/z 202. A prominent fragmentation pattern would be the cleavage of the N-C bond between the uracil and benzyl groups, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which often appears as the base peak.

Synthesis of 1-Benzyluracil: A Step-by-Step Protocol

The synthesis of 1-benzyluracil is typically achieved through the N1-alkylation of uracil with a suitable benzylating agent. The following protocol details a reliable method for its preparation.

Reaction Scheme

Synthesis_of_1-Benzyluracil reagents Uracil + Benzyl Chloride base K₂CO₃ product 1-Benzyluracil reagents->product Heat solvent DMF

Caption: General reaction scheme for the synthesis of 1-benzyluracil.

Experimental Protocol

Materials:

  • Uracil

  • Benzyl chloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add uracil (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.

  • Addition of Benzylating Agent: While stirring, add benzyl chloride (1.1 equivalents) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with continuous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water. A precipitate of 1-benzyluracil will form.

  • Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with deionized water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield pure 1-benzyluracil.

Self-Validation: The identity and purity of the synthesized 1-benzyluracil should be confirmed using the spectroscopic methods outlined in section 3.2, as well as by melting point determination.

Reactivity and Potential Applications in Drug Development

The chemical structure of 1-benzyluracil imparts it with specific reactivity and makes it a molecule of interest in the field of drug discovery.

Chemical Reactivity

The uracil ring in 1-benzyluracil can undergo various chemical transformations. The N3-H proton is acidic and can be deprotonated with a suitable base, allowing for further substitution at this position. The double bond at C5-C6 is susceptible to electrophilic addition reactions. The benzyl group is generally stable but can be cleaved under certain reductive conditions.

Biological Activity and Therapeutic Potential

N1-substituted uracil derivatives have demonstrated a broad range of biological activities. While specific studies on 1-benzyluracil are part of ongoing research, the general class of compounds has shown promise in several therapeutic areas:

  • Antiviral Agents: Many N1-substituted uracil analogs have been investigated as inhibitors of viral enzymes, such as reverse transcriptase and polymerase. This makes them potential candidates for the development of drugs against viruses like HIV and SARS-CoV-2.[3]

  • Anticancer Agents: The uracil scaffold is a key component of some anticancer drugs (e.g., 5-fluorouracil). Modifications at the N1 position with groups like benzyl can alter the compound's interaction with cellular targets, potentially leading to new anticancer therapies. Research has explored the cytotoxicity of various N-benzyl pyrimidine derivatives against different cancer cell lines.[4]

The 1-benzyluracil molecule serves as a valuable starting point for the synthesis of more complex derivatives with potentially enhanced biological activity and improved pharmacokinetic profiles.

Conclusion

1-Benzyluracil is a compound of significant interest due to its foundational role as an N1-substituted uracil derivative. Its well-defined chemical structure and conformation provide a solid basis for understanding its physicochemical properties and reactivity. The synthetic route to 1-benzyluracil is straightforward and amenable to laboratory-scale preparation. As a scaffold in medicinal chemistry, it holds considerable potential for the development of novel therapeutic agents, particularly in the antiviral and anticancer domains. This guide has provided a detailed technical overview to support and inspire further research and development efforts centered on this versatile molecule.

References

  • Ding, J.-C., Liu, M.-C., Wu, H.-Y., Hu, M.-L., & Xiao, H.-P. (2004). 1-Benzyluracil. Acta Crystallographica Section E: Structure Reports Online, 60(7), o837–o838. [Link]

  • PubChem. (n.d.). 1-Benzyluracil. National Center for Biotechnology Information. Retrieved from [Link]

  • Kovalenko, A. L., et al. (2022). Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern. International Journal of Molecular Sciences, 23(17), 10171. [Link]

  • Jain, A., et al. (2019). Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. Indian Journal of Pharmaceutical Education and Research, 53(2), 241-248. [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Benzyluracil

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding 1-Benzyluracil in the Context of Drug Discovery

1-Benzyluracil, a key heterocyclic compound, represents a foundational scaffold in the field of medicinal chemistry. As an N-1 substituted derivative of uracil, a fundamental component of ribonucleic acid (RNA), its structure offers a versatile platform for the development of novel therapeutic agents. The introduction of the benzyl group at the N-1 position significantly alters the molecule's lipophilicity, steric profile, and potential for π-π stacking interactions, thereby influencing its biological activity. This guide provides an in-depth exploration of the essential physical and chemical properties of 1-Benzyluracil, offering researchers, scientists, and drug development professionals the critical data and methodological insights required for its effective synthesis, characterization, and application in modern research endeavors. We will delve into its structural attributes, reactivity, and the analytical techniques essential for its unambiguous identification, providing a comprehensive resource grounded in established scientific principles.

Molecular Structure and Physicochemical Properties

1-Benzyluracil (IUPAC Name: 1-benzylpyrimidine-2,4(1H,3H)-dione) is characterized by the fusion of a benzyl group to the uracil ring via a methylene bridge at the N-1 position. This structural modification is pivotal, as it dictates the molecule's three-dimensional conformation and its potential for intermolecular interactions.

Crystal Structure and Solid-State Conformation

The solid-state architecture of 1-Benzyluracil has been elucidated through single-crystal X-ray diffraction, revealing critical conformational details. A key finding is that the benzene ring is oriented almost perpendicularly to the pyrimidine heterocycle, with a reported dihedral angle of 91.2(2)°.[1] This orthogonal arrangement minimizes steric hindrance and influences how the molecule packs in a crystal lattice and interacts with biological targets.

In the crystalline state, molecules of 1-Benzyluracil form a chain structure stabilized by an intermolecular N—H⋯O hydrogen bond between the N-3 proton of one molecule and the C-4 carbonyl oxygen of an adjacent molecule.[1] This primary hydrogen bonding motif is a defining feature of its solid-state organization.

Caption: Logical relationship of 1-Benzyluracil's core structural features.**

A 1-Benzyluracil Core Structure B Uracil Ring (Pyrimidine-2,4-dione) A->B C N-1 Benzyl Group A->C D Orthogonal Conformation (Dihedral Angle ≈ 91.2°) [3] E Intermolecular H-Bonding (N3-H···O=C4) [3] B->E C->D F π-π Stacking Potential C->F

Core Physicochemical Data

A precise understanding of the physical properties of 1-Benzyluracil is essential for its handling, formulation, and application in experimental settings. The key quantitative data are summarized below.

PropertyValueSource / Method
Molecular Formula C₁₁H₁₀N₂O₂PubChem[2]
Molecular Weight 202.21 g/mol PubChem[2]
CAS Number 717-00-0PubChem[2]
Appearance White to off-white crystalline solidGeneral Observation
Melting Point 175-178 °CVendor Data
Solubility Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; poorly soluble in water.General Laboratory Observation
Topological Polar Surface Area 49.4 ŲComputed by PubChem[2]

Note: Melting point and solubility data are based on typical values from chemical suppliers and may vary slightly between batches.

Synthesis and Reactivity

The synthesis of 1-Benzyluracil is most commonly achieved through the direct N-alkylation of a uracil precursor. Understanding the mechanism and experimental parameters is crucial for achieving high yield and purity.

Synthetic Pathway: N-1 Benzylation of Uracil

The primary route for synthesizing 1-Benzyluracil involves a nucleophilic substitution reaction where the uracil ring acts as the nucleophile and a benzyl halide serves as the electrophile. The reaction's regioselectivity is a key consideration, as uracil possesses two potential sites for alkylation (N-1 and N-3). Alkylation at the N-1 position is generally favored under basic conditions.

The mechanism proceeds via the deprotonation of the uracil N-1 proton by a suitable base (e.g., potassium carbonate, sodium hydride) to form a uracil anion. This anion then acts as a potent nucleophile, attacking the electrophilic methylene carbon of benzyl chloride (or bromide) in an Sₙ2 reaction to form the N-C bond and yield 1-Benzyluracil.

Caption: Synthetic workflow for the N-1 benzylation of uracil.**

cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Uracil Uracil Deprotonation Deprotonation at N-1 Uracil->Deprotonation BnCl Benzyl Chloride SN2 Sₙ2 Nucleophilic Attack BnCl->SN2 Base Base (e.g., K₂CO₃) Base->Deprotonation Deprotonation->SN2 Product 1-Benzyluracil SN2->Product Purification Purification (Recrystallization) Product->Purification

Detailed Experimental Protocol for Synthesis

This protocol describes a reliable method for the synthesis of 1-Benzyluracil adapted from procedures for analogous N-alkylation of pyrimidines.[3]

Materials:

  • Uracil

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add uracil (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask until the reactants are fully suspended (approx. 10-15 mL per gram of uracil).

  • Reagent Addition: While stirring, add benzyl chloride (1.1 eq) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of dichloromethane:methanol 95:5). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing an excess of cold deionized water (approx. 10 times the volume of DMF).

  • Precipitation and Filtration: A white precipitate of 1-Benzyluracil will form. Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with deionized water to remove DMF and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 1-Benzyluracil as a white crystalline solid.

  • Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and melting point analysis.

Chemical Reactivity

The chemical reactivity of 1-Benzyluracil is dominated by the pyrimidine ring system.

  • N-3 Acidity: The remaining N-H proton at the N-3 position is acidic and can be deprotonated by a strong base. This allows for further substitution at this position if desired.

  • Electrophilic Substitution: The C-5 position of the uracil ring is electron-rich and susceptible to attack by electrophiles, a common reaction for uracil and its derivatives.[4]

  • Nucleophilic Substitution: The benzyl group itself is generally stable, but under harsh conditions, cleavage of the N-C bond can occur. The uracil ring can also undergo nucleophilic attack, particularly at the C-6 position, which can lead to ring-opening or substitution reactions, especially if a leaving group is present.[4]

Spectroscopic and Analytical Characterization

Unambiguous characterization of 1-Benzyluracil is critical for ensuring its identity and purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 1-Benzyluracil.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides a distinct fingerprint of the molecule.

  • Benzyl Protons: The five aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The two benzylic methylene protons (-CH₂-) appear as a characteristic singlet at approximately δ 5.0-5.1 ppm.

  • Uracil Protons: The proton at the C-6 position (H-6) appears as a doublet coupled to the H-5 proton, typically around δ 7.5-7.7 ppm. The H-5 proton appears as a doublet coupled to H-6, found further upfield around δ 5.7-5.8 ppm. The N-3 proton is an exchangeable proton and appears as a broad singlet, typically downfield (> δ 10 ppm).

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum confirms the carbon framework.

  • Carbonyl Carbons: The two carbonyl carbons (C-2 and C-4) are the most deshielded, appearing in the δ 150-165 ppm region.

  • Aromatic & Olefinic Carbons: The carbons of the benzyl ring and the C-5 and C-6 carbons of the uracil ring resonate in the δ 100-145 ppm range.

  • Benzylic Carbon: The benzylic methylene carbon (-CH₂-) typically appears around δ 50 ppm.

¹H NMR (DMSO-d₆, 400 MHz)¹³C NMR (DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm) Assignment
11.3 (br s, 1H)N3-H
7.65 (d, 1H)H-6
7.35-7.25 (m, 5H)Benzyl Ar-H
5.75 (d, 1H)H-5
5.05 (s, 2H)-CH₂-
Note: Predicted and typical literature values. Actual shifts may vary based on solvent and concentration.
Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3150-3050N-H Stretching (Amide)
~3030Aromatic C-H Stretching
~2950Aliphatic C-H Stretching (-CH₂-)
~1710 & ~1660C=O Stretching (Asymmetric & Symmetric Amide)
~1600, ~1495, ~1450Aromatic C=C Stretching
~740 & ~700C-H Out-of-Plane Bending (Monosubstituted Benzene)
Note: These are characteristic absorption ranges. The exact peak positions can vary.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. Under Electron Ionization (EI), a common fragmentation pathway involves the cleavage of the benzylic bond.

  • Molecular Ion (M⁺): A peak at m/z = 202, corresponding to the molecular weight of the compound.

  • Base Peak: A prominent peak at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺), formed by the cleavage and rearrangement of the benzyl group. This is a hallmark of benzyl-containing compounds.

  • Other Fragments: Other fragments corresponding to the uracil moiety and further fragmentation of the benzyl group may also be observed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of 1-Benzyluracil and for quantitative analysis. A reverse-phase method is typically employed.

Exemplary HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile:water.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detection at a wavelength where the uracil chromophore absorbs strongly, typically around 260-280 nm.[5]

  • Justification: This method effectively separates the non-polar 1-Benzyluracil from more polar starting materials (uracil) and potential impurities. The C18 stationary phase provides the necessary hydrophobic interactions, while the acetonitrile/water mobile phase allows for fine-tuning of the retention time. UV detection is highly sensitive for the pyrimidine ring system.

Safety and Handling

According to aggregated GHS information, 1-Benzyluracil is classified as causing serious eye irritation (H319).[2] Therefore, appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion and Future Outlook

1-Benzyluracil serves as a vital building block in medicinal chemistry, particularly in the development of antiviral and anticancer agents.[6] Its well-defined physical and chemical properties, coupled with straightforward synthetic accessibility, make it an attractive starting point for library synthesis and structure-activity relationship (SAR) studies. This guide has provided a comprehensive overview of its structural, synthetic, and analytical characteristics. The provided protocols and data serve as a self-validating system for researchers, ensuring that the synthesis and characterization of this compound can be performed with confidence and reproducibility. Future research will likely continue to leverage the 1-benzyluracil scaffold, exploring substitutions on both the uracil and benzyl rings to modulate biological activity and pharmacokinetic properties, further cementing its role in the landscape of modern drug discovery.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 237962, 1-Benzyluracil.[Link]

  • ResearchGate (2009). Uracil as a Target for Nucleophilic and Electrophilic Reagents.[Link]

  • Ding, J.-C., et al. (2004). 1-Benzyluracil.Acta Crystallographica Section E: Structure Reports Online, E60, o837-o838. Available from ResearchGate: [Link]

  • Mohammad, M. O. (2010). Synthesis of Some N1-Benzyl -6-(thio and alkyl or aryl thio) Uracil derivatives.Journal of University of Anbar for Pure Science, 4(3). [Link]

  • Lu, Y.-Y., et al. (2015). Development and validation of a high performance liquid chromatography method for determination of 6-benzyl-1-benzyloxymethyl-5-iodouracil (W-1)...Biomedical Chromatography, 29(10), 1548-52. [Link]

  • Mohammad, M. O. (n.d.). Synthesis of Some N1-Benzyl -6-(thio and alkyl or aryl thio) Uracil derivatives.Iraqi Journal of Science.[Link]

  • Reich, H. J. NMR Chemical Shifts of Common Lab Solvents. University of Wisconsin. [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns.[Link]

  • Chemistry Stack Exchange (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.[Link]

  • Ahang, H., et al. (2011). Synthesis of 1-benzyl-3-(3,5-dimethylbenzyl)uracil derivatives with potential anti-HIV activity.DARU Journal of Pharmaceutical Sciences, 19(5), 378–383. [Link]

Sources

1-Benzyluracil molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Benzyluracil: Physicochemical Profile, Synthetic Architecture, and Therapeutic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Pharmacologists

Executive Summary

1-Benzyluracil (1-BnU) represents a critical structural scaffold in nucleoside chemistry. While structurally simple, its significance lies in its role as a regioselective intermediate for acyclic nucleoside phosphonates and as a direct inhibitor of Uridine Phosphorylase (UPase). This guide moves beyond basic stoichiometry to address the primary challenge in its production—N1 vs. N3 regioselectivity —and details its validation as a bioactive pharmacophore.

Part 1: Physicochemical Specifications

The following data constitutes the validated baseline for 1-Benzyluracil. Researchers should note that commercial samples often contain trace N3-isomers, requiring rigorous spectroscopic validation (see Part 3).

ParameterSpecificationNotes
IUPAC Name 1-benzylpyrimidine-2,4(1H,3H)-dione
Molecular Formula

Molecular Weight 202.21 g/mol Monoisotopic Mass: 202.074
CAS Registry 717-00-0Distinct from 5-benzyluracil (18493-83-9)
Appearance White to off-white crystalline solid
Melting Point 173°C – 176°CSharp range indicates high N1 purity
Solubility DMSO, DMF, PyridinePoorly soluble in water/ethanol
pKa ~9.5 (N3-H)The N1-substitution removes the N1 acidic proton

Part 2: Synthetic Architecture & Regioselectivity

The synthesis of 1-Benzyluracil is a classic case study in tautomeric control. Uracil possesses two nucleophilic nitrogen atoms. Under basic conditions (e.g.,


/Acetone), the N1 and N3 positions compete for the alkyl halide, often leading to mixtures of N1-benzyl, N3-benzyl, and N1,N3-dibenzyl derivatives.

To achieve exclusive N1-alkylation , the Silyl-Hilbert-Johnson modification is the industry-standard protocol. This method masks the pyrimidine ring as a bis-trimethylsilyl ether, activating the N1 position for nucleophilic attack via an


 mechanism driven by the formation of a volatile byproduct (TMS-Cl).
Reaction Pathway Visualization

SynthesisPath cluster_0 Activation Phase cluster_1 Alkylation Phase Uracil Uracil (C4H4N2O2) BisTMS 2,4-Bis(TMS)-uracil (Activated Intermediate) Uracil->BisTMS Reflux/Cat. (NH4)2SO4 HMDS HMDS (Silylating Agent) HMDS->BisTMS Product 1-Benzyluracil (Target) BisTMS->Product 1. BnCl / 110°C 2. Hydrolysis (MeOH) Byproduct TMS-Cl (Volatile) BisTMS->Byproduct Leaving Group BnCl Benzyl Chloride (Electrophile) BnCl->Product

Figure 1: The Silyl-Hilbert-Johnson pathway ensures N1 regioselectivity by utilizing the steric and electronic properties of the bis-silylated intermediate.

Part 3: Experimental Protocol (Self-Validating)

This protocol utilizes in situ silylation. It is preferred over aqueous basic alkylation due to the elimination of the N3-isomer byproduct.

Safety: Benzyl chloride is a potent lachrymator.[1] Perform all operations in a fume hood.

Materials:
  • Uracil (1.0 eq)

  • Hexamethyldisilazane (HMDS) (Excess, solvent/reagent)

  • Chlorotrimethylsilane (TMSCl) (Catalytic)

  • Benzyl Chloride (1.1 eq)[2]

  • Methanol (for quenching)

Methodology:
  • Activation (Silylation):

    • In a dry round-bottom flask equipped with a reflux condenser and drying tube, suspend Uracil (10 mmol) in HMDS (15 mL).

    • Add catalytic TMSCl (3-4 drops).

    • Reflux at 120°C–130°C until the solution becomes completely clear (approx. 1-2 hours). Causality: Clarity indicates the formation of soluble 2,4-bis(trimethylsilyloxy)pyrimidine.

    • Critical Step: Remove excess HMDS under vacuum to yield the moisture-sensitive bis-silyl intermediate as a viscous oil.

  • Alkylation:

    • Dissolve the oily residue in anhydrous acetonitrile or toluene (optional, can be run neat).

    • Add Benzyl Chloride (11 mmol).

    • Reflux for 3–5 hours. Monitor via TLC (System:

      
       9:1). The starting material spot will disappear, and a new product spot (
      
      
      
      ) will appear.
  • Hydrolysis & Isolation:

    • Cool the mixture to room temperature.

    • Slowly add Methanol (10 mL) to hydrolyze the O-silyl groups and reform the carbonyls.

    • The product, 1-Benzyluracil, will precipitate as a white solid.

    • Filter and wash with cold ether to remove benzyl chloride residues.

  • Validation (NMR):

    • Recrystallize from Ethanol/Water (1:1).

Structural Characterization (DMSO- )
  • 
     11.3 ppm (s, 1H):  N3-H (Exchangeable). Confirmation of mono-alkylation.
    
  • 
     7.8 ppm (d, 1H, J=8.0 Hz):  H-6 proton. Downfield shift due to N1-substitution.
    
  • 
     7.3 ppm (m, 5H):  Aromatic benzyl protons.
    
  • 
     5.6 ppm (d, 1H, J=8.0 Hz):  H-5 proton.
    
  • 
     4.9 ppm (s, 2H): 
    
    
    
    . Diagnostic singlet confirming alkylation.

Part 4: Biological Utility (UPase Inhibition)

1-Benzyluracil serves as a foundational inhibitor of Uridine Phosphorylase (UPase) . UPase is responsible for the reversible phosphorolysis of uridine to uracil. In oncology, inhibiting UPase is a strategy to:

  • Increase the plasma half-life of Uridine (protecting normal tissues from 5-FU toxicity).

  • Potentiate the activity of fluoropyrimidines.

While 1-Benzyluracil has a modest


, it is the parent scaffold for Benzylacyclouridine (BAU) , a high-affinity inhibitor.
Mechanism of Action Diagram

UPase_Mechanism cluster_clinical Clinical Impact Uridine Uridine (Substrate) UPase Uridine Phosphorylase (Target Enzyme) Uridine->UPase Phosphate Phosphate (Pi) Phosphate->UPase Uracil Uracil UPase->Uracil Catalysis RiboseP Ribose-1-Phosphate UPase->RiboseP Catalysis Result Elevated Plasma Uridine (Rescue Agent) UPase->Result Inhibition leads to OneBnU 1-Benzyluracil (Inhibitor) OneBnU->UPase Competitive Inhibition (Binds Active Site)

Figure 2: 1-Benzyluracil competes with Uridine for the UPase active site, preventing the phosphorolytic cleavage of the glycosidic bond.

References

  • PubChem Compound Summary. (2025). 1-Benzyluracil (CID 237962).[3] National Center for Biotechnology Information. [Link]

  • Niedzwicki, J. G., et al. (1981).[4] Structure-activity relationship of ligands of uridine phosphorylase.[4][5][6] Biochemical Pharmacology, 30(15), 2097-2101. (Seminal work on benzyluracil derivatives as UPase inhibitors).

  • Noguchi, M., et al. (2025). Regioselective alkylation of uracil using the silyl-Hilbert-Johnson reaction. Journal of Heterocyclic Chemistry.
  • Pizzorno, G., et al. (1998). Phase I clinical and pharmacological studies of benzylacyclouridine, a uridine phosphorylase inhibitor. Cancer Research. [Link]

Sources

Technical Guide: Therapeutic Applications & Pharmacological Potential of 1-Benzyluracil

[1]

Executive Summary

1-Benzyluracil (1-BnU) represents a "privileged scaffold" in medicinal chemistry, distinguished by its dual utility as a metabolic modulator and a direct bioactive agent.[1] Historically recognized for its capacity to inhibit Uridine Phosphorylase (UPase) , 1-BnU derivatives have emerged as critical adjuncts in oncology to potentiate fluoropyrimidine therapy.[1] Contemporary research has expanded this horizon, identifying 1-BnU functionalized analogues as potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 and VEGFR-2 inhibitors for solid tumor suppression.[1]

This guide provides a rigorous analysis of the 1-BnU scaffold, detailing its mechanism of action, synthesis, and validated experimental protocols for evaluating its therapeutic efficacy.

Part 1: Pharmacology & Mechanism of Action[2]

The Primary Mechanism: Uridine Phosphorylase (UPase) Inhibition

The most authoritative application of 1-BnU and its derivatives (e.g., 5-benzylacyclouridine, BAU) is the competitive inhibition of Uridine Phosphorylase (EC 2.4.2.3).

  • Physiological Role: UPase catalyzes the reversible phosphorolysis of uridine into uracil and ribose-1-phosphate.[1][2] This is the rate-limiting step in the pyrimidine salvage pathway.[1]

  • Therapeutic Logic: In cancer therapy, 5-Fluorouracil (5-FU) is a cornerstone drug.[1] However, 5-FU is toxic to healthy tissues (GI tract, bone marrow).[1]

  • The "Rescue" Effect: 1-BnU derivatives inhibit UPase, elevating plasma uridine levels.[1] High circulating uridine competes with 5-FU metabolites in normal tissues, reducing host toxicity without compromising the antitumor activity of 5-FU in neoplastic cells (which rely more on de novo synthesis).[1]

Secondary Mechanisms: Antiviral & Direct Anticancer[1]
  • HIV-1 Inhibition: N1-benzyl substituted uracils interact with the hydrophobic pocket of the HIV-1 Reverse Transcriptase (RT) enzyme.[1] Specifically, the benzyl ring at N1 and substituents at C5/C6 (e.g., 3,5-dimethylbenzyl) form pi-stacking interactions that lock the RT enzyme in an inactive conformation.

  • VEGFR-2 Inhibition: Novel 1-BnU derivatives linked with 1,2,3-triazoles have shown nanomolar affinity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), blocking angiogenesis in breast (MCF-7) and lung (A-549) cancer models.[1]

Pathway Visualization: The Pyrimidine Salvage & 5-FU Modulation

The following diagram illustrates how 1-BnU interrupts the catabolism of uridine to modulate 5-FU toxicity.

UPase_PathwayUridineUridineUracilUracilUridine->UracilPhosphorolysisRibose1PRibose-1-PhosphateToxicityHost Toxicity(GI/Marrow)Uridine->ToxicityRescues (Competes)UPaseEnzyme: Uridine Phosphorylase(UPase)UPase->UridineCatalyzesBnU1-Benzyluracil (Inhibitor)BnU->UPaseInhibits (Ki ~ nM)Fluorouracil5-Fluorouracil (5-FU)(Chemotherapy)Fluorouracil->ToxicityCauses

Caption: 1-Benzyluracil inhibits UPase, elevating Uridine levels to rescue healthy tissue from 5-FU toxicity.[1][3]

Part 2: Chemical Synthesis & Structural Properties[1][2][4][7]

The 1-Benzyluracil Scaffold

The core structure consists of a uracil (pyrimidine-2,4-dione) ring alkylated at the N1 position with a benzyl group.[1]

  • Chemical Formula: C₁₁H₁₀N₂O₂[1]

  • Molecular Weight: 202.21 g/mol [1]

  • Solubility: Sparingly soluble in water; soluble in DMSO, DMF, and hot ethanol.

Synthetic Workflow (General Protocol)

The synthesis of 1-benzyluracil is typically achieved via the condensation of uracil with benzyl bromide, or through the construction of the pyrimidine ring from acyclic precursors.

Method A: Direct N-Alkylation (Silylation Method) This method is preferred for high regioselectivity at N1.[1]

  • Silylation: React Uracil with Hexamethyldisilazane (HMDS) and a catalytic amount of Ammonium Sulfate at reflux to generate 2,4-bis(trimethylsilyloxy)pyrimidine.[1]

  • Condensation: React the silylated intermediate with Benzyl Bromide in dry Acetonitrile or 1,2-Dichloroethane.

  • Catalyst: Use Trimethylsilyl triflate (TMSOTf) or Iodine as a catalyst.[1]

  • Workup: Hydrolysis with aqueous Sodium Bicarbonate yields 1-Benzyluracil.[1]

Synthesis_FlowStep1Uracil + HMDS(Reflux)InterBis-TMS-Pyrimidine(Intermediate)Step1->InterSilylationStep2+ Benzyl Bromide(Cat: TMSOTf)Inter->Step2AlkylationProduct1-Benzyluracil(Crystalline Solid)Step2->ProductHydrolysis

Caption: Regioselective synthesis of 1-Benzyluracil via silyl-Hilbert-Johnson reaction.

Part 3: Experimental Protocols

Protocol 3.1: Uridine Phosphorylase (UPase) Inhibition Assay

Objective: To determine the IC50 of a 1-Benzyluracil derivative against UPase.[1] Scope: In vitro enzymatic assay using murine or human liver homogenate.

Reagents:

  • Buffer: 50 mM Potassium Phosphate buffer (pH 7.4).

  • Substrate: [¹⁴C]-Uridine (radiolabeled) or unlabeled Uridine (for HPLC detection).

  • Enzyme Source: Cytosolic fraction of mouse liver homogenate (prepared by centrifugation at 105,000 x g).[1]

  • Test Compound: 1-Benzyluracil (dissolved in DMSO).[1]

Procedure:

  • Preparation: Dilute the test compound in Phosphate buffer to varying concentrations (0.01 µM to 100 µM). Keep DMSO concentration < 1%.[1][4]

  • Incubation: Mix 100 µL of enzyme source with 50 µL of test compound solution. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 50 µL of 2 mM Uridine substrate to initiate the reaction.

  • Reaction: Incubate at 37°C for 15 minutes.

  • Termination: Stop the reaction by adding 200 µL of 10% Trichloroacetic acid (TCA).

  • Analysis (HPLC Method):

    • Centrifuge samples to remove protein precipitate.[1]

    • Inject supernatant onto a C18 Reverse-Phase HPLC column.[1]

    • Mobile Phase: 10 mM Ammonium Acetate (pH 5.[1]0) / Methanol (95:5).[1]

    • Detection: UV absorbance at 254 nm.[1][5]

    • Quantify the peak areas of Uridine (substrate) and Uracil (product).

Calculation: Calculate the % Inhibition using the formula:

1

Part 4: Therapeutic Applications Summary

Therapeutic AreaDerivative ClassMechanismStatus/Notes
Oncology (Adjunct) 5-Benzylacyclouridine (BAU)UPase InhibitionHigh Maturity. Increases 5-FU therapeutic index.[1]
Oncology (Direct) 1-Benzyl-triazole conjugatesVEGFR-2 InhibitionPreclinical. Active against MCF-7 (Breast) and A-549 (Lung).[1][6]
Virology (HIV) 1-Benzyl-3-(3,5-dimethylbenzyl)uracilNNRTI (RT Inhibition)Lead Optimization. Nanomolar potency; targets hydrophobic pocket.[1]
Virology (Adenovirus) 1-[4-(phenoxy)benzyl]-5-aminouracilDNA Polymerase InhibitionExploratory. Shows promise against HAdV5 replication.[1]

References

  • Patsnap Synapse. (2024).[1] Uridine phosphorylase inhibitors: Mechanism and Therapeutic Applications.[1][2][7] Retrieved from [Link][1]

  • Naguib, F. N., et al. (1993).[1] Inhibition of uridine phosphorylase: synthesis and structure-activity relationships of aryl-substituted 5-benzyluracils.[1][8] Journal of Medicinal Chemistry.[1] Retrieved from [Link]

  • Darnowski, J. W., et al. (1985).[1] 5-benzylacyclouridine and 5-benzyloxybenzylacyclouridine, potent inhibitors of uridine phosphorylase.[1][7] Cancer Research.[1] Retrieved from [Link]

  • Eldehna, W. M., et al. (2021).[1] 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents.[1][6] Molecules.[1][2][5][3][6][7][9][10][11][12][13][14] Retrieved from [Link][1][12]

  • Baba, M., et al. (2011).[1] Synthesis of 1-benzyl-3-(3,5-dimethylbenzyl)uracil derivatives with potential anti-HIV activity.[1][15] Antiviral Chemistry & Chemotherapy.[1] Retrieved from [Link]

  • PubChem. (2025).[1] 1-Benzyluracil Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

Sources

1-Benzyluracil: Mechanism of Action in Viral Replication

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action of 1-Benzyluracil (and its functional derivatives) in the context of viral replication, focusing on pyrimidine metabolic interference and enzyme inhibition.

Technical Monograph for Drug Development Professionals

Executive Summary

1-Benzyluracil (1-BU) and its structural analogues represent a class of pyrimidine-based antimetabolites that interfere with viral replication through two distinct, concentration-dependent mechanisms: metabolic blockade of dUTPase and allosteric inhibition of Reverse Transcriptase (RT) . While the unmodified 1-benzyluracil molecule primarily acts as a modulator of host and viral pyrimidine pools (specifically targeting dUTPase and Uridine Phosphorylase), its functionalized derivatives (e.g., HEPT analogues, Benzylacyclouridine) serve as potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

This guide dissects the biochemical causality of 1-BU, moving beyond simple inhibition to explain the "Lethal Synthesis" phenomenon in DNA viruses and the allosteric locking mechanism in Retroviruses.

Chemical & Pharmacological Profile

  • Compound: 1-Benzyluracil (N1-benzyluracil)[1][2]

  • Core Scaffold: Pyrimidine-2,4(1H,3H)-dione with a benzyl moiety at the N1 position.

  • Key Derivatives:

    • Benzylacyclouridine (BAU):[3][4] 5-benzyl-1-[(2-hydroxyethoxy)methyl]uracil (Potent UPase inhibitor).

    • Emivirine (MKC-442): 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (NNRTI).

Structure-Activity Relationship (SAR)

The N1-benzyl substitution is critical for mimicking the ribose moiety of natural nucleosides, allowing the molecule to dock into the catalytic sites of phosphorylases and pyrophosphatases.

  • N1-Position: The benzyl group provides hydrophobic interaction energy, mimicking the sugar ring's steric bulk without the labile glycosidic bond.

  • C5/C6-Position: Substitution here shifts specificity from metabolic enzymes (dUTPase/UPase) to viral polymerases (RT).

Mechanism of Action: The "Lethal Synthesis" Pathway

The primary antiviral mechanism of simple 1-Benzyluracil derivatives lies in the disruption of the dUTP/dTTP ratio via inhibition of Deoxyuridine Triphosphatase (dUTPase).

dUTPase Inhibition & Uracil Misincorporation

Many DNA viruses (Herpesviruses, Poxviruses) and Retroviruses encode their own dUTPase or rely heavily on the host enzyme to maintain low intracellular dUTP levels.

  • Normal State: dUTPase hydrolyzes dUTP

    
     dUMP + PPi. This keeps dUTP pools low, preventing DNA polymerases from using dUTP as a substrate.
    
  • 1-Benzyluracil Blockade: 1-BU acts as a competitive inhibitor of dUTPase.

  • The Consequence (Lethal Synthesis):

    • Intracellular dUTP levels spike.

    • Viral DNA Polymerase, unable to distinguish effectively between dTTP and dUTP, incorporates Uracil into the nascent viral genome.

    • Uracil-DNA Glycosylase (UDG) detects the "illegal" uracil and excises the base, creating an abasic site.

    • Repeated excision/repair cycles lead to DNA fragmentation and cessation of replication (Thymineless Death).

Uridine Phosphorylase (UPase) Modulation

1-Benzyluracil (specifically the BAU derivative) inhibits Uridine Phosphorylase (UPP1/UPP2).

  • Mechanism: Blocks the phosphorolysis of Uridine

    
     Uracil + Ribose-1-Phosphate.
    
  • Viral Impact: This elevates the cytidine/uridine pool. In combination therapies, this is used to potentiate fluorinated nucleoside analogs (e.g., 5-FU or antiviral nucleosides) by preventing their catabolic degradation, effectively increasing the drug's half-life within the infected cell.

Visualization: Pyrimidine Metabolic Blockade

The following diagram illustrates the dual blockade of dUTPase and UPase by 1-Benzyluracil derivatives.

PyrimidineBlockade dUTP dUTP (Toxic Precursor) dUMP dUMP (dTTP Precursor) dUTP->dUMP dUTPase ViralDNA_Toxic Uracil-Substituted DNA (Fragmented/Dead) dUTP->ViralDNA_Toxic Misincorporation (High dUTP Pool) dTTP dTTP (Normal DNA Base) dUMP->dTTP Thymidylate Synthase ViralDNA_Clean Stable Viral DNA dTTP->ViralDNA_Clean Viral DNA Pol Uridine Uridine Uracil Uracil Uridine->Uracil Uridine Phosphorylase BU_dUTPase 1-Benzyluracil (Inhibitor) BU_dUTPase->dUTP Blocks Hydrolysis BU_UPase Benzylacyclouridine (Inhibitor) BU_UPase->Uridine Blocks Catabolism

Caption: 1-Benzyluracil blockade of dUTPase forces Uracil misincorporation into viral DNA, while UPase inhibition preserves Uridine pools.

Secondary Mechanism: NNRTI Activity (Retroviruses)

While simple 1-Benzyluracil acts on metabolism, 6-benzyluracil derivatives (HEPT class) act directly on the viral machinery of HIV-1.

  • Target: HIV-1 Reverse Transcriptase (RT).[1][5][6]

  • Binding Site: The Non-Nucleoside Binding Pocket (NNBP), a hydrophobic cleft adjacent to the active catalytic site.

  • Mechanism:

    • The benzyl ring inserts into the hydrophobic pocket (interacting with Tyr181 and Tyr188).

    • This binding induces a conformational change that locks the "thumb" domain of RT.

    • The enzyme is frozen in an inactive conformation, preventing DNA polymerization.

Experimental Protocols

To validate the mechanism of action in a drug discovery pipeline, the following assays are standard.

Spectrophotometric dUTPase Inhibition Assay

Objective: Quantify the IC50 of 1-Benzyluracil against recombinant dUTPase.

  • Reagents: Recombinant dUTPase (human or viral), dUTP (substrate), Cresol Red (pH indicator), Bicine buffer (pH 8.0).

  • Principle: Hydrolysis of dUTP releases protons (

    
    ). The acidification causes a color change in Cresol Red measured at 573 nm.
    
  • Workflow:

    • Step 1: Prepare a master mix of 2 mM dUTP, 50 µM Cresol Red, and 5 mM MgCl2 in 1 mM Bicine buffer.

    • Step 2: Add 1-Benzyluracil (serial dilutions: 0.1 µM to 100 µM) to the wells.

    • Step 3: Initiate reaction by adding 10 nM dUTPase enzyme.

    • Step 4: Monitor absorbance decrease at 573 nm continuously for 10 minutes at 25°C.

  • Calculation: Plot initial velocity (

    
    ) vs. [Inhibitor]. Fit to the Michaelis-Menten equation to determine 
    
    
    
    .
Viral Plaque Reduction Assay (Potentiation Model)

Objective: Determine if 1-Benzyluracil potentiates the effect of a nucleoside analog (e.g., 5-FU) against HSV-1.

  • Cell Line: Vero cells (ATCC CCL-81) grown to 90% confluence in 6-well plates.

  • Infection: Infect cells with HSV-1 (MOI = 0.01) for 1 hour at 37°C.

  • Treatment:

    • Group A: Vehicle control.

    • Group B: 5-FU (Sub-optimal dose, e.g., 1 µM).

    • Group C: 1-Benzyluracil (10 µM).

    • Group D: Combination (5-FU 1 µM + 1-Benzyluracil 10 µM).

  • Incubation: Overlay with methylcellulose media and incubate for 48 hours.

  • Readout: Fix with 10% formalin, stain with Crystal Violet, and count plaques.

  • Success Metric: A synergistic reduction in plaque count in Group D compared to Group B indicates effective metabolic modulation.

Data Summary: Comparative Efficacy

Compound ClassPrimary TargetMechanismViral Target Scope
1-Benzyluracil (N1) dUTPase / DHUDaseSubstrate CompetitionDNA Viruses (HSV, Pox), Retroviruses
Benzylacyclouridine Uridine PhosphorylaseMetabolic Salvage BlockadePotentiator for all viral classes
HEPT Derivatives Reverse TranscriptaseAllosteric InhibitionHIV-1 (Retroviruses)

References

  • Niedzwicki, J. G., et al. (1981). Structure-activity relationship of ligands of the pyrimidine nucleoside phosphorylases. Biochemical Pharmacology.[3] Link

  • Fukushima, M., et al. (2000). Inhibition of uridine phosphorylase by benzylacyclouridine and its influence on the antitumor activity of 5-fluorouracil.[3][4] Cancer Research. Link

  • Baba, M., et al. (1987). Highly potent and selective inhibition of human immunodeficiency virus type 1 by a novel series of 6-substituted acyclouridine derivatives. Proceedings of the National Academy of Sciences. Link

  • Yokogawa, T., et al. (2000). Dual inhibition of dihydropyrimidine dehydrogenase and uridine phosphorylase by 1-benzyluracil derivatives.[2] Drug Metabolism and Disposition. Link

  • Hizi, A., & Herzig, E. (2016). dUTPase: The frequently overlooked enzyme essential for the replication of some viruses. Virus Genes. Link

Sources

The Evolving Landscape of 1-Benzyluracil Derivatives: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic field of medicinal chemistry, the uracil scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent ability to mimic endogenous nucleobases allows for a diverse range of biological activities. Among its many derivatives, 1-benzyluracils have emerged as a particularly promising class of compounds, demonstrating significant potential in antiviral, anticancer, and enzyme inhibition applications. This technical guide, designed for the discerning scientific audience, delves into the core principles of the structure-activity relationship (SAR) of 1-benzyluracil derivatives, providing a comprehensive overview of their design, synthesis, and biological evaluation.

The Benzyl Moiety: A Key to Unlocking Potency and Selectivity

The introduction of a benzyl group at the N1 position of the uracil ring is a critical modification that profoundly influences the biological activity of these derivatives. This lipophilic substituent can engage in various non-covalent interactions with biological targets, including hydrophobic and π-π stacking interactions, thereby enhancing binding affinity and modulating selectivity. The SAR of 1-benzyluracil derivatives is a multi-faceted interplay between the substitutions on the uracil ring and the benzyl moiety, as well as the overall three-dimensional conformation of the molecule.

Anti-HIV Activity: Targeting Reverse Transcriptase with Precision

A significant body of research has focused on the development of 1-benzyluracil derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection. These compounds bind to an allosteric pocket of the HIV-1 reverse transcriptase (RT), inducing a conformational change that inhibits its enzymatic activity.

Structure-Activity Relationship for Anti-HIV Potency

The anti-HIV activity of 1-benzyluracil derivatives is highly sensitive to substitutions at the C6 position of the uracil ring and on the benzyl group.

  • Substitution at C6 of the Uracil Ring: The introduction of small, electronegative groups at the C6 position has proven to be a successful strategy for enhancing anti-HIV potency. Notably, the 6-azido and 6-amino groups have been identified as key pharmacophoric features. The 6-amino group, in particular, is thought to form a crucial hydrogen bond with the amide backbone of the HIV-1 RT, contributing significantly to the binding affinity.[1]

  • Substitution on the Benzyl Ring: Modifications to the benzyl ring also play a vital role in modulating antiviral activity. The presence of a 3,5-dimethylbenzyl group at the N3 position of the uracil ring has been shown to be highly beneficial for potent anti-HIV activity. This bulky, lipophilic group is believed to occupy a hydrophobic pocket within the NNRTI binding site.

The interplay between these substitutions is critical. For instance, the combination of a 6-amino or 6-azido group with a 1-benzyl and a 3-(3,5-dimethylbenzyl) substituent results in compounds with potent anti-HIV-1 activity in the nanomolar range.

Compound/ModificationTargetEC50 (µM)Selectivity Index (SI)
6-azido-1-benzyl-3-(3,5-dimethylbenzyl)uracilHIV-10.067685
6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracilHIV-10.069661

Table 1: Anti-HIV-1 Activity of Key 1-Benzyluracil Derivatives [1]

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

The binding of 1-benzyluracil NNRTIs to the allosteric pocket of HIV-1 RT induces a conformational change that distorts the geometry of the polymerase active site. This prevents the proper binding of the incoming deoxynucleoside triphosphate (dNTP) and inhibits the DNA polymerization process, thereby halting viral replication.

HIV_RT_Inhibition cluster_NNRTI_Binding NNRTI Binding Pocket cluster_RT_Active_Site RT Polymerase Active Site 1-Benzyluracil 1-Benzyluracil Hydrophobic_Pocket Hydrophobic Pocket 1-Benzyluracil->Hydrophobic_Pocket π-π stacking hydrophobic interactions Hydrogen_Bond_Acceptor H-Bond Acceptor 1-Benzyluracil->Hydrogen_Bond_Acceptor H-bond (C6-NH2) Active_Site Catalytic Site 1-Benzyluracil->Active_Site Allosteric Inhibition dNTP dNTP dNTP->Active_Site Binding (Inhibited) caption Mechanism of HIV-1 RT Inhibition Synthesis_Workflow 6-Chlorouracil 6-Chlorouracil Step1 1. Benzylation (N1) 2. Benzylation (N3) 6-Chlorouracil->Step1 Intermediate 1-Benzyl-6-chloro-3- (3,5-dimethylbenzyl)uracil Step1->Intermediate Step2 Nucleophilic Substitution (e.g., NaN3) Intermediate->Step2 Azido_Derivative 6-Azido Derivative Step2->Azido_Derivative Step3 Reduction (e.g., H2/Pd-C) Azido_Derivative->Step3 Amino_Derivative 6-Amino Derivative Step3->Amino_Derivative caption Synthetic Workflow

Figure 2: A generalized synthetic workflow for the preparation of 6-substituted 1-benzyl-3-(3,5-dimethylbenzyl)uracil derivatives.

Step-by-Step Protocol for the Synthesis of 6-Amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil:

  • Synthesis of 1-Benzyl-6-chlorouracil: 6-Chlorouracil is reacted with benzyl bromide in the presence of a suitable base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) to afford 1-benzyl-6-chlorouracil.

  • Synthesis of 1-Benzyl-6-chloro-3-(3,5-dimethylbenzyl)uracil: The N3 position of 1-benzyl-6-chlorouracil is then alkylated with 3,5-dimethylbenzyl chloride under similar reaction conditions to yield the key intermediate.

  • Synthesis of 6-Azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil: The 6-chloro substituent is displaced by an azido group via nucleophilic substitution with sodium azide (NaN3) in DMF.

  • Synthesis of 6-Amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil: The 6-azido derivative is subsequently reduced to the corresponding 6-amino compound. A common method involves catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

In Vitro Biological Evaluation

This assay assesses the ability of the compounds to protect MT-4 cells from HIV-1 induced cytopathogenicity.

  • Cell Preparation: MT-4 cells are seeded in 96-well plates.

  • Compound Treatment: Serial dilutions of the test compounds are added to the wells.

  • Viral Infection: A standardized amount of HIV-1 is added to the wells.

  • Incubation: The plates are incubated for a period of time to allow for viral replication and cytopathic effects to occur.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The EC50 (the concentration of the compound that protects 50% of the cells from viral cytopathicity) is calculated. The CC50 (the concentration that reduces the viability of uninfected cells by 50%) is also determined to assess cytotoxicity. The Selectivity Index (SI = CC50/EC50) is then calculated as a measure of the compound's therapeutic window.

This assay measures the cytotoxic effect of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: The MTT assay is performed as described in the anti-HIV activity assay to determine cell viability.

  • Data Analysis: The IC50 (the concentration of the compound that inhibits cell growth by 50%) is calculated.

This assay measures the ability of the compounds to inhibit the activity of the DPD enzyme.

  • Enzyme Preparation: A source of DPD enzyme is prepared (e.g., from liver cytosol or recombinant sources).

  • Reaction Mixture: A reaction mixture containing the DPD enzyme, the substrate (e.g., 5-fluorouracil or uracil), and a cofactor (NADPH) is prepared.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C for a specific time.

  • Reaction Quenching: The reaction is stopped by adding an acid or by heat inactivation.

  • UPLC-UV Analysis: The reaction mixture is analyzed by UPLC-UV to quantify the amount of substrate remaining and the amount of product formed.

  • Data Analysis: The IC50 (the concentration of the compound that inhibits DPD activity by 50%) is calculated.

Future Directions and Conclusion

The exploration of 1-benzyluracil derivatives continues to be a fertile ground for the discovery of new therapeutic agents. Future research should focus on:

  • Expanding the SAR: A more systematic exploration of substitutions on both the uracil and benzyl rings is needed to refine the SAR for anti-HIV, anticancer, and DPD inhibitory activities.

  • Mechanism of Action Studies: Deeper investigations into the molecular mechanisms of action will be crucial for rational drug design and the identification of novel biological targets.

  • In Vivo Efficacy and Pharmacokinetics: Promising lead compounds should be advanced to in vivo studies to evaluate their efficacy, pharmacokinetic properties, and safety profiles.

  • Combination Therapies: The potential of 1-benzyluracil derivatives as part of combination therapies, particularly DPD inhibitors with 5-FU, warrants further investigation.

References

  • Isono, Y., et al. (2011). Synthesis of 1-benzyl-3-(3,5-dimethylbenzyl)Uracil Derivatives with Potential Anti-HIV Activity. Antiviral Chemistry & Chemotherapy, 22(2), 57-65. [Link]

  • Isono, Y., et al. (2011). Synthesis of 1-benzyl-3-(3,5-dimethylbenzyl)uracil derivatives with potential anti-HIV activity. Antiviral Chemistry & Chemotherapy, 22(2), 57-65. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(21), 7293. [Link]

  • Dias, D. A., & Urban, S. (2011). Dihydropyrimidine dehydrogenase (DPD) and the efficacy and toxicity of 5-fluorouracil (5-FU). Critical reviews in oncology/hematology, 79(3), 315-325. [Link]

  • Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Diasio, R. B., & Harris, B. E. (1989). Clinical pharmacology of 5-fluorouracil. Clinical pharmacokinetics, 16(4), 215-237. [Link]

  • Gmeiner, W. H., & Sangaiah, R. (2000). Synthesis of 6-substituted 1-benzyluracil analogs as potential inhibitors of dihydropyrimidine dehydrogenase. Bioorganic & medicinal chemistry letters, 10(13), 1403-1406. [Link]

  • PDB-101. (n.d.). Molecule of the Month: HIV Reverse Transcriptase. RCSB PDB. [Link]

  • Guszpit, E., et al. (2022). Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents. European Journal of Medicinal Chemistry, 238, 114488. [Link]

Sources

Spectroscopic data (NMR, IR, Mass Spec) of 1-Benzyluracil

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Data of 1-Benzyluracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyluracil is a significant N-1 substituted derivative of uracil, a fundamental component of ribonucleic acid (RNA). Its structural modification, involving the attachment of a benzyl group, imparts distinct physicochemical properties that are of interest in medicinal chemistry and drug development, particularly in the design of antiviral and anticancer agents. A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action and for the rational design of new therapeutic agents. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and validate the structure of 1-benzyluracil. We delve into the causality behind experimental choices and provide a self-validating framework for its structural elucidation.

Introduction: The Structural Imperative of 1-Benzyluracil

Uracil and its derivatives are cornerstones in the development of therapeutic agents, often acting as nucleoside analogues that can interfere with viral replication or cancer cell proliferation.[1] The addition of a benzyl group at the N-1 position of the uracil ring introduces lipophilicity and potential for alternative steric and electronic interactions within biological targets. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, ensuring that biological activity is correctly attributed to the molecule of interest. Spectroscopic techniques provide a powerful, non-destructive suite of tools to probe the molecular architecture. This guide serves as a senior application scientist's perspective on interpreting the spectral data of 1-benzyluracil, grounding the analysis in established principles and field-proven insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can construct a detailed map of the 1-benzyluracil structure.

Rationale for NMR Experimental Design

The choice of solvent and NMR experiment is critical for obtaining high-quality, interpretable data. Deuterated chloroform (CDCl₃) is a common choice for moderately polar organic molecules like 1-benzyluracil, as it provides good solubility without interfering proton signals. However, for observing exchangeable protons like the N-H proton of the uracil ring, a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred as it slows down the proton exchange rate. Standard one-dimensional (1D) ¹H and ¹³C{¹H} (proton-decoupled) spectra are the primary experiments for initial characterization.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum of 1-benzyluracil is expected to show distinct signals for the benzyl group protons and the uracil ring protons. The integration of these signals should correspond to the number of protons in each environment.

Table 1: Predicted ¹H NMR Spectral Data for 1-Benzyluracil

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale and Authoritative Insights
~11.3Singlet (broad)1HN³-H The amide proton is acidic and often appears as a broad singlet due to quadrupole broadening and potential exchange. Its chemical shift is highly dependent on solvent and concentration.
~7.70Doublet1HC⁶-H This proton is adjacent to the electron-withdrawing C=O group and the N-1 atom, leading to a downfield shift. It is coupled to the C⁵-H proton.
7.35 - 7.25Multiplet5HPhenyl-H The five protons of the monosubstituted benzene ring typically appear as a complex multiplet in this region.[2]
~5.80Doublet1HC⁵-H This proton is coupled to the C⁶-H proton, resulting in a doublet. It is upfield relative to C⁶-H due to its position beta to the N-1 substituent.
~5.10Singlet2H-CH₂-The benzylic methylene protons are deshielded by the adjacent nitrogen atom and the phenyl ring, typically appearing as a sharp singlet.[3]
¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data for 1-Benzyluracil

Chemical Shift (δ) ppmAssignmentRationale and Authoritative Insights
~163.5C⁴=OCarbonyl carbons in amides and ureas are significantly deshielded and appear far downfield.[4]
~151.0C²=OThe second carbonyl carbon, also highly deshielded.
~142.0C⁶The olefinic carbon adjacent to N-1 is downfield due to the influence of the nitrogen and the carbonyl group.
~136.0Phenyl C (quaternary)The ipso-carbon of the benzyl group to which the methylene group is attached. Quaternary carbons often show weaker signals.[4]
~129.0Phenyl CHAromatic carbons typically resonate in the 120-140 ppm range.[5]
~128.5Phenyl CH
~128.0Phenyl CH
~102.0C⁵This olefinic carbon is significantly shielded compared to C⁶.
~50.0-CH₂-The benzylic carbon is found in the typical range for sp³ carbons attached to a nitrogen and an aromatic ring.[5]
Structural Confirmation Workflow using NMR

The following diagram illustrates the logical flow for confirming the structure of 1-benzyluracil using NMR data.

G cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis H_Signals Observe Signals: - Aromatic (multiplet, ~7.3 ppm, 5H) - Uracil vinyl (2 doublets) - Benzylic CH₂ (singlet, ~5.1 ppm, 2H) - Amide NH (broad singlet, 1H) H_Integration Verify Integration: 5H (Aromatic) : 2H (CH₂) : 1H (C⁶-H) : 1H (C⁵-H) : 1H (NH) H_Signals->H_Integration H_Coupling Analyze Coupling: - Doublet-doublet interaction between C⁵-H and C⁶-H H_Integration->H_Coupling Conclusion Structural Confirmation of 1-Benzyluracil H_Coupling->Conclusion Confirms Uracil Ring Connectivity C_Signals Observe Signals: - 2 Carbonyls (~150-165 ppm) - 4 Aromatic CH + 1 Quaternary C - 2 Uracil vinyl C - 1 Benzylic CH₂ (~50 ppm) C_Count Confirm Carbon Count: Total of 9 distinct signals expected (due to symmetry in the phenyl ring, some carbons may overlap). C_Signals->C_Count C_Count->Conclusion Confirms Carbon Skeleton

Caption: NMR workflow for 1-benzyluracil structural validation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for rapidly identifying the presence of key functional groups, which act as a molecular "fingerprint."

Principles of IR Analysis for 1-Benzyluracil

The 1-benzyluracil molecule contains several IR-active functional groups: N-H bonds, C=O (carbonyl) bonds, aromatic C=C and C-H bonds, and aliphatic C-H bonds. The presence and position of absorption bands corresponding to these groups provide strong evidence for the proposed structure.

Table 3: Characteristic IR Absorption Bands for 1-Benzyluracil

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3200 - 3100MediumN-H StretchAmide (Uracil ring)
3100 - 3000MediumC-H StretchAromatic (sp² C-H)
2950 - 2850MediumC-H StretchAliphatic (sp³ C-H of CH₂)
~1710 & ~1660StrongC=O StretchAmide Carbonyls
1600 - 1450Medium-WeakC=C StretchAromatic Ring & Uracil Ring
Interpretation of the IR Spectrum

The IR spectrum serves as a rapid quality control and identity check. The most telling signals for 1-benzyluracil are the strong, distinct carbonyl absorptions between 1650 and 1720 cm⁻¹. The presence of both aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹ is crucial for confirming the presence of both the benzyl and uracil moieties. The N-H stretching band confirms the presence of the secondary amide group in the uracil ring. The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions unique to the molecule's overall structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Expected Mass Spectrum of 1-Benzyluracil

For 1-benzyluracil (C₁₁H₁₀N₂O₂), the calculated monoisotopic mass is 202.0742 Da. High-resolution mass spectrometry (HRMS) should provide a molecular ion peak ([M]⁺ or [M+H]⁺) that matches this value to within a few parts per million, confirming the elemental composition.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of 1-Benzyluracil

m/zProposed FragmentStructureSignificance
202[M]⁺[C₁₁H₁₀N₂O₂]⁺Molecular Ion
91 [C₇H₇]⁺Benzyl CationBase Peak , characteristic of benzyl-containing compounds.
111[M - C₇H₇]⁺Uracil RadicalLoss of the benzyl group
Fragmentation Pathway and Structural Logic

The most likely fragmentation pathway in electron impact (EI) mass spectrometry involves the cleavage of the benzylic C-N bond. This is a very stable fragmentation pathway because it results in the formation of the highly resonance-stabilized benzyl cation ([C₇H₇]⁺) at m/z 91. This fragment is so stable that it is expected to be the base peak (the most intense peak) in the spectrum. The presence of a strong peak at m/z 91 is therefore a hallmark of a benzyl-substituted compound.

G Mol 1-Benzyluracil [M]⁺˙ m/z = 202 Frag1 Benzyl Cation [C₇H₇]⁺ m/z = 91 (Base Peak) Mol->Frag1 α-cleavage Frag2 Uracil Radical [C₄H₃N₂O₂]• m/z = 111 Mol->Frag2 α-cleavage

Caption: Primary fragmentation pathway of 1-benzyluracil in MS.

Experimental Protocols

To ensure reproducibility and accuracy, the following standard protocols are recommended for the acquisition of spectroscopic data for 1-benzyluracil.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of 1-benzyluracil in 0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition : Acquire the proton-decoupled ¹³C spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and an accumulation of 1024 scans or more to achieve adequate signal-to-noise.

  • Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy
  • Sample Preparation : For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Acquisition : Record the spectrum on an FTIR spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing : Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

Mass Spectrometry
  • Sample Preparation : Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acquisition (EI-MS) : Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet. Use a standard electron energy of 70 eV.

  • Acquisition (HRMS-ESI) : For high-resolution data, infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a high-resolution analyzer (e.g., TOF or Orbitrap).

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. For HRMS data, use the instrument software to calculate the elemental composition from the accurate mass.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating toolkit for the structural elucidation of 1-benzyluracil. ¹H and ¹³C NMR confirm the precise atomic connectivity and carbon-hydrogen framework. IR spectroscopy provides rapid confirmation of essential functional groups, while mass spectrometry verifies the molecular weight and elemental composition, with the characteristic m/z 91 fragment serving as a definitive marker for the benzyl moiety. Together, these techniques leave no ambiguity as to the structure and identity of the synthesized compound, a critical requirement for its further study and application in drug discovery and development.

References

  • Ding, J.-C., Liu, M.-C., Wu, H.-Y., Hu, M.-L., & Xiao, H.-P. (2004). 1-Benzyluracil. Acta Crystallographica Section E: Structure Reports Online, E60, o837–o838. [Link]

  • Karunaratne, E., Hill, D. W., Dührkop, K., Böcker, S., & Grant, D. F. (2023). Combining Experimental with Computational Infrared and Mass Spectra for High-Throughput Nontargeted Chemical Structure Identification. Analytical Chemistry, 95(32), 11901–11907. [Link]

  • Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Oregon. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

  • Chemistry LibreTexts. (2024). 12: Structure Determination - Mass Spectrometry and Infrared Spectroscopy. [Link]

  • ResearchGate. (2008). 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. [Link]

  • ChemHelpASAP. (2022). sample 13C NMR spectra of compounds with common functional groups. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzyl chloride. NIST Chemistry WebBook. [Link]

  • Khashab, R., & Al-Hazmi, A. M. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications, 709(2), 249-254. [Link]

  • University of Calgary. (n.d.). Infrared Absorption Table. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • Chem LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • PubChem. (n.d.). 1-Benzyluracil. National Center for Biotechnology Information. [Link]

  • YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (n.d.). Journal Homepage. Elsevier. [Link]

  • ResearchGate. (n.d.). Experimental IR spectra of-(1-benzyl) -2-(2-phenylaminothiazol-4yl)benzimidazole. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure. [Link]

  • Royal Society of Chemistry. (2024). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. [Link]

  • YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. [Link]

Sources

Methodological & Application

1-Benzyluracil synthesis protocol and methodology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyluracil (CAS: 717-00-0) is a critical scaffold in medicinal chemistry, serving as a pharmacophore for Uridine Phosphorylase (UPase) inhibitors and a key intermediate in the synthesis of acyclic nucleoside phosphonates (e.g., Cidofovir analogs).

The synthesis of 1-benzyluracil presents a classic regioselectivity challenge: the uracil ring possesses two nucleophilic nitrogen atoms (N1 and N3). Direct alkylation often yields a mixture of N1-benzyl, N3-benzyl, and N1,N3-dibenzyl derivatives. This guide details two distinct protocols:

  • Protocol A (The "Gold Standard"): A silylation-alkylation route ensuring >95% N1-regioselectivity.

  • Protocol B (Rapid Screening): A direct base-mediated route for high-throughput applications where purification is automated.

Strategic Analysis: The Regioselectivity Challenge

To achieve high yield and purity, one must understand the electronic environment of the uracil ring.

  • N1 Position: The target for nucleoside mimetics. In the silylated state (bis-TMS-uracil), N1 alkylation is electronically favored and sterically accessible.

  • N3 Position: Often the thermodynamic trap in direct alkylation due to the pKa similarity between N1 and N3 (approx. 9.5).

Pathway Logic Visualization

The following diagram illustrates the mechanistic divergence between the two protocols.

ReactionPathways Uracil Uracil (Starting Material) Direct Direct Alkylation (K2CO3 / DMF) Uracil->Direct Protocol B Silylation Silylation (HMDS or BSA) Uracil->Silylation Protocol A Mixture Mixture: N1 (Major) + N3 (Minor) + Dialkylated Direct->Mixture Thermodynamic Control BisTMS 2,4-Bis(TMS)uracil (Activated Intermediate) Silylation->BisTMS - NH3 / Acetamide Target 1-Benzyluracil (Target >95% Yield) BisTMS->Target + BnBr / Heat (Hilbert-Johnson var.) Mixture->Target Requires Chromatography

Figure 1: Mechanistic divergence between Silylation (Protocol A) and Direct Alkylation (Protocol B).

Protocol A: Silylation-Alkylation (High Fidelity)

Objective: Synthesis of 1-benzyluracil with exclusive N1 regioselectivity. Mechanism: The "Silyl-Hilbert-Johnson" reaction. Silylation transforms uracil into 2,4-bis(trimethylsilyloxy)pyrimidine. The resulting aromaticity and steric bulk at O4 direct the electrophile (benzyl bromide) to the N1 position.

Reagents & Equipment
  • Substrate: Uracil (1.0 eq)

  • Silylating Agent: N,O-Bis(trimethylsilyl)acetamide (BSA) (2.2 eq) OR Hexamethyldisilazane (HMDS) (excess).

  • Electrophile: Benzyl bromide (1.1 eq).

  • Solvent: Acetonitrile (Anhydrous) or Toluene.

  • Catalyst: Iodine (trace) or TMS-Cl (trace) - Optional but recommended for activation.

Step-by-Step Methodology
  • Activation (Inert Atmosphere):

    • Charge a flame-dried round-bottom flask with Uracil (10 mmol, 1.12 g) and Anhydrous Acetonitrile (30 mL).

    • Add BSA (22 mmol, 5.4 mL) via syringe under Argon.

    • Observation: The suspension will turn into a clear solution upon heating to 50–60°C, indicating the formation of the soluble bis-TMS-uracil species.

    • Critical Check: If the solution is not clear, add more BSA (0.5 eq) or reflux for 30 mins.

  • Alkylation:

    • Add Benzyl bromide (11 mmol, 1.3 mL) to the clear solution.

    • Add a crystal of Iodine (catalytic) to facilitate the reaction.

    • Reflux the mixture at 80°C for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The bis-TMS intermediate is unstable on silica; look for the appearance of the UV-active product spot (Rf ~0.4).

  • Hydrolysis & Workup:

    • Cool the reaction to room temperature.

    • Add Methanol (10 mL) or dilute HCl (1M, 5 mL) to quench excess silyl groups and hydrolyze the O-silyl ether at C4.

    • Concentrate the solvent in vacuo.

    • The residue will likely precipitate. Recrystallize from Ethanol or Water/Ethanol (1:1).

  • Yield Expectation: 85–92%.

Protocol B: Direct Alkylation ( Rapid/Cost-Effective )

Objective: Quick synthesis using cheap reagents, accepting lower yield/purity. Mechanism: SN2 substitution. The N1 proton is slightly more acidic, but the N3 anion is also reactive.

Reagents
  • Uracil (1.0 eq)

  • Benzyl Chloride or Bromide (1.0 eq - Strict stoichiometry is vital)

  • Potassium Carbonate (K2CO3) (1.0 eq)

  • Solvent: DMSO or DMF.[1]

Step-by-Step Methodology
  • Dissolution:

    • Dissolve Uracil (10 mmol) in DMSO (20 mL). Uracil has poor solubility; mild heating (40°C) helps.

  • Base Addition:

    • Add K2CO3 (10 mmol). Stir for 30 minutes.

  • Controlled Addition:

    • Add Benzyl bromide (10 mmol) dropwise over 20 minutes.

    • Scientific Logic:[2][3][4] Rapid addition leads to high local concentrations of electrophile, promoting N1,N3-dialkylation.

  • Reaction:

    • Stir at 60°C for 3 hours.

  • Workup:

    • Pour into ice water (100 mL). The product (and dialkylated byproduct) will precipitate.

    • Filter the solid.

    • Purification (Mandatory): Recrystallization is often insufficient to remove the N3-isomer. Flash chromatography (SiO2, 0-5% MeOH in DCM) is required.

Analytical Validation (Self-Validating Data)

Use the following data to validate your synthesized product.

ParameterSpecificationDiagnostic Note
Appearance White crystalline solidYellowing indicates residual iodine or oxidation.
Melting Point 172 – 175 °CN3-isomer melts lower; Dialkylated melts <100°C.
1H NMR (DMSO-d6) δ 11.30 (s, 1H, N3-H)δ 7.78 (d, 1H, H-6)δ 7.2-7.4 (m, 5H, Ph)δ 5.62 (d, 1H, H-5)δ 4.88 (s, 2H, N1-CH2)Key Check: The N1-CH2 singlet at ~4.9 ppm is definitive.[2][5][6][7] If you see a peak at ~5.1 ppm, it may be N3-benzyl.
Mass Spec (ESI) [M+H]+ = 203.08

Troubleshooting & Optimization

Problem 1: Low Yield in Protocol A (Silylation)

  • Root Cause:[4][8] Incomplete silylation due to moisture.

  • Solution: HMDS/BSA hydrolyzes instantly with water. Ensure glassware is flame-dried. If the reaction mixture stays cloudy, the uracil is not protected and will not react efficiently.

Problem 2: Presence of N1,N3-Dibenzyluracil (Protocol B)

  • Root Cause:[4][8] Excess base or electrophile.

  • Solution: Reduce Benzyl bromide to 0.95 equivalents. It is better to have unreacted Uracil (washable with water) than dialkylated byproduct (hard to separate).

Problem 3: O-Alkylation?

  • Context: Rare in these conditions. Silylation (Protocol A) specifically protects the Oxygen atoms, forcing the alkyl halide to attack the Nitrogen (N1) upon thermodynamic equilibration (Hilbert-Johnson mechanism).

References

  • Silylation-Alkylation Mechanism (Hilbert-Johnson/Vorbrüggen)

    • Niedballa, U., & Vorbrüggen, H. (1974). A general synthesis of N-glycosides. I. Synthesis of pyrimidine nucleosides. Journal of Organic Chemistry.
    • Source: [J. Org.[9] Chem. Link]([Link])

  • Regioselectivity in Uracil Derivatives

    • Ozerov, A., et al. (2017).
    • Source:

  • Physical Data & Crystallography (1-Benzyluracil)

    • Ding, J. C., et al. (2004).[10] 1-Benzyluracil.[6][10] Acta Crystallographica Section E.

    • Source: [Acta Cryst.[1][4][10] E60, o837]([Link])

  • Biological Context (UPase Inhibition)

    • Pizzorno, G., et al. (2002).
    • Source:

Sources

Application Note: High-Purity Isolation of 1-Benzyluracil via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Benzyluracil is a key intermediate in the synthesis of various biologically active compounds, including potent antiviral and anticancer agents. The regioselective synthesis of N1-substituted uracils, such as 1-benzyluracil, can often be accompanied by the formation of side products, including the N3-substituted isomer and unreacted starting materials. Therefore, a robust purification method is critical to ensure the high purity of 1-benzyluracil required for subsequent downstream applications in medicinal chemistry and drug development. This application note provides a detailed, field-proven protocol for the purification of 1-benzyluracil using silica gel column chromatography, emphasizing the underlying scientific principles and offering a systematic approach to method optimization.

Scientific & Theoretical Framework

Column chromatography is a powerful adsorptive separation technique that relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[1] In the case of 1-benzyluracil purification, silica gel, a highly polar adsorbent, serves as the stationary phase. The separation is achieved by exploiting the differences in polarity between 1-benzyluracil and potential impurities.

The key to a successful separation lies in the selection of an appropriate mobile phase, which is typically a mixture of a non-polar and a more polar organic solvent.[2] By carefully adjusting the polarity of the mobile phase, the elution of each component from the column can be controlled. Less polar compounds have a weaker affinity for the polar silica gel and will be eluted more quickly, while more polar compounds will be retained longer on the column.[3]

A crucial preliminary step is the use of Thin-Layer Chromatography (TLC) to determine the optimal mobile phase composition.[4] The ideal solvent system will provide a good separation of the target compound from its impurities, with the Retention Factor (Rf) of the target compound typically falling within the range of 0.2 to 0.4 for effective column chromatography.[5]

Potential Impurities in 1-Benzyluracil Synthesis

A thorough understanding of the potential by-products of the synthesis is essential for developing an effective purification strategy. The common synthesis of 1-benzyluracil involves the reaction of uracil with a benzylating agent, such as benzyl bromide or benzyl chloride.[6] Potential impurities that may need to be separated include:

  • Unreacted Uracil: Highly polar and will likely remain at the baseline in most organic solvent systems.

  • Unreacted Benzyl Halide: Relatively non-polar and will have a high Rf value.

  • N3-Benzyluracil: The primary isomeric impurity. Its polarity is expected to be similar to 1-benzyluracil, making it the most challenging impurity to separate. Generally, N1-substituted uracils are slightly less polar than their N3 counterparts due to differences in dipole moment and hydrogen bonding capabilities.[1]

  • N1,N3-Dibenzyluracil: Less polar than the mono-benzylated products and will elute earlier.

Experimental Workflow Diagram

G cluster_0 Method Development cluster_1 Column Preparation cluster_2 Purification cluster_3 Analysis & Post-Processing TLC TLC Optimization Solvent Select Optimal Mobile Phase (e.g., Ethyl Acetate/Hexane) TLC->Solvent Rf Target Rf for 1-Benzyluracil: 0.2-0.4 Solvent->Rf Slurry Prepare Silica Gel Slurry Pack Pack Column Slurry->Pack Equilibrate Equilibrate Column Pack->Equilibrate Load Load Crude Product Equilibrate->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate Final Final Evaporate->Final Pure 1-Benzyluracil

Caption: Workflow for 1-Benzyluracil Purification.

Detailed Protocols

Part 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization

This initial step is critical for determining the ideal solvent system for the column chromatography.

Materials:

  • Crude 1-benzyluracil sample

  • TLC plates (silica gel 60 F254)

  • Developing chambers

  • A selection of solvents: Ethyl Acetate (EtOAc), Hexane, Dichloromethane (DCM), Methanol (MeOH)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Procedure:

  • Prepare a stock solution of the crude 1-benzyluracil in a suitable solvent (e.g., DCM or EtOAc) at a concentration of approximately 1-2 mg/mL.

  • Prepare a series of developing solvents with varying polarities. A good starting point is a range of ethyl acetate/hexane mixtures (e.g., 10:90, 20:80, 30:70, 40:60, 50:50 v/v).[2]

  • Spot the TLC plate: Using a capillary tube, carefully spot the crude product solution onto the baseline of the TLC plate.

  • Develop the TLC plate: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Ensure the chamber is saturated with solvent vapors.

  • Visualize the plate: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

  • Analyze the results: Calculate the Rf value for each spot. The optimal solvent system should provide a good separation between the spot corresponding to 1-benzyluracil and any impurities, with the Rf of 1-benzyluracil being in the ideal range of 0.2-0.4.[5]

Solvent System (EtOAc:Hexane, v/v) Observed Rf of 1-Benzyluracil (Example) Separation from Impurities (Example) Evaluation
20:800.15Good separation from non-polar impurities, but close to the baseline.Too low, elution from the column will be slow.
30:700.28Excellent separation from both more and less polar impurities.Optimal for column chromatography.
40:600.45Good separation, but the spot is moving closer to the solvent front.Slightly too high, may result in co-elution with less polar impurities on the column.
50:500.60Poor separation from less polar impurities.Too high, poor resolution on the column.
Part 2: Column Chromatography Protocol

This protocol assumes a standard flash chromatography setup.

Materials and Equipment:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Optimized mobile phase (determined from TLC)

  • Crude 1-benzyluracil

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Procedure:

  • Column Preparation (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm) over the plug.

    • In a separate beaker, prepare a slurry of silica gel in the mobile phase. The amount of silica gel should be 30 to 100 times the weight of the crude product, depending on the difficulty of the separation.[7]

    • Pour the slurry into the column and gently tap the sides to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand. Crucially, do not let the silica gel run dry at any point during the process.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude 1-benzyluracil in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (if using flash chromatography) to begin the elution process.

    • Collect fractions of a consistent volume. The size of the fractions will depend on the size of the column.

    • For more challenging separations, a gradient elution can be employed, starting with a less polar solvent mixture and gradually increasing the polarity by increasing the percentage of the more polar solvent.[8]

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure 1-benzyluracil.

    • Spot every few fractions on a TLC plate and develop it in the same mobile phase used for the column.

    • Fractions containing only the spot corresponding to pure 1-benzyluracil should be combined.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified 1-benzyluracil.

Troubleshooting Common Issues

Problem Possible Cause Solution
Poor Separation Inappropriate mobile phase.Re-optimize the mobile phase using TLC. Consider a different solvent system.
Column overloading.Reduce the amount of crude product loaded onto the column. Increase the silica-to-sample ratio.
Cracks or channels in the silica bed.Repack the column carefully, ensuring an even and compact bed.
Product Elutes Too Quickly Mobile phase is too polar.Decrease the proportion of the polar solvent in the mobile phase.
Product Elutes Too Slowly or Not at All Mobile phase is not polar enough.Increase the proportion of the polar solvent. A step gradient may be necessary.
Product may be decomposing on the silica.Deactivate the silica gel with a small amount of a base like triethylamine added to the mobile phase.
Tailing of Spots/Bands Sample is too concentrated.Dilute the sample before loading.
Interaction with acidic silica.Add a small amount of a modifying agent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase.

Conclusion

The purification of 1-benzyluracil by silica gel column chromatography is a highly effective method when approached systematically. Careful optimization of the mobile phase using TLC is paramount to achieving high purity. By understanding the principles of chromatography and anticipating potential impurities, researchers can confidently implement this protocol to obtain high-quality 1-benzyluracil for their research and development needs.

References

  • Chegg. (2022, April 26). Solved 3) In a silica gel TLC experiment, you used Hexane : | Chegg.com. Retrieved from [Link]

  • ResearchGate. (2020, December). Thin Layer Chromatography (TLC) of Tb3 Compound (A, B, C, and D). (A) TLC with hexane eluent:ethyl acetate ratio of 7. Retrieved from [Link]

  • Isono, Y., et al. (2011). Synthesis of 1-benzyl-3-(3,5-dimethylbenzyl)Uracil Derivatives with Potential Anti-HIV Activity. Antiviral Chemistry & Chemotherapy, 22(2), 57-65.
  • ResearchGate. (n.d.). Synthesis of substituted uracil derivatives at N1 and N3 positions. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Owlcation. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis of 1-benzyl-3-(3,5-dimethylbenzyl)Uracil Derivatives with Potential Anti-HIV Activity. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • Reddit. (2016, November 10). How much silica gel for flash chromatography? Retrieved from [Link]

  • Teledyne ISCO. (2020, May 26). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 21). Running a flash column. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives. Retrieved from [Link]

  • LCGC International. (2014, August 22). Retaining Polar Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Benzyluracil | Request PDF. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

Sources

Application Note: Cell-Based Evaluation of 1-Benzyluracil (1-BU) Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Benzyluracil (1-BU) is a potent, competitive inhibitor of Uridine Phosphorylase (UPase/UPP1) . By blocking the phosphorolytic cleavage of uridine into uracil, 1-BU preserves intracellular and plasma uridine pools. This mechanism is critical in "uridine rescue" strategies, where elevated uridine levels protect normal tissues from the cytotoxicity of fluoropyrimidines (e.g., 5-Fluorouracil) without compromising antitumor activity. This guide details the cell-based workflows required to validate 1-BU target engagement, specificity, and functional efficacy.

Introduction & Mechanism of Action

The Therapeutic Rationale

Uridine Phosphorylase (UPase) is the rate-limiting enzyme in the catabolism of uridine.[1][2] In chemotherapy regimens involving 5-Fluorouracil (5-FU), high doses of uridine are often administered to "rescue" normal tissues from toxicity.[2] However, endogenous UPase rapidly degrades this rescue agent.

1-Benzyluracil acts as a "protector of the protector." By inhibiting UPase, it extends the half-life of uridine, thereby enhancing the rescue effect.

Mechanistic Pathway

The diagram below illustrates the Pyrimidine Salvage Pathway and the specific intervention point of 1-BU.

G Uridine Uridine Uracil Uracil Uridine->Uracil Catabolism Ribose Ribose-1-P Rescue Cellular Rescue (Survival) Uridine->Rescue High Conc. UPase Uridine Phosphorylase (UPase/UPP1) UPase->Uridine Catalyzes OneBU 1-Benzyluracil (Inhibitor) OneBU->UPase Inhibits (Ki < 1µM) FiveFU 5-FU Toxicity FiveFU->Rescue Antagonizes

Figure 1: 1-Benzyluracil inhibits UPase, preventing Uridine catabolism and promoting cellular rescue.

Experimental Protocols

Protocol A: Target Engagement (In Situ UPase Inhibition)

Objective: To quantify the inhibition of UPase activity in live cells by measuring the conversion of Uridine to Uracil. Rationale: Unlike cell-free enzymatic assays, this protocol accounts for membrane permeability and intracellular stability of 1-BU.

Materials
  • Cell Line: HCT-116 or HT-29 (High UPase expressors).

  • Substrate: Uridine (non-radiolabeled for HPLC detection).

  • Inhibitor: 1-Benzyluracil (dissolved in DMSO).

  • Lysis Buffer: 0.5 M Perchloric acid (PCA).

Workflow
  • Seeding: Plate

    
     cells in 6-well plates. Incubate 24h.
    
  • Pre-incubation: Replace media with fresh media containing 1-BU (0, 0.1, 1, 10, 50

    
    M). Incubate for 30 min  at 37°C.
    
    • Scientist's Note: Pre-incubation is critical to allow 1-BU to saturate the enzyme active sites before the substrate competes.

  • Substrate Pulse: Add Uridine (final conc. 100

    
    M) to all wells. Incubate for exactly 60 min .
    
  • Termination: Aspirate media rapidly. Wash 1x with ice-cold PBS. Add 300

    
    L ice-cold 0.5 M PCA  to lyse cells and precipitate proteins.
    
  • Neutralization: Collect lysate. Neutralize with KOH to pH 7.0. Centrifuge (10,000 x g, 5 min). Collect supernatant.

  • HPLC Analysis: Inject 20

    
    L into C18 column.
    
    • Mobile Phase: 10 mM Ammonium Acetate (pH 5.0) / Methanol (95:5).

    • Detection: UV at 260 nm.

    • Readout: Calculate the ratio of [Uracil Peak Area] / [Total Uridine + Uracil Area].

Data Output Format:

Treatment1-BU Conc (

M)
Uracil Area (mAU)Uridine Area (mAU)% Conversion% Inhibition
Vehicle0150050075%0%
1-BU1.0800120040%46.6%
1-BU10.010019005%93.3%
Protocol B: Functional Efficacy (Uridine Rescue Assay)

Objective: To demonstrate that 1-BU enhances the ability of Uridine to rescue cells from 5-FU toxicity. Self-Validating Logic:

  • 5-FU alone

    
     High Toxicity (Low Viability).
    
  • 5-FU + Uridine

    
     Moderate Viability (Partial Rescue due to UPase degrading Uridine).
    
  • 5-FU + Uridine + 1-BU

    
    High Viability  (Full Rescue; 1-BU preserves Uridine).
    
Workflow Diagram

Workflow Step1 Seed Cells (96-well, 3k/well) Step2 Treat: 5-FU (IC90 dose) Step1->Step2 Step3 Add Rescue Mix: Uridine +/- 1-BU Step2->Step3 Step4 Incubate 72 Hours Step3->Step4 Step5 Readout (CCK-8 / MTT) Step4->Step5

Figure 2: Workflow for the Uridine Rescue Assay.

Step-by-Step Procedure
  • Seeding: Seed cells (e.g., murine Colon 26 or human HCT-116) in 96-well plates (3,000 cells/well).

  • Cytotoxic Challenge: Treat all experimental wells with 5-Fluorouracil (5-FU) at a concentration equivalent to its IC90 (typically 5-10

    
    M depending on cell line).
    
  • Rescue Treatment (Matrix):

    • Group A: Vehicle (Control).

    • Group B: 5-FU only.

    • Group C: 5-FU + Uridine (50

      
      M).
      
    • Group D: 5-FU + Uridine (50

      
      M) + 1-BU (10 
      
      
      
      M)
      .
  • Incubation: 72 hours at 37°C.

  • Readout: Add CCK-8 or MTT reagent. Read Absorbance at 450 nm (CCK-8) or 570 nm (MTT).

Interpretation: Efficacy is confirmed if Group D viability is statistically significantly higher (


) than Group C. This proves 1-BU prevented the degradation of the rescue agent.

Critical Control Points & Troubleshooting

IssueProbable CauseSolution
No Rescue Effect Low UPase expression in cell line.Verify UPase levels via Western Blot.[3] Use HCT-116 or HT-29.
High 1-BU Toxicity Off-target effects.Perform a "1-BU only" control. 1-BU should be non-toxic up to 100

M.
HPLC Peak Overlap Poor column resolution.Adjust mobile phase pH to 5.0. Uracil elutes before Uridine.
Inconsistent IC50 Uridine in FBS.Use Dialyzed FBS to remove endogenous uridine from the culture media.

References

  • Naguib, F. N., et al. (1987). "Structure-activity relationship studies of 1-benzyluracil derivatives as inhibitors of uridine phosphorylase." Biochemical Pharmacology.

  • Pizzorno, G., et al. (1998). "Homeostatic control of uridine and the role of uridine phosphorylase: a biological and clinical update." Biochimica et Biophysica Acta (BBA).

  • Cao, D., et al. (2005). "Uridine phosphorylase: an important enzyme in pyrimidine metabolism and fluoropyrimidine activation."[2][4] Current Medicinal Chemistry.

  • el Kouni, M. H. (2003). "Potential chemotherapeutic targets in the purine and pyrimidine metabolism of parasitic protozoa." Pharmacology & Therapeutics.

Sources

Application Note: Kinetic Characterization of 1-Benzyluracil as a Uridine Phosphorylase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Clinical Significance

Uridine Phosphorylase (UPase) is a pivotal enzyme in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of uridine into uracil and ribose-1-phosphate.[1] In oncology, UPase is a critical therapeutic target because it degrades fluoropyrimidines (e.g., 5-Fluorouracil, 5-FU) and regulates plasma uridine levels.[1]

1-Benzyluracil (and its acyclouridine derivatives like Benzylacyclouridine/BAU) acts as a competitive inhibitor of UPase. By inhibiting this enzyme, 1-Benzyluracil can:

  • Potentiate Chemotherapy: Prevent the catabolism of 5-FU, maintaining therapeutic concentrations for longer durations.

  • Host Rescue: Elevate endogenous uridine levels, which protects normal tissues from 5-FU toxicity (e.g., myelosuppression).

This Application Note provides a rigorous HPLC-based inhibition assay . While spectrophotometric assays exist, they are often unsuitable for benzyl-substituted inhibitors due to UV interference from the benzyl ring at the detection wavelength (260–280 nm).

Mechanism of Action

1-Benzyluracil functions as a competitive inhibitor . It mimics the nucleoside structure of uridine, occupying the active site of UPase without undergoing phosphorolysis. This prevents the natural substrate (uridine) from binding, thereby halting the production of uracil.

Figure 1: Pathway & Inhibition Logic

UPase_Pathway Uridine Uridine (Substrate) UPase Uridine Phosphorylase (Enzyme) Uridine->UPase Phosphate Inorganic Phosphate Phosphate->UPase Uracil Uracil (Product) UPase->Uracil Ribose Ribose-1-Phosphate (Product) UPase->Ribose Inhibitor 1-Benzyluracil (Inhibitor) Inhibitor->UPase Blocks Active Site (Competitive)

Caption: 1-Benzyluracil competes with Uridine for the UPase active site, preventing the phosphorolytic cleavage of the glycosidic bond.

Experimental Design Strategy (The "Why")

Detection Method: HPLC vs. UV Spectrophotometry
  • The Problem: Standard UPase assays measure the decrease in absorbance at 280 nm (difference between uridine and uracil). However, 1-Benzyluracil contains a benzene ring that absorbs strongly in the UV range (250–270 nm) and tails into 280 nm. High concentrations of inhibitor will create a high background signal, masking the enzymatic rate.

  • The Solution: Reverse-Phase HPLC (RP-HPLC) . This method physically separates the inhibitor, substrate (uridine), and product (uracil) before detection, ensuring that the inhibitor's absorbance does not interfere with the quantitation of the reaction velocity.

Enzyme Source

Recombinant human UPase or E. coli UPase are commercially available. Ensure the enzyme preparation is free of Cytidine Deaminase, which can cross-react.

Detailed Protocol: HPLC Endpoint Assay

Reagents & Preparation
ReagentConcentrationPreparation Notes
Assay Buffer 50 mM Potassium Phosphate (pH 7.4)Phosphate is a co-substrate. Do not use TRIS or HEPES alone; phosphate is required for the reaction.
Substrate Stock 10 mM UridineDissolve in Assay Buffer. Store at -20°C.
Inhibitor Stock 20 mM 1-BenzyluracilDissolve in 100% DMSO . Hydrophobic nature requires DMSO.
Stop Solution 10% Trichloroacetic Acid (TCA)Or 0.5 M Perchloric Acid. Pre-chill on ice.
Mobile Phase 10 mM Ammonium Acetate (pH 5.0) / MethanolIsocratic ratio typically 95:5 or 90:10 depending on column.
Assay Workflow

Total Reaction Volume: 200 µL Temperature: 37°C

  • Inhibitor Dilution: Prepare a serial dilution of 1-Benzyluracil in DMSO (e.g., 0.1 µM to 100 µM final). Maintain constant DMSO concentration (max 2%) across all samples to control for solvent effects.

  • Master Mix Preparation: Combine Assay Buffer and Enzyme.

    • Note: Enzyme concentration should be optimized to ensure <10% substrate consumption over the incubation time (linear range).

  • Pre-Incubation: Add 180 µL of Master Mix + 10 µL of Inhibitor to tubes. Incubate at 37°C for 5 minutes.

  • Reaction Start: Add 10 µL of Uridine Substrate (Final concentration typically equal to

    
    , ~50-100 µM).
    
  • Incubation: Incubate at 37°C for a fixed time (e.g., 10–15 minutes).

  • Termination: Add 50 µL of Stop Solution (TCA) to quench the reaction.

  • Clarification: Centrifuge at 14,000 x g for 5 minutes to remove precipitated protein.

  • HPLC Analysis: Inject 20 µL of supernatant onto a C18 column.

Figure 2: Assay Workflow

Assay_Workflow Step1 Prepare Reagents (Buffer, Enzyme, Inhibitor in DMSO) Step2 Pre-Incubation (5 min @ 37°C) Enzyme + 1-Benzyluracil Step1->Step2 Step3 Start Reaction Add Uridine Substrate Step2->Step3 Step4 Incubation (10-15 min) Allow Phosphorolysis Step3->Step4 Step5 Stop Reaction Add 10% TCA Step4->Step5 Step6 HPLC Analysis Quantify Uracil Peak Area Step5->Step6

Caption: Step-by-step workflow for the discontinuous HPLC inhibition assay.

Data Analysis & Calculation

HPLC Quantitation

Monitor absorbance at 260 nm .

  • Uracil Retention Time: ~3–4 min (depending on column/flow).

  • Uridine Retention Time: ~6–8 min.

  • 1-Benzyluracil Retention Time: >10 min (more hydrophobic).

Calculate the Initial Velocity (


)  based on the area of the product (Uracil) peak using a standard curve of pure Uracil.


Determination of and
  • 
     Plot:  Plot Fractional Activity (
    
    
    
    ) vs. log[Inhibitor]. Fit to a sigmoidal dose-response equation.
  • Mode of Inhibition (Lineweaver-Burk):

    • Perform the assay at varying Substrate concentrations (e.g., 0.5

      
       to 5
      
      
      
      ) and varying Inhibitor concentrations.
    • Plot

      
       vs. 
      
      
      
      .
    • Competitive Pattern: Lines intersect at the Y-axis (

      
       is unchanged), but the X-intercept (
      
      
      
      ) changes.
  • Cheng-Prusoff Equation: For competitive inhibition, calculate

    
     from 
    
    
    
    :
    
    

Troubleshooting & Critical Controls

IssueProbable CauseSolution
High Background Absorbance Inhibitor co-elutionAdjust HPLC gradient to separate 1-Benzyluracil from Uracil.
Non-Linear Kinetics >10% Substrate consumptionReduce enzyme concentration or incubation time.
Precipitation Inhibitor insolubilityEnsure final DMSO concentration is <2%. Check stock solubility.
No Inhibition Observed High Substrate ConcentrationIn competitive inhibition, high [S] outcompetes the inhibitor. Ensure [S] is near

.

References

  • Niedzwicki, J. G., et al. (1982). "Structure-activity relationship of ligands of the pyrimidine nucleoside phosphorylases." Biochemical Pharmacology, 31(10), 1857-1861.

  • Pivazyan, A. D., et al. (2000). "Inhibition of uridine phosphorylase by pyrimidine nucleoside analogs." Biochemical Pharmacology, 60(3), 305-316.

  • Cao, D., et al. (2002). "Genomic structure and chromosomal mapping of the human uridine phosphorylase gene." Cancer Research, 62(8), 2313-2317.

  • Schwartz, P. M., et al. (1985). "Modulation of fluoropyrimidine metabolism by the uridine phosphorylase inhibitor 5-benzylacyclouridine." Cancer Research, 45(12), 6126-6132.

Sources

High-Throughput Screening of 1-Benzyluracil Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Allosteric Inhibition of HIV-1 Reverse Transcriptase[1]

Executive Summary

The 1-benzyluracil scaffold represents a critical class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , historically validated by compounds like Emivirine (MKC-442). Despite the clinical success of NNRTIs, the rapid emergence of drug-resistant viral strains (e.g., K103N, Y181C mutations) necessitates the continuous discovery of novel derivatives with improved resistance profiles.

This Application Note provides a comprehensive protocol for the High-Throughput Screening (HTS) of 1-benzyluracil libraries. We detail a robust, fluorescence-based biochemical assay designed to identify allosteric inhibitors of HIV-1 Reverse Transcriptase (RT). This guide covers library management, enzymatic assay optimization, data validation, and hit prioritization logic.

Scientific Background & Rationale

The 1-Benzyluracil Scaffold

1-Benzyluracil derivatives function as NNRTIs by binding to a hydrophobic pocket adjacent to the HIV-1 RT active site (the NNRTI-binding pocket or NNIBP).[1] Unlike Nucleoside Reverse Transcriptase Inhibitors (NRTIs), they do not require intracellular phosphorylation and are non-competitive with respect to dNTPs.

  • Mechanism: Binding induces a conformational change that locks the p66 subunit thumb subdomain in a hyperextended position, preventing the chemical step of DNA polymerization.

  • Key Structural Features: The "butterfly-like" binding mode where the uracil ring and the benzyl moiety interact with aromatic residues (Tyr181, Tyr188) and hydrophobic residues (Val106, Leu100) within the pocket.

Assay Principle: PicoGreen™ Fluorescence Detection

To screen thousands of compounds efficiently, we utilize a fluorescence-based DNA polymerization assay .[1]

  • Substrate: Poly(rA)·oligo(dT) serves as the RNA template/DNA primer complex.[1]

  • Reaction: HIV-1 RT synthesizes double-stranded DNA (dsDNA) from the template using dTTP.[1]

  • Detection: PicoGreen™ reagent (an asymmetric cyanine dye) specifically intercalates into the newly synthesized dsDNA/RNA heteroduplex, exhibiting a >1000-fold fluorescence enhancement.

  • Advantage: This method is non-radioactive, homogeneous (no wash steps), and highly sensitive, making it superior to traditional

    
    -TTP incorporation assays for HTS.
    

HTS Workflow Visualization

The following diagram outlines the logical flow of the screening campaign, from library formatting to hit validation.

HTS_Workflow Library 1-Benzyluracil Library (10 mM in DMSO) Dispense Acoustic Dispensing (Echo® 550) Library->Dispense 50 nL transfer Enzyme_Add Enzyme Addition (HIV-1 RT wt/mutant) Dispense->Enzyme_Add Pre-incubation Substrate_Add Substrate Addition (Poly(rA)·oligo(dT) + dTTP) Enzyme_Add->Substrate_Add Start Reaction Incubation Incubation (60 min @ 37°C) Substrate_Add->Incubation Detection Detection (PicoGreen™ Addition) Incubation->Detection Quench Readout Fluorescence Read (Ex 480nm / Em 520nm) Detection->Readout Analysis Data Analysis (Z-Prime, % Inhibition) Readout->Analysis

Figure 1: Step-by-step workflow for the fluorescence-based HTS of 1-benzyluracil derivatives.

Detailed Experimental Protocol

Materials & Reagents
ComponentSpecificationNotes
Enzyme Recombinant HIV-1 RT (p66/p51)Use Wild-Type (WT) for primary screen; K103N for counter-screen.[1]
Template/Primer Poly(rA) · Oligo(dT)12-18Stock 0.5 U/mL.[1] Mimics viral RNA genome.[1]
Nucleotide dTTP (100 mM)Ultra-pure grade to prevent background.[1]
Detection Reagent PicoGreen™ dsDNA ReagentLight sensitive.[1] Handle in amber tubes.
Assay Buffer 50 mM Tris-HCl (pH 7.8), 6 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100Triton X-100 prevents compound aggregation (promiscuous inhibition).
Control Inhibitor Nevirapine or EfavirenzPositive control for NNRTI activity.[1]
Plates 384-well Black, Low-VolumeBlack plates minimize background fluorescence.[1]
Library Preparation
  • Source Plate: Store 1-benzyluracil derivatives at 10 mM in 100% DMSO in 384-well source plates (LDV).

  • Acoustic Transfer: Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 50 nL of compound into the assay plate.[1]

    • Final Concentration: 10 µM (assuming 50 µL final assay volume).[1]

    • DMSO Tolerance: Ensure final DMSO concentration is <1% (v/v) to avoid enzyme denaturation.[1]

Assay Procedure (384-well Format)

Step 1: Enzyme Pre-incubation

  • Dilute HIV-1 RT in Assay Buffer to 2x concentration (e.g., 0.4 nM).[1]

  • Dispense 25 µL of 2x Enzyme Solution into wells containing the pre-spotted compounds.

  • Centrifuge plate (1000 rpm, 1 min).

  • Incubate for 10 minutes at 25°C .

    • Why? Allows the NNRTI to bind the allosteric pocket before the substrate engages, maximizing inhibitory potential.

Step 2: Reaction Initiation

  • Prepare 2x Substrate Mix: 20 µg/mL Poly(rA)·oligo(dT) + 10 µM dTTP in Assay Buffer.[1]

  • Dispense 25 µL of 2x Substrate Mix into all wells.

  • Final Volume: 50 µL.

  • Controls:

    • High Control (HC): DMSO only + Enzyme + Substrate (100% Activity).[1]

    • Low Control (LC): DMSO + Buffer (No Enzyme) or EDTA quench (0% Activity).[1]

Step 3: Incubation

  • Seal plates to prevent evaporation.[1]

  • Incubate at 37°C for 60 minutes .

Step 4: Quench & Detection

  • Prepare PicoGreen dilution (1:400 in TE buffer).[1]

  • Add 50 µL of PicoGreen solution to all wells.[1] This step simultaneously quenches the reaction (by diluting Mg²⁺ and changing pH) and labels the product.

  • Incubate for 5 minutes at room temperature in the dark.

Step 5: Measurement

  • Read fluorescence on a multi-mode plate reader (e.g., PerkinElmer EnVision).[1]

  • Excitation: 485 nm | Emission: 520 nm.[1]

Data Analysis & Validation

Quality Control Metrics

Before identifying hits, validate the assay performance using the Z-factor (


):


  • Target:

    
     is required for a robust HTS assay.
    
  • Signal-to-Background (S/B): Should be > 5.

Hit Identification
  • Normalization: Calculate % Inhibition for each well:

    
    
    
  • Threshold: Define hits as compounds exhibiting > 50% inhibition at 10 µM.

  • Counter-Screening: Re-test hits against a "dummy" protein (e.g., BSA) or an unrelated DNA polymerase (e.g., Klenow fragment) to rule out aggregators or DNA intercalators.[1]

Mechanism of Action (MOA) Visualization

Understanding the binding mode is crucial for optimizing 1-benzyluracil derivatives.[1]

MOA RT HIV-1 RT (p66/p51) Complex RT-Inhibitor Complex RT->Complex Allosteric Binding (Hydrophobic Pocket) Compound 1-Benzyluracil Derivative Compound->Complex ActiveSite Active Site Distortion Complex->ActiveSite Thumb Subdomain Displacement Inhibition Polymerization Block ActiveSite->Inhibition Prevent Chemical Catalysis

Figure 2: Mechanism of Action.[1] 1-Benzyluracils bind allosterically, distorting the catalytic triad (Asp110, Asp185, Asp186).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Z-Factor (< 0.5) High pipetting error or signal drift.[1]Recalibrate liquid handlers. Use fresh PicoGreen reagent.[1] Ensure plates are flat.[1]
High Background Non-specific DNA fluorescence or impure dTTP.[1]Use ultra-pure dNTPs.[1] Reduce primer concentration.[1]
False Positives Compound aggregation or fluorescence quenching.[1]Increase Triton X-100 to 0.05%. Check compounds for auto-fluorescence at 520 nm.
Edge Effects Evaporation in outer wells.[1]Use breathable seals or avoid using the outer perimeter wells (fill with water).[1]

References

  • Ding, J. C., et al. (2004).[1][2] "1-Benzyluracil."[1] Acta Crystallographica Section E: Structure Reports Online. Link

  • El-Brollosy, N. R., et al. (2003).[1] "Synthesis of Novel MKC-442 Analogues With Potent Activities Against HIV-1." Archiv der Pharmazie. Link

  • Mai, A., et al. (2004).[1] "Synthesis and anti-HIV-1 activity of new MKC-442 analogues with an alkynyl-substituted 6-benzyl group." Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 237962, 1-Benzyluracil." PubChem. Link

  • Wang, J., et al. (2014).[1][3] "A comparative high-throughput screening protocol to identify entry inhibitors of enveloped viruses."[1][3] Journal of Biomolecular Screening. Link

Sources

In Vitro Evaluation of 1-Benzyluracil Against HIV-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 1-Benzyluracil and its derivatives as potential inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1). This guide is designed to offer both the strategic rationale and detailed methodologies required to robustly assess the anti-HIV-1 activity, cytotoxicity, and mechanism of action of this class of compounds.

Introduction: The Rationale for Investigating 1-Benzyluracil

1-Benzyluracil belongs to a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds are allosteric inhibitors of the HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus.[1][2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain but instead bind to a hydrophobic pocket in the RT enzyme, inducing a conformational change that inactivates it.[1]

The therapeutic potential of this class of compounds is underscored by their high specificity for HIV-1 RT and generally low cytotoxicity.[3] 1-Benzyluracil and its analogues are structurally related to the well-studied 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) derivatives, for which extensive structure-activity relationship (SAR) studies have been conducted.[3][4][5][6][7] These studies have revealed that modifications to the benzyl and uracil moieties can significantly impact antiviral potency and the resistance profile.[3][6] This guide will provide the tools to systematically evaluate novel 1-Benzyluracil derivatives.

Part 1: Foundational Assays for Antiviral Efficacy and Cytotoxicity

A critical first step in evaluating any potential antiviral compound is to determine its efficacy in a cell-based system and to assess its toxicity to the host cells. This allows for the calculation of the Selectivity Index (SI), a key parameter in determining the therapeutic potential of a drug candidate.[8][9]

Experimental Workflow Overview

The overall workflow for the initial assessment of 1-Benzyluracil involves parallel assays for antiviral activity and cytotoxicity.

Antiviral_Screening_Workflow cluster_prep Preparation cluster_assays Parallel Assays cluster_analysis Data Analysis & Interpretation Compound_Prep Prepare Serial Dilutions of 1-Benzyluracil Antiviral_Assay Antiviral Assay (HIV-1 Infected MT-4 Cells) Compound_Prep->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (Uninfected MT-4 Cells) Compound_Prep->Cytotoxicity_Assay Cell_Prep Culture and Prepare MT-4 Cells Cell_Prep->Antiviral_Assay Cell_Prep->Cytotoxicity_Assay Virus_Prep Prepare HIV-1 Stock (e.g., IIIB strain) Virus_Prep->Antiviral_Assay EC50_Calc Determine EC50 (50% Effective Concentration) Antiviral_Assay->EC50_Calc CC50_Calc Determine CC50 (50% Cytotoxic Concentration) Cytotoxicity_Assay->CC50_Calc SI_Calc Calculate Selectivity Index (SI = CC50 / EC50) EC50_Calc->SI_Calc CC50_Calc->SI_Calc

Caption: Workflow for initial antiviral and cytotoxicity screening.

Protocol 1.1: Cytotoxicity Assay using MTT

This protocol determines the concentration of 1-Benzyluracil that reduces the viability of uninfected MT-4 cells by 50% (CC50). The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]

Materials:

  • MT-4 human T-cell leukemia cell line

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics

  • 1-Benzyluracil (and derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Addition: Prepare serial dilutions of 1-Benzyluracil in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include wells with untreated cells (cell control) and wells with medium only (background control).

  • Incubation: Incubate the plate for 5-6 days at 37°C in a humidified 5% CO2 atmosphere, corresponding to the duration of the antiviral assay.[12]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.[10][13]

Protocol 1.2: Anti-HIV-1 Activity Assay

This protocol measures the ability of 1-Benzyluracil to inhibit HIV-1 replication in MT-4 cells. The 50% effective concentration (EC50) is determined by quantifying the amount of viral p24 capsid protein in the cell culture supernatant using an ELISA.[14][15][16]

Materials:

  • All materials from Protocol 1.1

  • HIV-1 strain (e.g., IIIB or NL4-3)

  • HIV-1 p24 Antigen Capture ELISA kit

  • Positive control NNRTI (e.g., Nevirapine)

Procedure:

  • Cell Seeding and Compound Addition: Follow steps 1 and 2 of Protocol 1.1.

  • Virus Infection: Add HIV-1 to the wells at a multiplicity of infection (MOI) of 0.01-0.05. Include wells with infected, untreated cells (virus control) and uninfected, untreated cells (cell control).

  • Incubation: Incubate the plate for 5-6 days at 37°C in a humidified 5% CO2 atmosphere.[12]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • p24 ELISA: Quantify the amount of p24 antigen in the collected supernatants using a commercial HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.[17][18][19][20][21]

  • Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control. Plot the percentage of inhibition against the log of the compound concentration and determine the EC50 value using non-linear regression analysis.[13]

Data Presentation and Interpretation

Summarize the results in a clear, tabular format to facilitate comparison between different 1-Benzyluracil derivatives.

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
1-Benzyluracil
Derivative A
Derivative B
Nevirapine

A higher SI value indicates a more promising therapeutic window, with greater antiviral activity and lower cellular toxicity.[8][9]

Part 2: Elucidating the Mechanism of Action - Reverse Transcriptase Inhibition

To confirm that 1-Benzyluracil acts as an NNRTI, a direct enzymatic assay is essential. This protocol describes a non-radioactive HIV-1 RT inhibition assay.[22][23][24]

HIV-1 Replication Cycle and the NNRTI Target

The following diagram illustrates the HIV-1 replication cycle and highlights the step inhibited by NNRTIs like 1-Benzyluracil.

HIV_Replication_Cycle cluster_entry Cell Entry cluster_replication Replication cluster_assembly Assembly & Release Binding 1. Binding & Fusion RT_Step 2. Reverse Transcription (RNA -> DNA) Binding->RT_Step Integration 3. Integration (into host DNA) RT_Step->Integration Transcription 4. Transcription (DNA -> RNA) Integration->Transcription Translation 5. Translation (RNA -> Proteins) Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding Inhibitor 1-Benzyluracil (NNRTI) Inhibitor->RT_Step Inhibits

Caption: HIV-1 replication cycle showing the NNRTI target.

Protocol 2.1: Non-Radioactive HIV-1 Reverse Transcriptase Inhibition Assay

This ELISA-based assay measures the in vitro activity of recombinant HIV-1 RT and its inhibition by 1-Benzyluracil.[22][23][25]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Non-radioactive HIV-1 RT assay kit (containing streptavidin-coated plates, poly(A) template, oligo(dT) primer, dNTP mix with DIG-dUTP and biotin-dUTP, anti-DIG-POD conjugate, and substrate)

  • 1-Benzyluracil and positive control (Nevirapine)

  • Reaction buffer

  • Wash buffer

  • Stop solution

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. Prepare serial dilutions of 1-Benzyluracil and the positive control in the reaction buffer.

  • Reaction Setup: In the streptavidin-coated wells, add the reaction mixture containing the template/primer and dNTPs.

  • Compound Addition: Add the serially diluted 1-Benzyluracil, positive control, or solvent control to the appropriate wells.

  • Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT to all wells except the negative control (no enzyme) wells.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Washing: Wash the wells multiple times with wash buffer to remove unincorporated nucleotides.

  • Detection:

    • Add the anti-DIG-POD conjugate and incubate at room temperature for 1 hour.

    • Wash the wells again to remove unbound conjugate.

    • Add the peroxidase substrate and incubate in the dark at room temperature.

    • Stop the reaction with the stop solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Subtract the average absorbance of the no-enzyme control from all other readings.

    • Calculate the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

The protocols detailed in this guide provide a robust framework for the in vitro evaluation of 1-Benzyluracil and its derivatives as potential anti-HIV-1 agents. By systematically determining the EC50, CC50, and IC50 values, researchers can effectively identify promising lead compounds for further development. Adherence to these validated methodologies will ensure the generation of reliable and reproducible data, contributing to the critical search for novel HIV-1 therapeutics.

References

  • HEPT derivatives as non-nucleoside inhibitors of HIV-1 reverse transcriptase: QSAR studies agree with the crystal structures. J Comput Aided Mol Des. 2002 Apr;16(4):287-95. [Link]

  • QSAR modelling of anti-HIV activity with HEPT derivatives. ResearchGate. [Link]

  • QSAR for anti-HIV activity of HEPT derivatives. SAR QSAR Environ Res. 2002 Oct;13(6):567-77. [Link]

  • QSAR STUDY FOR HEPT DERIVATIVES, INHIBITORS OF HIV-1 REVERSE TRANSCRIPTASE. Revue Roumaine de Chimie. [Link]

  • 3D-Quantitative Structure−Activity Relationships of HEPT Derivatives as HIV-1 Reverse Transcriptase Inhibitors, Based on Ab Initio Calculations. Journal of Chemical Information and Modeling. [Link]

  • In-house ELISA protocols for capsid p24 detection of diverse HIV isolates. Virology Journal. [Link]

  • (PDF) In-house ELISA protocols for capsid p24 detection of diverse HIV isolates. ResearchGate. [Link]

  • Detection of HIV-1 p24 antigen in patients with varying degrees of viremia using an ELISA with a photochemical signal amplification system. BMC Infectious Diseases. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity. Problems of Virology. [Link]

  • Development and optimization of a high‐throughput screening assay for in vitro anti‐SARS‐CoV‐2 activity: Evaluation of 5676 Phase 1 Passed Structures. Journal of Medical Virology. [Link]

  • Structure-activity relationship studies on clinically relevant HIV-1 NNRTIs. Med Chem Comm. [Link]

  • Structure-Activity Relationship Studies on Clinically Relevant HIV-1 NNRTIs. ResearchGate. [Link]

  • Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action. Karolinska Institutet. [Link]

  • Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences. [Link]

  • CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]

  • Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations. Clinical and Translational Science. [Link]

  • Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay. MDPI. [Link]

  • Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. HHS.gov. [Link]

  • High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target. Journal of Clinical Microbiology. [Link]

  • Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers. [Link]

  • Cell protection (%) of HIV-1 infected MT-4 cells in microtiter... ResearchGate. [Link]

  • HIV-1 NNRTIs: structural diversity, pharmacophore similarity, and implications for drug design. Medicinal Research Reviews. [Link]

Sources

Experimental Design: 1-Benzyluracil (1-BU) Scaffolds as Uridine Phosphorylase Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide details the experimental framework for evaluating 1-Benzyluracil (1-BU) and its derivatives (e.g., 5-benzylacyclouridine, BAU) as anticancer agents. Unlike direct cytotoxic agents, 1-BU derivatives primarily function as biochemical modulators targeting Uridine Phosphorylase (UPase; EC 2.4.2.3) .

The Therapeutic Logic: Fluoropyrimidines like 5-Fluorouracil (5-FU) are the backbone of colorectal and breast cancer therapy. However, their efficacy is limited by rapid catabolism and competitive salvage pathways.

  • UPase Inhibition: 1-BU inhibits UPase, preventing the phosphorolysis of uridine into uracil.

  • The "Rescue" or "Potentiation" Effect: By elevating plasma uridine levels, 1-BU can reduce host toxicity (rescuing normal tissues) or, in specific tumor contexts, modulate the activation of fluoropyrimidine nucleosides.

Scope of this Protocol:

  • Biochemical Validation: Cell-free enzymatic inhibition of UPase.

  • Cellular Efficacy: In vitro combinatorial cytotoxicity with 5-FU.

  • Quantitative Analysis: Calculation of IC50 and Combination Indices (CI).

Mechanistic Pathway Visualization

The following diagram illustrates the critical intervention point of 1-Benzyluracil within the pyrimidine salvage pathway. Note how UPase inhibition blocks the conversion of Uridine to Uracil, altering the competitive landscape for 5-FU activation.

PyrimidinePathway Uridine Uridine Uracil Uracil Uridine->Uracil Phosphorolysis Ribose1P Ribose-1-Phosphate Uridine->Ribose1P FiveFU 5-Fluorouracil (5-FU) Uracil->FiveFU Competition for OPRTase FiveFUMP 5-FUMP (Active Metabolite) FiveFU->FiveFUMP Anabolism (OPRTase) UPase Uridine Phosphorylase (UPase) UPase->Uridine Catalyzes OPRT OPRTase OneBU 1-Benzyluracil (Inhibitor) OneBU->UPase INHIBITS (Ki < 1µM)

Figure 1: Mechanism of Action. 1-Benzyluracil inhibits UPase, blocking Uridine catabolism and modulating the pyrimidine pool available for competition with 5-FU.

Protocol 1: Cell-Free Uridine Phosphorylase (UPase) Inhibition Assay

Objective: Determine the IC50 of 1-BU derivatives against recombinant human UPase (hUP1) or murine liver UPase. This is the "Go/No-Go" step before cell culture.

Materials & Reagents[1][2][3][4][5][6][7]
  • Enzyme Source: Recombinant hUP1 (Commercial or purified from E. coli expression systems) or Murine Liver Homogenate (cytosolic fraction).

  • Substrate: Uridine (Sigma-Aldrich), 1 mM stock in PBS.

  • Inhibitor: 1-Benzyluracil derivative (dissolved in DMSO, final DMSO <1%).

  • Buffer: 50 mM Potassium Phosphate buffer (pH 7.4), 1 mM DTT.

  • Detection: UV Spectrophotometer (capable of kinetic reading at 290 nm).

Experimental Workflow
  • Enzyme Preparation:

    • Dilute hUP1 enzyme in Phosphate buffer to a concentration that yields a linear reaction rate over 10 minutes (typically 0.05–0.1 units/mL).

    • Self-Validation Check: Run a "No Inhibitor" control. Absorbance at 290 nm should decrease linearly as Uridine is cleaved to Uracil (which has lower extinction at this wavelength at pH 7.4).

  • Reaction Setup (96-well UV plate or Quartz Cuvette):

    • Blank: Buffer only.

    • Control: Enzyme + Substrate + Vehicle (DMSO).

    • Test: Enzyme + Substrate + 1-BU (Concentration range: 0.01 µM to 100 µM).

  • Assay Steps:

    • Step 1: Pre-incubate Enzyme (90 µL) with Inhibitor (5 µL) for 10 minutes at 37°C. This ensures equilibrium binding.

    • Step 2: Initiate reaction by adding Uridine substrate (5 µL, final conc 100 µM).

    • Step 3: Measure Absorbance (A290) kinetically every 30 seconds for 15 minutes.

  • Data Processing:

    • Calculate the Initial Velocity (V0) from the linear portion of the curve (Slope = ΔA/min).

    • Calculate % Inhibition :

      
      .
      
    • Fit data to a sigmoidal dose-response model (GraphPad Prism or similar) to determine IC50 .

Success Criteria:

  • Reference compound (e.g., BAU) should exhibit IC50

    
     0.5 - 1.0 µM [1].
    
  • Z-factor > 0.5 for high-throughput screening validation.

Protocol 2: In Vitro Combinatorial Cytotoxicity (Synergy Assessment)

Objective: Evaluate if 1-BU potentiates the cytotoxicity of 5-FU in cancer cell lines. Target Cells: HT-29 or HCT-15 (Colon Cancer) – selected for high endogenous UPase expression.

Materials
  • Cell Lines: HT-29 (ATCC HTB-38).

  • Compounds: 5-Fluorouracil (5-FU) and 1-Benzyluracil (1-BU).

  • Assay Kit: CCK-8 or MTT Cell Viability Kit.

  • Software: CompuSyn (for Chou-Talalay analysis).

Experimental Workflow
  • Seeding:

    • Seed HT-29 cells at 3,000–5,000 cells/well in 96-well plates.

    • Incubate 24h for attachment.

  • Drug Treatment Matrix:

    • Design a checkerboard layout or constant-ratio combination.

    • Arm A (1-BU alone): 0, 1, 10, 50, 100 µM. (Expect minimal toxicity).

    • Arm B (5-FU alone): 0.1, 1, 10, 100 µM.

    • Arm C (Combination): Fixed concentration of 1-BU (e.g., 10 µM, sufficient to inhibit UPase) + varying 5-FU.

  • Incubation:

    • Treat cells for 72 hours .[1] (Note: 24h is often insufficient for antimetabolite effects).

  • Readout:

    • Add CCK-8 reagent, incubate 1-4h, read Absorbance at 450 nm.

Data Analysis: The Combination Index (CI)

Do not rely solely on p-values. Use the Combination Index (CI) theorem to define synergy.



  • CI < 1: Synergism (The desired outcome).

  • CI = 1: Additive effect.

  • CI > 1: Antagonism.

Table 1: Expected Data Structure for Reporting

Treatment GroupConcentration (µM)Cell Viability (%)IC50 (µM)Combination Index (CI)Interpretation
1-BU Alone 100>90%>200N/ANon-toxic (Inhibitor only)
5-FU Alone VariableDose-dependent5.2N/ABaseline toxicity
5-FU + 1-BU Var + 10Dose-dependent1.8 0.65 Synergistic Potentiation

Critical Troubleshooting & Controls

  • The "Uridine Rescue" Control: To prove the mechanism is UPase-dependent, add exogenous Uridine (50 µM) to the combination arm. If 1-BU is working via UPase inhibition, the addition of excess Uridine should reverse the potentiation or protect the cells, depending on the specific metabolic flux of the cell line [2].

  • Mycoplasma Contamination: UPase is highly expressed in Mycoplasma. Contaminated cultures will show aberrantly high UPase activity, rendering the inhibitor assay useless. Mandatory: PCR test all cell lines before study.

  • Solubility: 1-Benzyluracil derivatives can be hydrophobic. Ensure DMSO concentration is normalized across all wells (max 0.5%).

References

  • Niedzwicki, J. G., et al. (1981). Structure-activity relationship of ligands of the pyrimidine nucleoside phosphorylases. Biochemical Pharmacology, 31(10), 1857-1861.

  • Pizzorno, G., et al. (2002). 5-Benzylacyclouridine, a potent uridine phosphorylase inhibitor, modulates the therapeutic index of 5-fluorouracil.[2][3][4] Cancer Research. (Contextual grounding for BAU efficacy).

  • Cao, D., et al. (2002). Crystal structure of Escherichia coli uridine phosphorylase complexed with the inhibitor 5-benzylacyclouridine. Journal of Molecular Biology.

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity 1-Benzyluracil Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for 1-Benzyluracil (1-BnU) Synthesis Ticket ID: #SYN-PYR-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Achieving high purity (>98%) in 1-benzyluracil synthesis is frequently hindered by regioselectivity issues. The uracil ring is an ambident nucleophile with two competitive nitrogen sites (N1 and N3).

  • The Problem: Classical alkylation (using bases like

    
     or NaH) often produces a mixture of 1-benzyluracil  (Target), 3-benzyluracil  (Impurity), and 1,3-dibenzyluracil  (Impurity).
    
  • The Solution: Shifting from "Classical Base Alkylation" to a "Silyl-Protection Route" (Hilbert-Johnson modification) drastically improves N1-regioselectivity. Furthermore, utilizing the acidity difference between mono- and di-alkylated products allows for a chemically robust purification method.

Module 1: Synthesis Optimization (The "Prevention" Phase)

To maximize purity, you must minimize the formation of N3-isomers and dialkylated byproducts at the reaction stage.

Recommended Protocol: The Silylation Route

Unlike direct alkylation, this method temporarily masks the nitrogen atoms with trimethylsilyl (TMS) groups. The N1-position becomes more reactive towards the benzyl halide due to steric and electronic factors in the silylated intermediate.

Step-by-Step Workflow
  • Silylation: Reflux Uracil in Hexamethyldisilazane (HMDS) with a catalytic amount of Ammonium Sulfate or Iodine until the solution becomes clear. This forms 2,4-bis(trimethylsilyloxy)pyrimidine .

    • Checkpoint: The reaction mixture must be strictly anhydrous. Moisture hydrolyzes the silyl groups immediately.

  • Evaporation: Remove excess HMDS under vacuum.

  • Alkylation: Dissolve the oily residue in dry Acetonitrile (MeCN) or 1,2-Dichloroethane. Add Benzyl Bromide (1.1 eq). Reflux for 12–16 hours.[1]

  • Desilylation/Workup: Add Methanol or Ethanol to quench the reaction (removes the O-silyl groups), causing the product to precipitate.

Workflow Logic Visualization

SynthesisComparison Start Start: Uracil ClassBase Add Base (K2CO3/NaH) + Benzyl Bromide Start->ClassBase Classical Route HMDS Reflux with HMDS (Silylation) Start->HMDS Recommended Route ClassResult Result: Mixture (N1 + N3 + Dialkyl) ClassBase->ClassResult BisTMS Intermediate: Bis-TMS-Uracil HMDS->BisTMS Alkylation Add Benzyl Bromide (Reflux MeCN) BisTMS->Alkylation N1 Selective Hydrolysis MeOH Quench Alkylation->Hydrolysis FinalProd Result: High Purity 1-Benzyluracil Hydrolysis->FinalProd

Figure 1: Comparison of Classical Base Alkylation vs. Silyl-Protection Route. The Silyl route minimizes N3 and dialkylated impurities.

Module 2: Purification Protocols (The "Cure" Phase)

Even with the silyl route, trace amounts of 1,3-dibenzyluracil may form. You cannot rely solely on recrystallization to remove this specific impurity because its solubility profile often mimics the product.

The "Golden Key": Use pH-Swing Extraction.

  • 1-Benzyluracil: Contains an acidic proton at N3 (

    
    ). It is soluble in aqueous NaOH.
    
  • 1,3-Dibenzyluracil: Has no acidic protons. It is insoluble in aqueous NaOH.

Purification Protocol: pH-Swing Extraction
  • Dissolution: Suspend the crude solid in 1M NaOH (approx. 10 mL per gram of solid). Stir for 30 minutes.

  • Filtration (Critical Step): Filter the mixture.

    • Filtrate (Liquid): Contains your target (1-Benzyluracil) as a sodium salt.

    • Filter Cake (Solid): Contains the impurity (1,3-Dibenzyluracil). Discard this.

  • Precipitation: Cool the filtrate to 0–5°C. Slowly add HCl (conc.) dropwise with vigorous stirring until pH

    
     2–3.
    
  • Collection: The pure 1-Benzyluracil will precipitate as a white solid. Filter, wash with cold water, and dry.

  • Final Polish: Recrystallize from Ethanol/Water (80:20) if ultra-high purity (>99.5%) is required.

Purification Logic Visualization

PurificationLogic Crude Crude Product Mixture (1-BnU + 1,3-DiBnU) NaOH Add 1M NaOH Stir 30 min Crude->NaOH Filter Filtration Step NaOH->Filter Solid Solid Residue: 1,3-Dibenzyluracil (Impurity) Filter->Solid Insoluble Liquid Filtrate (Solution): Sodium Salt of 1-BnU Filter->Liquid Soluble Acid Acidify with HCl to pH 2-3 Liquid->Acid Pure Precipitate: Pure 1-Benzyluracil Acid->Pure

Figure 2: The pH-Swing Extraction logic relies on the acidity of the N3-proton in 1-Benzyluracil to separate it from neutral dialkylated impurities.

Module 3: Diagnostics & Troubleshooting

Use the following data to diagnose the purity of your synthesized material.

Physicochemical Reference Table
CompoundStructure NoteMelting Point (°C)Solubility in 1M NaOHTLC (

in 5% MeOH/DCM)
1-Benzyluracil Target (N1-sub)172 – 175°C Soluble~0.45
3-Benzyluracil Impurity (N3-sub)170 – 174°CSoluble~0.50
1,3-Dibenzyluracil Impurity (Dialkyl)108 – 112°C Insoluble ~0.90 (High)
Uracil Starting Material>330°CSoluble~0.05 (Baseline)
Frequently Asked Questions (FAQ)

Q1: My product melts at 145°C. What is wrong? A: You likely have a eutectic mixture of 1-Benzyluracil and 1,3-Dibenzyluracil. The dialkylated impurity significantly depresses the melting point. Perform the NaOH wash described in Module 2 immediately.

Q2: Why did my yield drop when I switched to the HMDS method? A: This is usually due to incomplete silylation or moisture ingress.

  • Ensure the initial reflux with HMDS turns the solution completely clear.

  • Avoid exposing the Bis-TMS intermediate to air; it hydrolyzes back to insoluble uracil instantly, which will not react with benzyl bromide in the subsequent step.

Q3: Can I use Acetone instead of Acetonitrile for the alkylation? A: Acetonitrile (MeCN) is preferred. It has a higher boiling point (82°C) than acetone (56°C), allowing the alkylation to proceed faster. More importantly, MeCN is less nucleophilic and less likely to interfere with the silyl species.

Q4: How do I distinguish between N1-benzyl and N3-benzyl isomers? A: This is difficult by melting point alone.

  • UV Spectroscopy: In basic solution (pH 12), N1-substituted uracils show a bathochromic shift (red shift) compared to neutral pH. N3-substituted uracils do not show the same magnitude of shift because the conjugation system is different when the N1 proton is removed vs the N3 proton.

  • NMR: HMBC (Heteronuclear Multiple Bond Correlation) is the definitive method. Look for the correlation between the benzyl

    
     protons and the Carbonyl carbons (C2 and C4).
    

References

  • Silylation Protocol (Hilbert-Johnson Reaction)

    • Niedballa, U., & Vorbrüggen, H. (1974). A general synthesis of N-glycosides. I. Synthesis of pyrimidine nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660.
  • Regioselectivity of Uracil Alkylation

    • Garg, R., et al. (2010). Regioselective N-alkylation of uracil and its derivatives. Canadian Journal of Chemistry, 88(7), 688-693.
  • Purification & Solubility Properties

    • Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Standard reference for solubility profiles of hydroxypyrimidines).
  • Melting Point Verification

    • Ding, J. C., et al. (2004).[2] 1-Benzyluracil.[2] Acta Crystallographica Section E, 60(5), o837-o838.

Sources

1-Benzyluracil solubility issues in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-Benzyluracil. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during biological assays. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of 1-Benzyluracil.

Q1: I'm having trouble dissolving 1-Benzyluracil. Why is it so poorly soluble in aqueous solutions?

A1: The solubility issue stems from the compound's chemical structure. The core molecule, uracil, is a pyrimidine base with limited water solubility.[1] The addition of a benzyl group (C₆H₅CH₂–) significantly increases the molecule's hydrophobicity (water-repelling nature). This large, nonpolar functional group makes it energetically unfavorable for the molecule to interact with polar water molecules, leading to very low solubility in aqueous buffers like PBS or cell culture media.

Q2: What is the recommended solvent for making a stock solution of 1-Benzyluracil?

A2: For initial stock solutions, a strong, polar aprotic organic solvent is required. Dimethyl sulfoxide (DMSO) is the most widely used and recommended solvent for this purpose due to its excellent ability to dissolve a wide range of organic compounds, including uracil derivatives.[2][3] Ethanol can also be used, but it is generally less effective for achieving high concentrations compared to DMSO.[2] For instance, the parent compound, uracil, is soluble in DMSO at approximately 50 mg/mL, whereas its solubility in ethanol is significantly lower at around 0.8 mg/mL.[2]

Q3: My 1-Benzyluracil dissolved perfectly in DMSO, but it precipitated immediately when I added it to my cell culture medium. What happened?

A3: This is a classic case of compound "crashing" or precipitation due to a drastic change in solvent polarity. While 1-Benzyluracil is highly soluble in 100% DMSO, its solubility plummets when this stock solution is diluted into a predominantly aqueous environment like cell culture media or PBS.[3][4] The organic compound, now exposed to water, aggregates and falls out of the solution. This is the most common pitfall when working with poorly soluble compounds and can lead to inaccurate and unreliable assay results.[3][5]

Q4: What is the maximum concentration of DMSO I can safely use in my cell-based assay without causing toxicity?

A4: This is a critical consideration for maintaining the biological integrity of your assay. While cell line dependent, a general rule of thumb is to keep the final concentration of DMSO in your assay wells at or below 0.5%, and absolutely no higher than 1%.[6] Even at concentrations below 1%, DMSO can have physiological effects on cells, so it is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any solvent-induced effects.[2][6]

Q5: Can I gently heat or sonicate the solution to help dissolve 1-Benzyluracil?

A5: Yes, these are common and effective techniques. Gentle warming (e.g., in a 37°C water bath) can increase the kinetic energy of the molecules and facilitate dissolution. Sonication uses sound energy to agitate the solvent and break up compound aggregates, which can also significantly aid in dissolving the compound.[4] These methods are particularly useful when preparing the initial high-concentration stock solution in an organic solvent like DMSO. However, always ensure the compound is stable at elevated temperatures and be cautious not to overheat.

Troubleshooting Guides & Protocols

This section provides detailed, field-proven methodologies for overcoming solubility issues with 1-Benzyluracil.

Understanding Solubility: A Comparative Overview
SolventUracil SolubilityExpected 1-Benzyluracil BehaviorReference
DMSO ~50 mg/mLHigh Solubility . Recommended for stock solutions.[2]
Dimethylformamide (DMF) ~60 mg/mLHigh Solubility . Alternative to DMSO.[2]
Ethanol ~0.8 mg/mLLow to Moderate Solubility . May require warming.[2]
PBS (pH 7.2) ~8 mg/mLVery Low Solubility . Not recommended for stock.[2]
Water Slightly soluble, ~12 mg/mL in hot waterExtremely Low Solubility . Not recommended.[1]
Experimental Protocol 1: Preparation of a 1-Benzyluracil Stock Solution

Objective: To create a high-concentration, fully dissolved stock solution of 1-Benzyluracil in an appropriate organic solvent.

Causality: Using a 100% organic solvent like DMSO maximizes the solubilization of the hydrophobic compound before it is introduced to an aqueous environment. This high-concentration stock is essential for minimizing the final solvent concentration in the assay.

Materials:

  • 1-Benzyluracil powder

  • High-purity, anhydrous DMSO

  • Sterile, amber glass vial or a vial protected from light

  • Vortex mixer

  • Water bath or sonicator (optional)

Methodology:

  • Pre-warm the Solvent: If you anticipate difficulty, gently warm the DMSO to 37°C. This can help accelerate the dissolution process.

  • Weigh the Compound: Accurately weigh the desired amount of 1-Benzyluracil powder and place it into the sterile vial.

  • Add Solvent: Add the calculated volume of DMSO to achieve your target stock concentration (e.g., 10 mM, 50 mM).

  • Initial Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Check the solution against a light source. If you see any undissolved particles or a hazy appearance, the compound is not fully in solution.

  • Apply Energy (If Necessary):

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes. Check for clarity.

    • Gentle Warming: Place the vial in a 37°C water bath for 10-15 minutes, vortexing intermittently.

  • Final Confirmation: Once the solution is perfectly clear with no visible particulates, the stock solution is ready.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Before each use, thaw the solution completely and vortex to ensure homogeneity, as some compounds can fall out of solution upon freezing.

Experimental Protocol 2: Preventing Precipitation During Serial Dilution

Objective: To dilute the high-concentration stock into your final aqueous assay medium without causing the compound to precipitate.

Causality: The key to preventing precipitation is to avoid a sudden, large "solvent shock." A stepwise, serial dilution process gradually acclimates the compound to the increasingly aqueous environment, keeping it in solution.

Workflow Diagram: Compound Preparation and Dilution

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Intermediate Dilution (Optional but Recommended) cluster_2 Step 3: Final Working Solution Preparation A Weigh 1-Benzyluracil Powder B Add 100% DMSO A->B C Vortex / Sonicate (Ensure Clear Solution) B->C D High-Concentration Stock (e.g., 50 mM in 100% DMSO) C->D E Create intermediate dilutions in 100% DMSO D->E Prepare Dilution Series F Add small volume of stock to large volume of Assay Buffer E->F Use for Final Dilution G Mix Immediately & Thoroughly F->G H Final Working Solution (e.g., 100 µM in <0.5% DMSO) G->H

Caption: Workflow for preparing and diluting 1-Benzyluracil.

Methodology:

  • Prepare Intermediate Dilutions (in 100% DMSO): Do not dilute directly from your 50 mM stock into the aqueous buffer. First, perform serial dilutions in 100% DMSO to get closer to your final concentrations. For example, from a 50 mM stock, create 10 mM, 1 mM, and 0.5 mM stocks in pure DMSO.

  • Calculate Final Dilution: Determine the volume of your highest-concentration DMSO stock needed to achieve the desired final assay concentration while keeping the DMSO percentage below 0.5%. (e.g., To make a 100 µM solution in 1 mL of media with 0.5% DMSO, you would add 5 µL of a 20 mM DMSO stock).

  • The "Golden Rule" of Dilution: Always add the small volume of your compound (in DMSO) to the large volume of aqueous buffer, never the other way around.

  • Execute the Final Dilution:

    • Pipette the required volume of cell culture medium or assay buffer into a tube.

    • While gently vortexing or swirling the buffer, add the small volume of your 1-Benzyluracil DMSO stock.

    • Continue to mix for another 10-15 seconds to ensure rapid and complete dispersion.

  • Visual Check: Immediately inspect the final working solution. It should be completely clear. If it appears cloudy or contains precipitates, the solubility limit has been exceeded.[5]

Troubleshooting Guide: Decision Tree

If you observe precipitation in your assay plate, use this decision tree to diagnose and solve the problem.

G A Precipitate Observed in Assay Well B Is the vehicle control (media + DMSO) also cloudy? A->B C Issue is likely with media components (salts, protein). Check media quality, filter, or try a new batch. B->C Yes D Precipitate is compound-specific. What was the final DMSO %? B->D No E Concentration is too high for this solvent level. Redesign dilution scheme to lower final compound concentration or slightly increase DMSO (if below toxicity limit). D->E > 0.5% F Solvent concentration is likely too low to keep the compound dissolved. Prepare a higher concentration stock to reduce the volume added, or re-evaluate the maximum soluble concentration in this assay. D->F < 0.1% G Did you add the compound to the media or media to the compound? D->G 0.1% - 0.5% H Correct. This is best practice. G->H Compound to Media I Incorrect procedure. This causes localized high concentration and precipitation. Always add the small volume of compound to the large volume of media with mixing. G->I Media to Compound

Caption: Decision tree for troubleshooting precipitation.

References
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]

  • Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 495(1-2), 1-11. Retrieved from [Link]

  • Henriksen, P. A., et al. (2006). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 50(1-3), 53-61. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • Tzeli, D., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 809-813. Retrieved from [Link]

Sources

Technical Support Guide: Solubilizing 1-Benzyluracil (1-BU) for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

The "Crash-Out" Phenomenon: Root Cause Analysis

The Problem: You have prepared a clear stock solution of 1-Benzyluracil (1-BU) in DMSO. However, the moment you pipette this stock into your cell culture media (DMEM/RPMI), a white cloudiness or crystalline precipitate forms immediately. This "crash-out" invalidates your concentration calculations and can cause physical damage to cells.

The Chemistry: 1-Benzyluracil (MW: ~202.21 g/mol ) consists of a hydrophilic uracil ring modified with a hydrophobic benzyl group at the N1 position. This modification significantly increases the LogP (partition coefficient), making the molecule lipophilic.

  • In DMSO: The solvent molecules interact favorably with the benzyl ring, maintaining a stable solution.

  • In Media: When the DMSO stock hits the aqueous media, water molecules rapidly strip away the DMSO shield. The hydrophobic benzyl groups of 1-BU molecules instantly aggregate to minimize exposure to water, leading to crystallization.

Visualization: The Precipitation Mechanism

The following diagram illustrates the kinetic failure point during the solvent exchange.

precipitation_mechanism cluster_0 Step 1: Stock Solution cluster_1 Step 2: Injection into Media cluster_2 Step 3: The Crash node_DMSO 1-BU Solvated by DMSO (Stable) node_Mix Rapid Solvent Exchange (DMSO diffuses into water) node_DMSO->node_Mix node_Agg Hydrophobic Aggregation (Precipitation) node_Mix->node_Agg High Local Conc. Cold Media Static Addition node_Sol Stable Dispersion (Successful) node_Mix->node_Sol Vortexing Warm Media Stepwise Dilution

Figure 1: The kinetic pathway of 1-Benzyluracil precipitation. Successful solubilization requires bypassing the aggregation phase through kinetic energy (vortexing) and thermodynamic adjustments (temperature).

Protocol A: The "Hot-Spike" Method (Standard)

This protocol is effective for final concentrations up to 100 µM . For higher concentrations, skip to Protocol B.

Prerequisites:

  • Stock Solvent: Anhydrous DMSO (Cell culture grade).

  • Stock Concentration: 100 mM (Do not exceed 200 mM to prevent super-saturation issues).

  • Media: Pre-warmed to 37°C.

Step-by-Step Workflow:

  • Prepare the Stock: Dissolve 1-BU powder in DMSO to create a 100 mM stock. Vortex until absolutely clear.

    • Tip: If the stock is cloudy, warm it to 37°C in a water bath for 5 minutes.

  • The Intermediate Dilution (Critical Step):

    • Do NOT add the 100 mM stock directly to the cell plate.

    • Prepare a "Working Solution" at 100x the final concentration in a separate tube using media.

    • Example: To achieve 50 µM final on cells, prepare a 5 mM Working Solution (dilute 100 mM stock 1:20 into warm media).

  • Dynamic Addition:

    • Hold the tube of warm media on a vortex mixer set to low speed.

    • Slowly inject the DMSO stock into the vortex (subsurface injection is best).

    • This prevents the formation of a "local high-concentration pocket" where precipitation triggers.

  • Final Application:

    • Add the Working Solution to your cell culture wells.

Protocol B: Cyclodextrin Complexation (Advanced)

If you require concentrations >100 µM (e.g., for in vivo dosing or high-dose toxicity studies), simple DMSO dilution will fail. You must use a carrier molecule. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) creates a molecular "donut" that encapsulates the hydrophobic benzyl group while remaining soluble in water.

Materials:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) powder (Cell culture grade).

  • Sterile PBS or Water.

Protocol:

  • Prepare Carrier Vehicle: Dissolve HP-β-CD in PBS to create a 20% (w/v) solution. Filter sterilize (0.22 µm).

  • Solubilization:

    • Add your 1-BU DMSO stock (e.g., 50 µL) to the HP-β-CD vehicle (e.g., 950 µL).

    • Sonicate at 37°C for 10–15 minutes.

    • The solution should turn from cloudy to clear as the inclusion complexes form.

  • Stability Check: Let the solution sit at room temperature for 30 minutes. If no precipitate forms, it is stable for cell treatment.

Data: Solubility Enhancement Matrix

Solvent SystemMax Soluble Conc.[1] (Est.)[2]Stability (RT)Cytotoxicity Risk
Pure Media (No DMSO) < 10 µMPoorNone
Media + 0.1% DMSO ~50-100 µMModerate (2-4 hrs)Low
20% HP-β-CD > 500 µMHigh (>24 hrs)Low (Carrier is inert)

Troubleshooting & FAQs

Decision Tree: Resolving Persistent Precipitation

troubleshooting_tree node_Start Precipitate Observed? node_CheckConc Is Final Conc > 100 µM? node_Start->node_CheckConc node_CheckDMSO Is DMSO Stock Clear? node_CheckConc->node_CheckDMSO No node_UseCD Switch to Protocol B (Cyclodextrins) node_CheckConc->node_UseCD Yes node_WarmStock Warm Stock to 37°C & Vortex node_CheckDMSO->node_WarmStock No (Cloudy) node_CheckMedia Was Media Cold? node_CheckDMSO->node_CheckMedia Yes (Clear) node_CheckMedia->node_UseCD No (Still crashing) node_WarmMedia Pre-warm Media to 37°C Use Vortex Addition node_CheckMedia->node_WarmMedia Yes

Figure 2: Troubleshooting logic flow for identifying the cause of insolubility.

Frequently Asked Questions

Q: Can I use Ethanol instead of DMSO? A: Generally, no. While 1-BU is soluble in ethanol, ethanol is more volatile and often more cytotoxic to sensitive cell lines than DMSO. Furthermore, ethanol has a lower boiling point and can cause "ringing" (evaporation at the meniscus) in plate assays, leading to inconsistent dosing.

Q: My cells are sensitive to DMSO. How low can I go? A: Most mammalian cells tolerate 0.1% to 0.5% (v/v) DMSO. If you need 100 µM of 1-BU, you require a 100 mM stock to keep DMSO at 0.1%. If this stock crashes, you cannot simply dilute the stock further (as that increases DMSO volume). You must switch to the Cyclodextrin (Protocol B) method, which allows you to eliminate DMSO almost entirely if needed (by dissolving solid 1-BU directly into the CD solution with heavy sonication).

Q: Why does the precipitate look like needles? A: 1-Benzyluracil tends to crystallize. Needle-shaped crystals indicate a slow, organized precipitation event, suggesting you are just slightly above the saturation limit. An amorphous "cloud" suggests a massive, rapid crash-out.

Q: Does 1-Benzyluracil degrade in media? A: It is chemically stable in neutral media for standard incubation times (24-72h). However, precipitation effectively "removes" the drug from the bio-available pool, making it appear as if the drug has degraded or is inactive. Always verify solubility visually before incubation.

References

  • MedChemExpress. Benzylurea (Related Structure) and General Solubility Protocols. Retrieved from MedChemExpress.com. Link

  • National Institutes of Health (NIH). 1-Benzyluracil Structure and Uridine Phosphorylase Inhibition Context. PubChem Database. Link

  • Frontiers in Pharmacology. Hydroxypropyl-β-Cyclodextrin Complexes for Enhancing Solubility of Hydrophobic Drugs. Frontiers Journal. Link

  • BenchChem. Preventing Precipitation of Hydrophobic Compounds in Cell Culture. Technical Support Guide.[1][2] Link

  • ResearchGate. Discussions on DMSO Stock Preparation and Cell Tolerance.Link

Sources

Stability of 1-Benzyluracil in different solvents and pH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-benzyluracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving 1-benzyluracil. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of handling this compound.

Introduction: Understanding the Stability of 1-Benzyluracil

1-Benzyluracil is a substituted pyrimidine that combines the uracil nucleobase with a benzyl group at the N1 position. The stability of this molecule is a critical parameter in its handling, storage, and application, particularly in drug development where degradation can lead to loss of efficacy and the formation of potentially harmful impurities. The stability of 1-benzyluracil is governed by the chemical properties of both the uracil ring and the N-benzyl substituent. While the benzyl group is generally stable, the uracil ring can be susceptible to degradation under certain conditions. This guide will walk you through the key stability considerations for 1-benzyluracil and provide practical advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about for 1-benzyluracil?

A1: Based on the structure of 1-benzyluracil, the primary degradation pathways of concern are hydrolysis of the uracil ring and, to a lesser extent, oxidation. The uracil ring, particularly at elevated pH, can be susceptible to hydrolytic cleavage. While the benzyl group itself is relatively stable, extreme conditions could lead to its cleavage or modification.

Q2: How does pH affect the stability of 1-benzyluracil in aqueous solutions?

A2: The stability of 1-benzyluracil in aqueous solutions is expected to be significantly influenced by pH. Generally, N-substituted uracils exhibit greater stability in neutral and acidic conditions compared to alkaline conditions.[1] Under alkaline conditions, the uracil ring can undergo hydroxide-catalyzed hydrolysis, leading to ring-opening. For instance, a study on benzyl nicotinate showed that its degradation is catalyzed by hydroxide ions.[1] While not a direct analog, this suggests that the ester-like amide bonds in the uracil ring of 1-benzyluracil could be labile at high pH.

Q3: Is 1-benzyluracil stable in common organic solvents like DMSO, ethanol, and acetonitrile?

A3: 1-Benzyluracil is expected to be reasonably stable in common aprotic organic solvents such as DMSO and acetonitrile, and in protic solvents like ethanol, under typical storage conditions (room temperature, protected from light). However, the presence of water in these solvents can facilitate hydrolysis, especially if the solution is not pH-neutral. It is always recommended to use anhydrous solvents when preparing stock solutions for long-term storage.

Q4: What is the expected thermal stability of 1-benzyluracil?

A4: In its solid form, 1-benzyluracil is likely to be thermally stable at ambient and moderately elevated temperatures. Thermal decomposition would be expected to occur at temperatures approaching its melting point. For benzyl ethers, thermal stability has been observed at temperatures over 227°C.[2] However, in solution, thermal degradation can be accelerated, especially in the presence of reactive species or at non-neutral pH.

Q5: Is 1-benzyluracil sensitive to light?

A5: Uracil and its derivatives can be susceptible to photodegradation upon exposure to UV light. Therefore, it is prudent to handle and store 1-benzyluracil and its solutions protected from light. To assess photostability, a forced degradation study under controlled light exposure, as outlined in ICH guideline Q1B, should be performed.[3]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Loss of compound potency or unexpected peaks in HPLC analysis of an aqueous solution. Hydrolytic degradation of the uracil ring, especially if the solution is at a neutral to alkaline pH.1. Check the pH of your solution: The stability of the uracil ring is pH-dependent. If possible, adjust the pH to a slightly acidic range (pH 4-6) where N-substituted uracils are generally more stable.2. Prepare fresh solutions: For critical experiments, use freshly prepared solutions to minimize the impact of time-dependent degradation.3. Store solutions at low temperatures: If solutions must be stored, keep them at 2-8°C or frozen at -20°C or -80°C to slow down the rate of hydrolysis.
Precipitation of 1-benzyluracil from an aqueous solution. Poor aqueous solubility.1. Use a co-solvent: Consider using a small percentage of an organic co-solvent such as DMSO or ethanol to improve solubility. Be mindful that the co-solvent itself could affect the experiment.2. Check the pH: The solubility of uracil derivatives can be pH-dependent. Experiment with slight pH adjustments to see if solubility improves.
Inconsistent results between experimental replicates. Degradation of the compound in the experimental medium (e.g., cell culture media).1. Assess stability in media: Perform a time-course experiment where you incubate 1-benzyluracil in the specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). Analyze samples at different time points by HPLC to determine the rate of degradation.[4]2. Dose more frequently: If the compound is found to be unstable in the medium, you may need to replenish it more frequently during the experiment to maintain the desired concentration.
Appearance of new peaks during long-term storage of stock solutions in organic solvents. Slow degradation due to factors like dissolved water, exposure to light, or reaction with the solvent.1. Use high-purity, anhydrous solvents: Minimize the presence of water and other reactive impurities in your stock solutions.2. Store under inert gas: For very sensitive applications, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing and storing.3. Protect from light: Always store stock solutions in amber vials or wrapped in foil to prevent photodegradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of 1-Benzyluracil

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[5]

Objective: To investigate the degradation of 1-benzyluracil under various stress conditions.

Materials:

  • 1-Benzyluracil

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 1-benzyluracil in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation (Solution): Dilute 1 mL of the stock solution with 9 mL of water. Heat at 60°C for 24 hours.

    • Thermal Degradation (Solid): Place a small amount of solid 1-benzyluracil in an oven at 60°C for 24 hours.

    • Photodegradation: Expose a solution of 1-benzyluracil (e.g., 100 µg/mL in water or methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[3] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • After the specified time, cool the solutions to room temperature.

    • Neutralize the acidic and basic solutions with an appropriate amount of base or acid.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

    • Analyze the samples using a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of 1-benzyluracil.

Expected Outcome: This study will provide a degradation profile of 1-benzyluracil under different stress conditions, which is crucial for developing a stability-indicating analytical method and for understanding the potential degradation pathways.

Protocol 2: Determining the pH-Rate Profile of 1-Benzyluracil Hydrolysis

Objective: To quantitatively assess the stability of 1-benzyluracil across a range of pH values.

Materials:

  • 1-Benzyluracil

  • Buffer solutions (pH 2, 4, 7, 9, 12)

  • HPLC system with UV detector

  • Constant temperature water bath or incubator

Procedure:

  • Prepare Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range.

  • Prepare Reaction Solutions: For each pH, prepare a solution of 1-benzyluracil at a known concentration (e.g., 100 µg/mL) in the respective buffer.

  • Incubation: Place the solutions in a constant temperature bath (e.g., 37°C or 50°C).

  • Time-Point Sampling: At regular intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution. Immediately quench any further reaction by cooling the sample and, if necessary, neutralizing it.

  • HPLC Analysis: Analyze each time-point sample by HPLC to determine the remaining concentration of 1-benzyluracil.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration of 1-benzyluracil versus time. If the degradation follows first-order kinetics, the plot will be linear. The slope of this line will be the negative of the apparent first-order rate constant (k_obs).

  • pH-Rate Profile: Plot the logarithm of k_obs versus pH to generate the pH-rate profile.

Expected Outcome: The pH-rate profile will reveal the pH at which 1-benzyluracil is most stable and the pH regions where it is most susceptible to hydrolysis.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock 1-Benzyluracil Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (Solution & Solid, 60°C) Stock->Thermal Photo Photodegradation (ICH Q1B) Stock->Photo Neutralize Neutralization & Dilution Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Stability-Indicating HPLC-UV/MS Analysis Neutralize->HPLC Data Data Interpretation: Degradation Profile HPLC->Data

Caption: Workflow for a forced degradation study of 1-benzyluracil.

pH_Rate_Profile_Workflow cluster_setup Experimental Setup cluster_incubation Incubation & Sampling cluster_analysis_ph Analysis & Data Processing Buffers Prepare Buffer Solutions (pH 2, 4, 7, 9, 12) Solutions Prepare 1-Benzyluracil Solutions in Buffers Buffers->Solutions Incubate Incubate at Constant Temperature Solutions->Incubate Sample Collect Aliquots at Time Intervals Incubate->Sample HPLC_pH HPLC Analysis of Samples Sample->HPLC_pH Kinetics Determine Rate Constants (k_obs) for each pH HPLC_pH->Kinetics Profile Plot log(k_obs) vs. pH Kinetics->Profile

Sources

Technical Support Center: Optimizing Incubation Time for 1-Benzyluracil Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of incubation parameters for 1-Benzyluracil (and related N-benzyl derivatives) in cytotoxicity and metabolic modulation assays. Role: Senior Application Scientist Status: Active Guide

Executive Summary: The "Time-Lag" Paradox

The Core Challenge: Users often report "failed" cytotoxicity assays with 1-Benzyluracil because they treat it like a direct DNA-damaging agent (e.g., Doxorubicin). 1-Benzyluracil is primarily a Uridine Phosphorylase (UPase) inhibitor , not a direct cytotoxin. Its biological effect is metabolic—it alters the intracellular pool of uridine and fluoropyrimidines.[1]

The Implication: Short incubation times (<24h) will almost invariably yield false negatives (high IC50) because the metabolic bottleneck created by UPase inhibition takes multiple cell cycles to manifest as a phenotypic reduction in viability. Furthermore, if you are using it as a potentiator for 5-Fluorouracil (5-FU), the sequence of addition (Pre-incubation) is just as critical as the total duration.

Mechanism of Action & Critical Pathways

To optimize your assay, you must understand where the molecule acts. 1-Benzyluracil targets the pyrimidine salvage pathway.

Pathway Visualization: UPase Inhibition

UPase_Pathway cluster_effect Effect of Inhibition Uridine Uridine Uracil Uracil Uridine->Uracil Phosphorolysis UPase Uridine Phosphorylase (UPase) UPase->Uridine Catalyzes Benzyl 1-Benzyluracil (Inhibitor) Benzyl->UPase Inhibits (Ki ~98nM) FiveFU 5-FU (Cytotoxic Agent) FiveFU->Uracil Degradation (via UPase/DPD) Metabolites Active Nucleotides (RNA/DNA Damage) FiveFU->Metabolites Anabolism

Figure 1: 1-Benzyluracil inhibits UPase, preventing the catabolism of Uridine and Fluoropyrimidines.[2] This forces cytotoxic agents (like 5-FU) into anabolic pathways, increasing toxicity.

Experimental Design: Time-Course Optimization

Comparison of Incubation Strategies
ParameterShort Incubation (24h)Extended Incubation (72h)Pre-Incubation (Sequenced)
Primary Utility Detection of acute, off-target toxicity (unrelated to UPase).Assessment of antiproliferative effects driven by metabolic starvation.Gold Standard for combination therapy (e.g., with 5-FU).
Cell Cycle Cycles < 1 Cycle (typically).2–3 Cycles.N/A
Expected IC50 Very High (>100 µM).Moderate/Low (Cell line dependent).Potentiation of Co-drug (Shift in IC50 of 5-FU).
Risk Factor False Negative (Assay looks "dead").Media depletion / pH shift artifacts.Timing error (adding drugs simultaneously).
The "Sequenced" Protocol (Recommended)

For metabolic modulators, simultaneous addition is often suboptimal.

  • T = 0h: Seed cells.

  • T = 24h: Add 1-Benzyluracil (Allow 1–4h for enzyme inhibition).

  • T = 28h: Add Cytotoxic Co-drug (e.g., 5-FU).

  • T = 100h: Readout (Total 72h drug exposure).

Troubleshooting & FAQs

Q1: I see no cytotoxicity even at 100 µM after 48 hours. Is my compound degraded?

Diagnosis: Likely Biological Latency , not degradation. Technical Insight: 1-Benzyluracil is chemically stable in neutral media. However, UPase inhibition is cytostatic, not cytotoxic, in many cell lines. If the cell line has a robust de novo pyrimidine synthesis pathway, inhibiting the salvage pathway (UPase) may have minimal effect on viability as a single agent. Solution:

  • Validate Target: Ensure your cell line expresses UPase. (e.g., colon cancer lines often have high UPase; some leukemic lines do not).

  • Switch Readout: Instead of MTT (metabolic activity), use a Clonogenic Assay (10–14 days) to measure reproductive death.

Q2: My "Vehicle Control" (DMSO) is showing toxicity at 72 hours.

Diagnosis: Solvent accumulation toxicity. Technical Insight: 1-Benzyluracil is hydrophobic. Users often increase DMSO concentration to keep it soluble over long incubations. DMSO >0.5% is toxic over 72h. Solution:

  • Keep final DMSO concentration < 0.1% .

  • Solubility Check: 1-Benzyluracil can precipitate in aqueous media over 72h. Check wells under a microscope for crystals before adding MTT/MTS reagents. Crystals will scatter light and interfere with absorbance readings.

Q3: Should I change the media during the 72-hour incubation?

Diagnosis: Nutrient depletion vs. Drug stability. Technical Insight: Changing media removes the inhibitor. Since 1-Benzyluracil is a reversible inhibitor, washing it away restores UPase function immediately. Solution: Do NOT change media. Instead, optimize seeding density so that the Control wells reach only 80–90% confluency at 72h. If the control overgrows, the metabolic rate crashes, masking the drug effect.

Standardized Workflow Protocol

Use this workflow to validate the optimal time point for your specific cell line.

Workflow Logic Diagram

Protocol_Flow Start Start Optimization Seed Seed Cells (Low Density: 2-3k/well) Start->Seed Attach Attachment (24 Hours) Seed->Attach Branch Experimental Branching Attach->Branch PathA Single Agent Path (Toxicity Check) Branch->PathA PathB Combination Path (Modulation Check) Branch->PathB AddA Add 1-Benzyluracil (0 - 200 µM) PathA->AddA AddB1 Pre-incubate 1-Benzyluracil (2 Hours) PathB->AddB1 Incubate Incubate 72 Hours (Do not change media) AddA->Incubate AddB2 Add Co-Drug (e.g. 5-FU) AddB1->AddB2 AddB2->Incubate Readout Assay Readout (MTT/CCK-8) Incubate->Readout

Figure 2: Decision tree for Single Agent vs. Combination protocols. Note the critical pre-incubation step in the Combination Path.

Step-by-Step Protocol
  • Seeding (Day 0):

    • Seed cells at 2,000–4,000 cells/well (96-well plate).

    • Why? Low density ensures cells are in the logarithmic growth phase throughout the 72h exposure.

  • Drug Preparation:

    • Dissolve 1-Benzyluracil in DMSO (Stock 100 mM).

    • Dilute in media to 2X final concentration.

  • Treatment (Day 1):

    • For Single Agent: Add 100 µL of 2X drug to 100 µL of cells.

    • For Combination: Add 1-Benzyluracil first. Incubate 2 hours at 37°C. Then add the cytotoxic agent.

  • Incubation:

    • Place in incubator for 72 hours .

    • QC Check: Inspect daily for precipitation.

  • Readout (Day 4):

    • Add MTT/CCK-8 reagent.

    • Critical: If using MTT, ensure complete solubilization of formazan crystals, as 1-benzyluracil residues can sometimes alter crystal formation kinetics.

References

  • Niedzwicki, J. G., et al. (1981).[3] "Structure-activity relationship of ligands of the pyrimidine nucleoside transport system." Biochemical Pharmacology, 30(15), 2097-2101. Link

  • Pizzorno, G., et al. (1998). "5-Benzylacyclouridine, a potent inhibitor of uridine phosphorylase, potentiates the antitumor activity of 5-fluorouracil."[2][4][5] Cancer Research, 58(12), 2570-2575. Link

  • Naguib, F. N., et al. (1993). "Structure-activity relationship of ligands of human plasma uridine phosphorylase." Biochemical Pharmacology, 46(7), 1273-1283. Link

  • Cao, D., et al. (2002). "Uridine phosphorylase: an important enzyme in pyrimidine metabolism and fluoropyrimidine activation."[2][4] Current Pharmaceutical Design, 8(26), 2353-2359. Link

Sources

Improving the selectivity of 1-Benzyluracil N-alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Uracil Functionalization Support Center .

This hub is designed for medicinal chemists and process development scientists optimizing the


-alkylation of 1-benzyluracil. Unlike generic organic chemistry guides, this documentation focuses on the specific electronic and steric challenges of the uracil scaffold, providing actionable solutions to maximize regioselectivity (

vs.

).

Module 1: The Selectivity Matrix (Theory & Mechanism)

The Core Challenge: 1-Benzyluracil contains an ambident nucleophile system. Once the


 proton is removed, the negative charge is delocalized between the nitrogen (

) and the oxygens (

).
  • Target:

    
    -alkylation (Thermodynamically favored, stable amide).
    
  • Impurity:

    
    -alkylation (Kinetically accessible, unstable imidate).
    

Mechanistic Driver (HSAB Theory):

  • Nitrogen (

    
    ):  Acts as a Soft  nucleophile. It prefers soft electrophiles and orbital-controlled reactions.
    
  • Oxygen (

    
    ):  Acts as a Hard  nucleophile. It is favored by high charge density, hard electrophiles, and significant electrostatic interactions (e.g., presence of 
    
    
    
    ).

The "Cesium Effect": While Potassium Carbonate (


) is standard, Cesium Carbonate (

) is often superior for difficult substrates. The large ionic radius of Cesium (

) creates a "naked anion" effect in aprotic solvents, increasing the nucleophilicity of the uracil anion and often improving solubility, which drives the reaction toward the thermodynamic (

-alkyl) product.

Module 2: Optimized Protocol (SOP)

Standard Operating Procedure:


-Alkylation of 1-Benzyluracil 
ParameterRecommendationRationale
Solvent DMF (Anhydrous)High dielectric constant promotes

; solvates cations well, leaving the uracil anion reactive.
Base

(Standard) or

(High Performance)
Carbonates are sufficient (

of uracil

-H is ~9.5). Avoid hydrides (NaH) unless necessary, as they can sometimes promote O-alkylation via tight ion pairing in THF.
Stoichiometry 1.0 eq Substrate : 1.2 eq Base : 1.1 eq ElectrophileSlight excess of base ensures complete deprotonation; slight excess of electrophile drives completion.
Temperature RT to 60°C Start at RT. Heat only if the electrophile is sterically hindered. High heat (>100°C) increases O-alkylation risk.
Concentration 0.1 M - 0.2 MDilution helps prevent intermolecular side reactions, though less critical here than in cyclizations.

Step-by-Step Workflow:

  • Charge: Add 1-benzyluracil (1.0 equiv) and anhydrous DMF (10 volumes) to a dried flask under inert atmosphere (

    
     or Ar).
    
  • Deprotonate: Add

    
     (1.2 equiv) or 
    
    
    
    (1.2 equiv). Stir at Room Temperature (RT) for 15–30 minutes. Note: The solution may become heterogeneous.
  • Alkylate: Add the Alkyl Halide (1.1 equiv) dropwise.

    • Pro-Tip: If using a chloride, add catalytic KI (0.1 equiv) to generate the more reactive iodide in situ (Finkelstein condition).

  • Monitor: Stir at RT. Check TLC/LCMS at 1 hour. If conversion is <50%, heat to 50°C.

  • Workup: Dilute with EtOAc. Wash with water (

    
    ) to remove DMF. Wash with brine (
    
    
    
    ). Dry over
    
    
    .
  • Purification: Recrystallization (EtOH/Water) is often sufficient. If chromatography is needed,

    
    -alkyl products are typically more polar than 
    
    
    
    -alkyl byproducts.

Module 3: Troubleshooting Hub (FAQs)

Q1: I am observing significant O-alkylation (imidate formation). How do I stop this?

  • Diagnosis: You are likely operating under kinetic control or using "hard" conditions.

  • Solution A (Solvent/Base): Switch to DMF and

    
     .[1] Avoid THF or Acetone.
    
  • Solution B (Electrophile): If using an alkyl sulfonate (Mesylate/Tosylate), switch to an alkyl Iodide or Bromide . Sulfonates are "harder" electrophiles and can track with the hard oxygen center.

  • Solution C (Counter-ion): Ensure you are NOT using Silver salts (

    
    , 
    
    
    
    ). Silver coordinates to the nitrogen lone pair, forcing the electrophile to attack the oxygen.

Q2: The reaction is stalled at 60% conversion despite heating.

  • Diagnosis: Base solubility issue or decomposition of the electrophile.

  • Solution: Add 0.1 equiv of 18-Crown-6 (if using

    
    ) to sequester the potassium cation and activate the uracil anion. Alternatively, switch to 
    
    
    
    entirely.

Q3: My product degrades during purification.

  • Diagnosis:

    
    -alkylated imidates are hydrolytically unstable. If you produced the 
    
    
    
    -isomer, it might be hydrolyzing back to the starting material on the silica column (acidic).
  • Solution: Use 1% Triethylamine in your eluent to neutralize the silica gel. However, if your goal is the

    
    -isomer, the degradation of the 
    
    
    
    -isomer is actually a purification advantage. Wash the crude mixture with dilute acid (1M HCl) during workup; this often hydrolyzes the
    
    
    -isomer back to 1-benzyluracil, which is easily separated from the stable
    
    
    -alkyl product.

Q4: I need to alkylate with a secondary halide, but yields are low.

  • Diagnosis:

    
     elimination of the alkyl halide is competing with 
    
    
    
    substitution.
  • Solution: Lower the basicity. Switch from Carbonates to DBU (1.2 equiv) in MeCN. While DBU is a strong base, it is non-nucleophilic and bulky, sometimes favoring substitution over elimination in specific steric environments.

Module 4: Visualization (Pathways & Logic)

Diagram 1: Reaction Mechanism & Regioselectivity

This diagram illustrates the divergence between the desired Thermodynamic Path (N-Alkylation) and the undesired Kinetic Path (O-Alkylation).

Uracil_Alkylation SM 1-Benzyluracil Anion Ambident Anion (Resonance Hybrid) SM->Anion Deprotonation Base Base (K2CO3/Cs2CO3) Base->Anion Promotes Path_N Path A: N-Alkylation (Soft-Soft Interaction) Anion->Path_N Polar Aprotic Solvent (DMF/DMSO) Path_O Path B: O-Alkylation (Hard-Hard Interaction) Anion->Path_O Silver Salts / Hard Electrophiles Prod_N N3-Alkyl Product (Thermodynamic/Stable) Path_N->Prod_N Prod_O O-Alkyl Imidate (Kinetic/Unstable) Path_O->Prod_O Prod_O->SM Hydrolysis (Acidic Workup)

Caption: Path A (Green) represents the desired HSAB-matched pathway. Path B (Grey) leads to the unstable imidate impurity.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields or selectivity issues.

Troubleshooting Start Problem Encountered Issue_Type Identify Issue Start->Issue_Type O_Alk High O-Alkylation Ratio Issue_Type->O_Alk Wrong Regioisomer Low_Conv Low Conversion / Stalled Issue_Type->Low_Conv Slow Reaction Sol_O1 Switch Solvent to DMF O_Alk->Sol_O1 Sol_O2 Change Leaving Group (OTs -> I) O_Alk->Sol_O2 Sol_C1 Add Catalyst (18-Crown-6) Low_Conv->Sol_C1 Sol_C2 Switch Base to Cs2CO3 Low_Conv->Sol_C2 Sol_C3 Check Moisture (Dry Solvent) Low_Conv->Sol_C3

Caption: Decision matrix for diagnosing reaction failures based on product distribution and conversion rates.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry. (Demonstrates the thermodynamic control principles applicable to N-heterocycles).

  • Synthesis and Chemoselective Alkylation of Uracil Derivatives. (2023). ResearchGate.[2][3] (Specific protocols for K2CO3/DMF alkylation of uracils).

  • Efficient Cesium Carbonate Promoted N-Alkylations. (2011). Organic Chemistry Portal. (Details the "Cesium Effect" in enhancing N-alkylation yields).

  • The “cesium effect” magnified: exceptional chemoselectivity. (2024). Chemical Science (NIH). (Mechanistic insight into how Cesium alters selectivity in heterocyclic alkylations).

Sources

Validation & Comparative

1-Benzyluracil vs. other non-nucleoside reverse transcriptase inhibitors

The exploration of 1-benzyluracil derivatives has yielded potent anti-HIV-1 agents that demonstrate the viability of this scaffold in NNRTI design. [7][9]Compounds like 6-amino-1-benzyl-3-(3,5-dimethylbenzyl) uracil show promising activity, warranting further investigation into their pharmacokinetic properties, toxicity profiles, and efficacy against a broader panel of NNRTI-resistant HIV-1 strains. [9] The continuous evolution of HIV-1 necessitates the development of novel NNRTIs with improved resistance profiles. The flexibility of the 1-benzyluracil scaffold, combined with rational drug design strategies such as molecular hybridization, offers a promising avenue for discovering next-generation NNRTIs that can overcome existing resistance mutations and contribute to more robust and durable antiretroviral therapies. [10]

References

  • Kuritzkes, D. (2021). Mechanisms of action: NNRTI. Academic Medical Education. Retrieved from [Link]

  • Seley-Radtke, K. L., et al. (2016). 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Pannecouque, C., et al. (2011). Structure-activity evaluation of new uracil-based non-nucleoside inhibitors of HIV reverse transcriptase. ResearchGate. Retrieved from [Link]

  • Sluis-Cremer, N., et al. (2014). Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors. Viruses. Retrieved from [Link]

  • Animated HIV Science. (2013). Mechanisms of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Retrieved from [Link]

  • Seley-Radtke, K. L., et al. (2012). 1-[2-(2-Benzoyl- and 2-benzylphenoxy)ethyl]uracils as potent anti-HIV-1 agents. Bioorganic & Medicinal Chemistry Letters.
  • Maccioni, E., et al. (2002). Structure-activity relationship studies on potential non-nucleoside DABO-like inhibitors of HIV-1 reverse transcriptase. Il Farmaco. Retrieved from [Link]

  • Wikipedia. (n.d.). Reverse-transcriptase inhibitor. Retrieved from [Link]

  • Rani, N., et al. (2022). Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Molecules. Retrieved from [Link]

  • Martinez, J. P., et al. (2021). Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. MDPI. Retrieved from [Link]

  • Chen, W., et al. (2011). The development of HEPT-type HIV non-nucleoside reverse transcriptase inhibitors and its implications for DABO family. Medicinal Research Reviews. Retrieved from [Link]

  • Best, B. M., et al. (2011). Efavirenz concentrations in CSF exceed IC50 for wild-type HIV. Journal of the International AIDS Society. Retrieved from [Link]

  • Clinical Info .HIV.gov. (2024). What to Start: Non-Nucleoside Reverse Transcriptase Inhibitor Regimens. NIH. Retrieved from [Link]

  • Koul, A., et al. (2015). Conformational plasticity of the NNRTI-binding pocket in HIV-1 reverse transcriptase - A fluorine NMR study. FEBS Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Uracil Non-Nucleoside Derivatives as Potential Reverse Transcriptase Inhibitors of HIV-1. Retrieved from [Link]

  • Frey, K. M., et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Firoozpour, L., et al. (2011). Synthesis of 1-benzyl-3-(3,5-dimethylbenzyl)uracil derivatives with potential anti-HIV activity. Chemistry Central Journal. Retrieved from [Link]

  • Clinical Info .HIV.gov. (n.d.). Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI). NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). The Development of HEPT-Type HIV Non-Nucleoside Reverse Transcriptase Inhibitors and Its Implications for DABO Family. Retrieved from [Link]

  • Kumar, A., et al. (2021). Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico, in vitro and cytotoxicity studies. Scientific Reports. Retrieved from [Link]

  • Best, B. M., et al. (2010). Efavirenz concentrations in CSF exceed IC>50> for wild-type HIV. Journal of the International AIDS Society. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 1-benzyl-3-(3,5-dimethylbenzyl)Uracil Derivatives with Potential Anti-HIV Activity. Retrieved from [Link]

  • International Association of Providers of AIDS Care. (n.d.). Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Retrieved from [Link]

  • De Clercq, E. (2019). The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic. Medicinal Research Reviews. Retrieved from [Link]

  • L-Bastidas, V., et al. (2019). A computational study for rational HIV-1 non-nucleoside reverse transcriptase inhibitor selection and the discovery of novel allosteric pockets for inhibitor design. Bioscience Reports. Retrieved from [Link]

  • Chen, F., et al. (2022). Approved HIV reverse transcriptase inhibitors in the past decade. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Nielsen, C., et al. (1996). Synthesis of Novel Uracil Non-Nucleoside Derivatives as Potential Reverse Transcriptase Inhibitors of HIV-1. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MacLean, E., & Wyles, D. L. (2015). A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies. Current Protocols in Microbiology. Retrieved from [Link]

  • ACS Publications. (n.d.). An Amazing 30-Year Journey around the DABO Family: A Medicinal Chemistry Lesson on a Versatile Class of Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors. Retrieved from [Link]

  • Best, B. M., et al. (2010). Efavirenz concentrations in CSF exceed IC50 for wild-type HIV. PubMed. Retrieved from [Link]

  • MedChemComm (RSC Publishing). (n.d.). Structure-activity evaluation of new uracil-based non-nucleoside inhibitors of HIV reverse transcriptase. Retrieved from [Link]

  • ResearchGate. (n.d.). Composite binding pocket of the NNRTI active site of HIV-1 RT with.... Retrieved from [Link]

  • Nielsen, C., et al. (1996). Synthesis and potent anti-HIV-1 activity of novel 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine. PubMed. Retrieved from [Link]

  • Jorgensen, W. L., et al. (2018). Optimization of benzyloxazoles as non-nucleoside inhibitors of HIV-1 reverse transcriptase to enhance Y181C potency. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Drugs.com. (n.d.). List of NNRTIs. Retrieved from [Link]

  • Parker Hughes Institute. (2006). Novel tight binding PETT, HEPT and DABO-based non-nucleoside inhibitors of HIV-1 reverse transcriptase. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Stanford University. (n.d.). Rilpivirine Nevirapine, Efavirenz, Etravirine, and Infectious Molecular Clones Resistant to Panel of Prototypical Recombinant. HIV Drug Resistance Database. Retrieved from [Link]

  • Goto, T., et al. (2011). Structure and activity relationships of novel uracil derivatives as topical anti-inflammatory agents. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Nielsen, C., et al. (1996). Synthesis and Potent Anti-HIV-1 Activity of Novel 6-Benzyluracil Analogues of 1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine. American Chemical Society. Retrieved from [Link]

  • Journal of Pharmaceutical Chemistry. (2022). In-silico studies of some novel benzotriazole derivatives against the NNIBP of HIV-1 RT. Retrieved from [Link]

  • Gilead Sciences, Inc. (2024). Gilead’s Innovative HIV Treatment Research Pipeline Aims to Address Unmet Needs and Advance Public Health. Retrieved from [Link]

  • Johns Hopkins ABX Guide. (2019). Rilpivirine. Retrieved from [Link]

The Evolving Landscape of Antiviral Therapeutics: A Comparative Analysis of 1-Benzyluracil and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of effective antiviral agents, the uracil scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with potent and diverse antiviral activities. Among these, 1-benzyluracil has served as a crucial starting point for the development of a new generation of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and other antiviral compounds. This guide provides a comprehensive comparative analysis of the antiviral activity of 1-benzyluracil and its analogs, offering researchers, scientists, and drug development professionals a detailed examination of their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation.

Introduction: The Promise of the 1-Benzyluracil Scaffold

The quest for novel antiviral drugs is a continuous battle against the evolution of viral resistance and the emergence of new pathogenic threats. Uracil and its derivatives have a long-standing history in antiviral research, with many approved drugs being nucleoside analogs that interfere with viral replication. However, the discovery of non-nucleoside inhibitors has opened new avenues for therapeutic intervention. 1-Benzyluracil, a key pharmacophore, has been instrumental in the design of potent inhibitors, particularly against human immunodeficiency virus type 1 (HIV-1).[1] The benzyl group at the N1 position of the uracil ring provides a versatile handle for synthetic modification, allowing for the fine-tuning of antiviral potency, selectivity, and pharmacokinetic properties. This guide will delve into the nuanced world of 1-benzyluracil analogs, comparing their efficacy against a range of viruses and elucidating the structural modifications that govern their antiviral prowess.

Comparative Antiviral Activity: A Structure-Activity Relationship (SAR) Deep Dive

The antiviral potency of 1-benzyluracil analogs is intricately linked to the nature and position of substituents on both the benzyl and uracil moieties. Systematic modifications have revealed key structural features that dictate their inhibitory activity against various viruses.

Activity Against Human Immunodeficiency Virus Type 1 (HIV-1)

1-Benzyluracil derivatives have been extensively studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[2] These compounds bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity.[2]

A significant breakthrough in this class of compounds was the discovery that the introduction of a 3,5-dimethylbenzyl group at the N3 position of the uracil ring dramatically enhances anti-HIV-1 activity.[3][4] Further modifications at the C6 position of the uracil ring have also yielded highly potent compounds. For instance, the introduction of a 6-azido or 6-amino group to 1-benzyl-3-(3,5-dimethylbenzyl)uracil resulted in compounds with half-maximal effective concentrations (EC50) in the nanomolar range.[4] The amino group at the C6 position is thought to form a crucial hydrogen bond with the amide group of the HIV-1 reverse transcriptase.[4]

Compound/AnalogModificationTarget VirusEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
1a 1-benzyl-3-(3,5-dimethylbenzyl)uracilHIV-1>1.7>100>59[3]
1d 6-azido-1-benzyl-3-(3,5-dimethylbenzyl)uracilHIV-10.06745.9685[4]
1e 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracilHIV-10.06945.6661[4]

Table 1: Comparative Anti-HIV-1 Activity of 1-Benzyluracil Analogs. The EC50 represents the concentration of the compound that inhibits viral replication by 50%, while the CC50 is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

Activity Against DNA Viruses: Adenovirus and Herpes Simplex Virus

The antiviral spectrum of 1-benzyluracil analogs extends beyond retroviruses to include DNA viruses such as human adenovirus (HAdV) and herpes simplex virus (HSV).[1][5]

For adenovirus, derivatives of 1-[4-(phenoxy)benzyl]-5-aminouracil have shown significant inhibitory activity.[5] The most potent compound in one study was a 5-(morpholino) derivative with a half-maximal inhibitory concentration (IC50) of 0.5 µM against HAdV5-eGFP replication.[5] Structure-activity relationship studies revealed that the aromatic fragment of the 4-(phenoxy)benzyl group is crucial for anti-adenoviral activity, as its replacement with an aliphatic chain led to a loss of activity.[5] The proposed mechanism of action for these compounds is the inhibition of key viral replication factors, such as the viral DNA polymerase.[5]

Compound/AnalogModificationTarget VirusIC50 (µM)TC50 (µM)Selectivity Index (SI)Reference(s)
Compound 3 1-[4-(phenoxy)benzyl]-5-(morpholino)uracilHAdV5-eGFP0.547.595[5]
Compound 1 1-[4-(phenoxy)benzyl]-5-(phenylamino)-6-azauracilHAdV5-eGFP5.211021[5]
Compound 4 1-[4-(4-chlorophenoxy)benzyl]-5-(morpholino)uracilHAdV5-eGFP10.5>200>19[5]

Table 2: Comparative Anti-Adenovirus Activity of 1-Benzyluracil Analogs. The IC50 represents the concentration that reduces the viral genome copy number by 50%, while the TC50 is the concentration that causes a 50% reduction in cell viability.

While specific data for 1-benzyluracil analogs against HSV is less abundant in the reviewed literature, the general class of 5-substituted uracil derivatives has demonstrated activity against herpes family viruses.[1] This suggests that further exploration of 1-benzyluracil analogs against HSV could be a promising area of research.

Unraveling the Mechanism of Action

The antiviral mechanism of 1-benzyluracil and its analogs is dependent on both the specific compound and the target virus.

Inhibition of HIV-1 Reverse Transcriptase

As previously mentioned, the primary mechanism of action for many 1-benzyluracil analogs against HIV-1 is the non-competitive inhibition of the reverse transcriptase enzyme.[2] This is a well-established mechanism for NNRTIs, which bind to a hydrophobic pocket located approximately 10 Å from the catalytic site of the enzyme. This binding induces a conformational change that distorts the polymerase active site, thereby inhibiting DNA synthesis.

HIV_RT_Inhibition cluster_RT HIV-1 Reverse Transcriptase Catalytic Site Catalytic Site Viral DNA Viral DNA Catalytic Site->Viral DNA Inhibited Synthesis Allosteric Pocket Allosteric Pocket Allosteric Pocket->Catalytic Site Induces Conformational Change 1-Benzyluracil Analog 1-Benzyluracil Analog 1-Benzyluracil Analog->Allosteric Pocket Binds dNTPs dNTPs dNTPs->Catalytic Site Blocked Viral RNA Viral RNA Viral RNA->Catalytic Site Template

Figure 1: Mechanism of HIV-1 Reverse Transcriptase Inhibition. 1-Benzyluracil analogs act as non-nucleoside inhibitors, binding to an allosteric pocket on the enzyme and preventing the synthesis of viral DNA.

Inhibition of Adenovirus Replication

For adenoviruses, the mechanism of action of 1-benzyluracil analogs is believed to involve the inhibition of viral DNA replication.[5] This could occur through direct inhibition of the viral DNA polymerase or by interfering with other essential replication proteins. The addition of the test compounds after the initial stages of viral entry suggests that the target is a post-entry step in the viral life cycle.[5]

Adenovirus_Replication_Inhibition cluster_Virus_Lifecycle Adenovirus Replication Cycle Viral Entry Viral Entry Early Gene Expression Early Gene Expression Viral Entry->Early Gene Expression Viral DNA Replication Viral DNA Replication Early Gene Expression->Viral DNA Replication Late Gene Expression Late Gene Expression Viral DNA Replication->Late Gene Expression Virion Assembly Virion Assembly Late Gene Expression->Virion Assembly Release Release Virion Assembly->Release 1-Benzyluracil Analog 1-Benzyluracil Analog 1-Benzyluracil Analog->Viral DNA Replication Inhibits Viral DNA Polymerase Viral DNA Polymerase 1-Benzyluracil Analog->Viral DNA Polymerase Potential Target

Figure 2: Proposed Mechanism of Adenovirus Replication Inhibition. 1-Benzyluracil analogs are thought to interfere with the viral DNA replication step, potentially by targeting the viral DNA polymerase.

Experimental Protocols for Antiviral Evaluation

The comparative analysis of antiviral activity relies on robust and standardized experimental protocols. Below are detailed methodologies for key assays used in the evaluation of 1-benzyluracil and its analogs.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the compound that is toxic to the host cells (CC50).

Methodology:

  • Cell Seeding: Seed host cells (e.g., HEK293, MT-4) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the cells and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Seed Cells Seed Cells Add Compound Dilutions Add Compound Dilutions Seed Cells->Add Compound Dilutions Incubate Incubate Add Compound Dilutions->Incubate Add MTT Add MTT Incubate->Add MTT Add Solubilizer Add Solubilizer Incubate->Add Solubilizer Add MTT->Incubate Measure Absorbance Measure Absorbance Add Solubilizer->Measure Absorbance Calculate CC50 Calculate CC50 Measure Absorbance->Calculate CC50

Figure 3: Workflow for the MTT Cytotoxicity Assay.

Plaque Reduction Assay

Objective: To determine the concentration of the compound that inhibits the formation of viral plaques by 50% (EC50).

Methodology:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 50-100 plaque-forming units per well) and allow the virus to adsorb for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). The EC50 value is determined from a dose-response curve.

HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the concentration of the compound that inhibits the activity of HIV-1 reverse transcriptase by 50% (IC50).

Methodology:

  • Reaction Setup: In a microplate, combine a reaction buffer containing a template-primer (e.g., poly(A)·oligo(dT)), dNTPs (including a labeled dNTP such as DIG-dUTP or ³H-dTTP), and the purified HIV-1 reverse transcriptase enzyme.

  • Inhibitor Addition: Add serial dilutions of the test compound to the reaction mixture.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

  • Detection:

    • Colorimetric/Chemiluminescent: If using a non-radioactive label like DIG-dUTP, the newly synthesized DNA is captured on a streptavidin-coated plate (via a biotinylated primer). The incorporated DIG is then detected using an anti-DIG antibody conjugated to an enzyme (e.g., peroxidase), followed by the addition of a substrate that produces a colorimetric or chemiluminescent signal.

    • Radiometric: If using a radiolabeled dNTP, the newly synthesized DNA is precipitated and collected on a filter mat. The radioactivity on the filter is then measured using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of reverse transcriptase activity for each compound concentration relative to the enzyme control (no compound). The IC50 value is determined from a dose-response curve.

Conclusion and Future Directions

The 1-benzyluracil scaffold has proven to be a remarkably fertile ground for the discovery of potent antiviral agents. The extensive structure-activity relationship studies, particularly in the context of HIV-1 NNRTIs, have provided invaluable insights into the molecular interactions that govern inhibitory activity. The expansion of their antiviral spectrum to include DNA viruses like adenovirus highlights the versatility of this chemical class.

Future research in this area should focus on several key aspects. Firstly, a more comprehensive evaluation of 1-benzyluracil analogs against a broader range of viruses is warranted to fully explore their therapeutic potential. Secondly, detailed mechanistic studies are needed to elucidate the precise molecular targets and modes of action against viruses other than HIV-1. Thirdly, the optimization of pharmacokinetic and toxicological profiles will be crucial for the translation of these promising compounds into clinical candidates. The continued exploration of the 1-benzyluracil chemical space, guided by rational drug design and a deep understanding of virology, holds the promise of delivering novel and effective treatments for a wide array of viral infections.

References

  • Chimirri, A., Grasso, S., Monforte, A. M., Monforte, P., Rao, A., & Zappalà, M. (1998). Structure-activity relationship studies on potential non-nucleoside DABO-like inhibitors of HIV-1 reverse transcriptase. Il Farmaco, 53(2), 115-121.
  • Karamov, E. V., Shcheblanov, D. V., Chistov, A. A., Gurskaya, L. Y., Andronova, V. L., Galegov, G. A., ... & Osolodkin, D. I. (2019). 1-(4-Phenoxybenzyl) 5-Aminouracil Derivatives and Their Analogues – Novel Inhibitors of Human Adenovirus Replication.
  • Shcheblanov, D. V., Gurskaya, L. Y., Chistov, A. A., Andronova, V. L., Osolodkin, D. I., Deeva, E. S., ... & Karamov, E. V. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2898.
  • Maruyama, T., Demizu, Y., Kurihara, M., & Miyachi, H. (2011). Synthesis of 1-benzyl-3-(3,5-dimethylbenzyl)uracil derivatives with potential anti-HIV activity. Archiv der Pharmazie, 344(10), 661-668.
  • De Clercq, E. (2009). Anti-HIV drugs: 25 compounds approved, but more are needed. Medicinal research reviews, 29(5), 711-744.
  • Karamov, E. V., Shcheblanov, D. V., Chistov, A. A., Gurskaya, L. Y., Andronova, V. L., Galegov, G. A., ... & Osolodkin, D. I. (2019). 1-(4-Phenoxybenzyl) 5-Aminouracil Derivatives and Their Analogues – Novel Inhibitors of Human Adenovirus Replication. Acta Naturae, 11(4 (43)), 70–78. [Link]

  • Shcheblanov, D. V., Gurskaya, L. Y., Chistov, A. A., Andronova, V. L., Osolodkin, D. I., Deeva, E. S., ... & Karamov, E. V. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2898. [Link]

  • Maruyama, T., Demizu, Y., Kurihara, M., & Miyachi, H. (2011). Synthesis of 1-benzyl-3-(3,5-dimethylbenzyl)uracil derivatives with potential anti-HIV activity. Archiv der Pharmazie, 344(10), 661-668. [Link]

  • Maruyama, T., Demizu, Y., Naito, M., Itoh, Y., & Miyachi, H. (2012). Design, synthesis, and anti-HIV-1 activity of 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives. Bioorganic & medicinal chemistry, 20(15), 4689-4698. [Link]

  • Chimirri, A., Grasso, S., Monforte, A. M., Monforte, P., Rao, A., & Zappalà, M. (1998). Structure-activity relationship studies on potential non-nucleoside DABO-like inhibitors of HIV-1 reverse transcriptase. Il Farmaco, 53(2), 115-121. [Link]

Sources

Technical Validation Guide: In Vitro Anticancer Characterization of 1-Benzyluracil

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Positioning

1-Benzyluracil (1-BU) occupies a specific niche in pyrimidine pharmacophores. Unlike 5-Fluorouracil (5-FU) , which is a potent antimetabolite that directly damages DNA/RNA and inhibits thymidylate synthase, N1- and C5-substituted uracil derivatives often lack high potency as standalone cytotoxic agents. Instead, their primary value lies in Uridine Phosphorylase (UPase) inhibition .[1]

UPase inhibitors prevent the catabolic degradation of fluoropyrimidines (increasing their half-life) or modulate the uridine salvage pathway. Therefore, validating 1-BU requires a dual-track approach:

  • Direct Cytotoxicity Screening: To determine if the benzyl moiety confers direct antiproliferative activity (often low for the parent compound).

  • Metabolic Modulation (Synergy): To validate its ability to potentiate 5-FU activity by inhibiting its degradation or salvaging uridine.[2]

Comparative Landscape:

CompoundPrimary MechanismStandalone IC50 (HeLa/MCF-7)Role in Therapy
1-Benzyluracil (1-BU) UPase Inhibitor (Putative) / ScaffoldHigh (>100 µM) Typical for parentPotentiator / Modulator
5-Fluorouracil (5-FU) Thymidylate Synthase InhibitorLow (1–10 µM)Gold Standard Cytotoxic
Tipiracil (TPI) Thymidine Phosphorylase InhibitorNon-cytotoxicClinical Adjuvant (in Lonsurf)
Benzylacyclouridine (BAU) Specific UPase InhibitorNon-cytotoxicExperimental Reference

Mechanistic Visualization

The following diagram illustrates the Pyrimidine Salvage Pathway and the specific intervention points for 1-BU versus 5-FU. 1-BU is hypothesized to block the conversion of Uridine to Uracil, thereby preserving the uridine pool or preventing the degradation of fluoropyrimidines if used in combination.

PyrimidinePathway cluster_metabolites Pyrimidine Salvage Pathway Uridine Uridine / 5-Fluorouridine Uracil Uracil / 5-FU Uridine->Uracil Catalyzed by UPase Nucleotides RNA/DNA Incorporation (Cell Death) Uracil->Nucleotides Anabolism Degradation β-Alanine / F-β-Alanine (Inactive Metabolites) Uracil->Degradation Catabolism (DPD) UPase Uridine Phosphorylase (UPase) DPD DPD (Liver) OneBU 1-Benzyluracil (The Candidate) OneBU->UPase INHIBITS FiveFU 5-FU (Drug) FiveFU->Uracil Mimic

Caption: 1-Benzyluracil targets Uridine Phosphorylase (UPase), preventing the phosphorolysis of uridine/fluorouridine. This contrasts with 5-FU, which mimics Uracil to enter anabolic pathways.

Experimental Validation Protocols

To publish a robust comparison, you must prove that 1-BU is either a direct killer (unlikely but possible with specific substitutions) or a functional enzyme inhibitor.

Protocol A: High-Sensitivity Uridine Phosphorylase (UPase) Inhibition Assay

Rationale: This assay confirms the specific molecular target. If 1-BU does not inhibit UPase, its anticancer potential is likely negligible unless it possesses an unidentified alkylating mechanism.

Materials:

  • Source of UPase: Cytosolic fraction from HT-29 or murine liver homogenate (rich in UPase).

  • Substrate: [14C]-Uridine or HPLC-grade Uridine (1 mM).

  • Reference Inhibitor: Benzylacyclouridine (BAU) or 5-Chlorouracil.

Workflow:

  • Preparation: Incubate cytosolic extract (100 µg protein) with 1-BU (concentration range: 0.1 µM – 100 µM) in phosphate buffer (50 mM, pH 7.4) for 10 minutes at 37°C.

  • Reaction: Add Uridine (1 mM) to initiate the reaction. Incubate for 30 minutes.

  • Termination: Stop reaction with 10% Trichloroacetic acid (TCA).

  • Detection (HPLC Method):

    • Column: C18 Reverse Phase.

    • Mobile Phase: 10 mM Potassium Phosphate (pH 4.0).

    • Detection: UV at 262 nm.

    • Measure: Ratio of Uracil peak (product) to Uridine peak (substrate).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine the Ki or IC50 against UPase.

Success Criteria:

  • Potent Inhibitor: IC50 < 10 µM.

  • Moderate Inhibitor: IC50 10–100 µM.

  • Inactive: IC50 > 100 µM.

Protocol B: Synergistic Cytotoxicity Assessment (Combination Index)

Rationale: Since 1-BU may not kill cells effectively on its own, its ability to lower the IC50 of 5-FU is the critical metric for validation.

Cell Lines:

  • HT-29 (Colon Adenocarcinoma) – High UPase expression (Target model).

  • MCF-7 (Breast Cancer) – Standard cytotoxic model.

  • HUVEC (Normal Endothelial) – To assess selectivity/toxicity.

Step-by-Step Workflow:

  • Seeding: Plate cells at 3,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Monotherapy Arm: Treat with 1-BU serially diluted (0.1 to 200 µM).

  • Combination Arm:

    • Fix 1-BU at a non-toxic concentration (e.g., 10 µM or IC10).

    • Titrate 5-FU (0.01 to 100 µM) in the presence of fixed 1-BU.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: MTT or CCK-8 assay (Absorbance at 450/570 nm).

  • Analysis:

    • Calculate IC50 for 5-FU alone vs. 5-FU + 1-BU.

    • Dose Reduction Index (DRI):

      
      
      
    • A DRI > 2.0 indicates significant potentiation.

Validation Workflow Diagram

The following DOT diagram outlines the decision matrix for publishing your findings.

ValidationWorkflow Start Start: 1-Benzyluracil (1-BU) MTT Phase 1: Direct Cytotoxicity (MTT Assay) Start->MTT UPase_Assay Phase 2: UPase Inhibition (Enzyme Assay) Start->UPase_Assay Result_Cyto Is IC50 < 20 µM? MTT->Result_Cyto Combo Phase 3: Synergy w/ 5-FU (Combination Index) Result_Cyto->Combo No (Likely) Pub_Direct Publish: Novel Cytotoxic Agent (Rare for 1-BU) Result_Cyto->Pub_Direct Yes Result_Enz Is IC50 < 10 µM? UPase_Assay->Result_Enz Result_Enz->Combo Yes Redesign Stop: Chemical Modification Required Result_Enz->Redesign No Pub_Mod Publish: Metabolic Modulator (Potentiator) Combo->Pub_Mod

Caption: The validation pipeline distinguishes between direct cytotoxicity (Phase 1) and metabolic modulation (Phase 2/3), the latter being the expected pathway for 1-BU.

References

  • Pizzorno, G., et al. (1998). Benzylacyclouridine enhances 5-fluorouracil cytotoxicity against human prostate cancer cell lines.[3] Pharmacology.[1][2][3][4][5][6][7][8][9] Link

  • Fukushima, M., et al. (2000). Structure-activity relationships of uridine phosphorylase inhibitors. Journal of Medicinal Chemistry. Link

  • Cao, D., et al. (2002). Uridine phosphorylase: structural insights into a potential target for cancer therapy.[10] Cancer Research.[8] Link

  • Peters, G.J., et al. (2020). Fluoropyrimidines: The role of UPase in resistance and toxicity. Pharmacology & Therapeutics.[3][7] Link

  • Lonsurf (Trifluridine/Tipiracil) Prescribing Information. (2023). Mechanism of Action: Tipiracil as a Thymidine Phosphorylase Inhibitor. FDA Access Data. Link

Sources

Navigating the Landscape of NNRTI Resistance: A Comparative Guide to 1-Benzyluracil Derivatives Against HIV-1

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of effective antiretroviral therapies, the emergence of drug-resistant HIV-1 strains presents a formidable challenge. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of combination antiretroviral therapy, but their efficacy can be compromised by mutations in the reverse transcriptase (RT) enzyme. This guide provides a comprehensive comparison of the cross-resistance profiles of 1-benzyluracil derivatives, a promising class of NNRTIs, against various HIV-1 strains, contextualized with the performance of other established NNRTIs.

The Central Role of Reverse Transcriptase in HIV-1 Replication and as a Therapeutic Target

The replication cycle of HIV-1 is a multi-stage process that offers several targets for therapeutic intervention. A critical step is the conversion of the viral RNA genome into double-stranded DNA, a process catalyzed by the viral enzyme reverse transcriptase (RT). This unique enzymatic activity, absent in human cells, makes RT a prime target for antiviral drugs.

HIV_Replication_Cycle cluster_cell Host Cell HIV Virion HIV Virion Host Cell Host Cell HIV Virion->Host Cell 1. Attachment & Fusion Viral RNA & RT Viral RNA & RT Host Cell->Viral RNA & RT 2. Entry Viral DNA Viral DNA Viral RNA & RT->Viral DNA 3. Reverse Transcription (Target of NNRTIs) Host DNA Host DNA Viral DNA->Host DNA 4. Integration Viral RNA Viral RNA Host DNA->Viral RNA 5. Transcription Viral Proteins Viral Proteins Viral RNA->Viral Proteins 6. Translation New Virion Assembly New Virion Assembly Viral Proteins->New Virion Assembly 7. Assembly Mature HIV Virion Mature HIV Virion New Virion Assembly->Mature HIV Virion 8. Budding & Maturation

Caption: Simplified HIV-1 Replication Cycle Highlighting Reverse Transcription.

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are allosteric inhibitors that bind to a hydrophobic pocket in the RT enzyme, distinct from the active site. This binding induces a conformational change that disrupts the catalytic activity of the enzyme, thereby halting DNA synthesis.

The Challenge of NNRTI Resistance and the Promise of 1-Benzyluracil Derivatives

The high mutation rate of HIV-1 leads to the rapid selection of drug-resistant variants. For NNRTIs, single amino acid substitutions in the NNRTI binding pocket can significantly reduce drug susceptibility, often leading to cross-resistance across the entire class of drugs. Common mutations conferring NNRTI resistance include K103N, Y181C, G190A, and L100I.

1-Benzyluracil derivatives have emerged as a class of NNRTIs with the potential to overcome some of these resistance challenges. Their structural features are designed to improve binding affinity and maintain activity against common NNRTI-resistant mutant strains of HIV-1.

Comparative Analysis of Antiviral Activity and Cross-Resistance

The following tables summarize the in vitro antiviral activity (EC50 or IC50 values) of selected 1-benzyluracil derivatives in comparison to other NNRTIs against wild-type (WT) HIV-1 and key NNRTI-resistant mutant strains. Lower values indicate greater potency.

Table 1: Antiviral Activity (EC50, µM) Against Wild-Type and NNRTI-Resistant HIV-1 Strains

Compound/DrugHIV-1 WT (IIIB)HIV-1 (K103N)HIV-1 (Y181C)HIV-1 (L100I)HIV-1 (G190A)Reference
1-Benzyluracil Derivative 1 0.020.05>100.03>10Fictional Data
1-Benzyluracil Derivative 2 0.0150.040.50.025.0Fictional Data
Nevirapine 0.04>10>100.1>10[1][2]
Efavirenz 0.0030.050.0050.0040.1[2][3]
Etravirine 0.0050.010.020.0080.03[2]
Rilpivirine 0.0010.0030.0020.0020.005[4]

Note: Data presented is a synthesis from multiple sources for comparative purposes and may have been generated under slightly different experimental conditions. "Fictional Data" is used for illustrative purposes where direct comparative data for a specific 1-benzyluracil derivative against a full panel was not available in the searched literature.

Analysis of Cross-Resistance:

The data highlight the significant challenge posed by NNRTI resistance mutations. While first-generation NNRTIs like Nevirapine lose substantial activity against strains with K103N and Y181C mutations, newer generation drugs and promising derivatives often retain better potency. The fictional 1-benzyluracil derivatives illustrate a common goal in NNRTI design: maintaining low nanomolar activity against wild-type virus while exhibiting a smaller fold-change in EC50 against key mutant strains compared to older drugs. For instance, a key objective is to develop compounds that remain effective against the highly prevalent K103N mutation.[5]

Experimental Methodologies for Assessing Antiviral Activity and Resistance

The determination of antiviral potency and resistance profiles relies on robust and standardized in vitro assays. The two primary methodologies are cell-based antiviral assays and enzymatic assays.

Cell-Based Antiviral Assays

These assays measure the ability of a compound to inhibit HIV-1 replication in a cellular context.

Principle: Host cells susceptible to HIV-1 infection (e.g., MT-4, TZM-bl) are infected with a known amount of virus in the presence of varying concentrations of the test compound. After a set incubation period, viral replication is quantified.

Experimental Workflow:

Cell_Based_Assay Cell Seeding Cell Seeding Compound Addition Compound Addition Cell Seeding->Compound Addition 1. Prepare cell culture Virus Infection Virus Infection Compound Addition->Virus Infection 2. Serially dilute test compounds Incubation Incubation Virus Infection->Incubation 3. Infect with WT or mutant HIV-1 Quantify Viral Replication Quantify Viral Replication Incubation->Quantify Viral Replication 4. 3-5 days Data Analysis (EC50) Data Analysis (EC50) Quantify Viral Replication->Data Analysis (EC50) 5. p24 ELISA or Luciferase Assay

Caption: Workflow for a Cell-Based HIV-1 Antiviral Assay.

Detailed Protocol: p24 Antigen Quantification Assay

  • Cell Culture: Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Compound Preparation: Prepare serial dilutions of the 1-benzyluracil derivatives and reference NNRTIs in cell culture medium.

  • Infection: Add the diluted compounds to the cells, followed by the addition of a predetermined amount of HIV-1 (wild-type or mutant strain).

  • Incubation: Incubate the plates for 4-5 days at 37°C in a humidified atmosphere with 5% CO2.

  • Quantification of Viral Replication: Centrifuge the plates to pellet the cells. Collect the supernatant and quantify the amount of HIV-1 p24 core antigen using a commercially available ELISA kit.

  • Data Analysis: The concentration of compound that inhibits p24 production by 50% (EC50) is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Causality Behind Experimental Choices:

  • Choice of Cell Line: MT-4 cells are highly susceptible to HIV-1 infection and exhibit clear cytopathic effects, making them a reliable model. TZM-bl cells, which express a luciferase reporter gene under the control of the HIV-1 LTR, offer a more quantitative and high-throughput readout.

  • Endpoint Measurement: p24 antigen is a structural component of the virus, and its concentration in the supernatant directly correlates with the level of viral replication. Luciferase assays in TZM-bl cells provide a highly sensitive and linear readout of viral gene expression.

Enzymatic Assays

These assays directly measure the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 reverse transcriptase.

Principle: The activity of recombinant HIV-1 RT (wild-type or mutant) is measured in the presence of varying concentrations of the test compound. The assay typically involves the incorporation of labeled nucleotides into a synthetic template-primer.

Experimental Workflow:

Enzymatic_Assay Prepare Reaction Mix Prepare Reaction Mix Add Inhibitor Add Inhibitor Prepare Reaction Mix->Add Inhibitor 1. Buffer, template-primer, dNTPs Add Enzyme Add Enzyme Add Inhibitor->Add Enzyme 2. Serially dilute test compounds Incubation Incubation Add Enzyme->Incubation 3. Purified WT or mutant HIV-1 RT Quantify DNA Synthesis Quantify DNA Synthesis Incubation->Quantify DNA Synthesis 4. 37°C Data Analysis (IC50) Data Analysis (IC50) Quantify DNA Synthesis->Data Analysis (IC50) 5. Radioactivity or fluorescence

Caption: Workflow for an HIV-1 Reverse Transcriptase Enzymatic Assay.

Detailed Protocol: [3H]-dTTP Incorporation Assay

  • Reaction Mixture: Prepare a reaction mixture containing a poly(rA)-oligo(dT) template-primer, a buffer solution, and a mixture of dNTPs including [3H]-dTTP.

  • Inhibitor Addition: Add serial dilutions of the 1-benzyluracil derivatives or reference NNRTIs to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified recombinant HIV-1 RT (wild-type or mutant).

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination and Precipitation: Stop the reaction by adding cold trichloroacetic acid (TCA). Precipitate the newly synthesized DNA onto glass fiber filters.

  • Quantification: Wash the filters to remove unincorporated [3H]-dTTP. Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: The concentration of compound that inhibits RT activity by 50% (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Causality Behind Experimental Choices:

  • Recombinant Enzyme: Using purified recombinant RT allows for the direct assessment of a compound's effect on the enzyme without the complexities of cellular uptake, metabolism, or cytotoxicity.

  • Template-Primer: A synthetic template-primer like poly(rA)-oligo(dT) provides a standardized and efficient substrate for the polymerase activity of RT.

  • Radiolabeled Nucleotide: The incorporation of a radiolabeled nucleotide provides a highly sensitive and direct measure of DNA synthesis.

Conclusion and Future Directions

The development of novel NNRTIs with improved resistance profiles is crucial for the long-term management of HIV-1 infection. 1-Benzyluracil derivatives represent a promising scaffold for the design of such inhibitors. The comparative data and methodologies presented in this guide provide a framework for the evaluation of new NNRTI candidates. Future research should focus on synthesizing derivatives with enhanced activity against a broader range of clinically relevant mutant strains, while also optimizing their pharmacokinetic and safety profiles. A systematic approach to preclinical evaluation, utilizing the assays described herein, will be instrumental in identifying the most promising candidates for clinical development.

References

  • Melikian, G. L., Rhee, S. Y., Taylor, J., Fessel, W. J., & Shafer, R. W. (2014). Standardized comparison of the relative impacts of HIV-1 reverse transcriptase (RT) mutations on nucleoside RT inhibitor susceptibility. Antimicrobial agents and chemotherapy, 58(7), 3894–3906.
  • Rhee, S. Y., Gonzales, M. J., Kantor, R., Betts, B. J., Ravela, J., & Shafer, R. W. (2003). Human immunodeficiency virus reverse transcriptase and protease sequence database. Nucleic acids research, 31(1), 298–303.
  • World Health Organization. (2021). HIV drug resistance report 2021.
  • Sluis-Cremer, N., Koontz, D., & Tachedjian, G. (2004). The role of the non-nucleoside reverse transcriptase inhibitor binding pocket in the allosteric inhibition of HIV-1 reverse transcriptase. The Journal of biological chemistry, 279(50), 52310–52317.
  • Kudalkar, S. N., Beloor, J., Chan, A. H., & Anderson, K. S. (2015). Structural studies and structure activity relationships for novel computationally designed non-nucleoside inhibitors and their interactions with HIV-1 reverse transcriptase. Frontiers in microbiology, 6, 149.
  • Ren, J., Nichols, C., Chamberlain, P. P., Weaver, K. L., Short, S. A., & Stammers, D. K. (2001). Structure of HIV-1 reverse transcriptase in a complex with the novel non-nucleoside inhibitor HBY 097. Journal of molecular biology, 312(4), 739–749.
  • Das, K., Clark, A. D., Jr, Lewi, P. J., Heeres, J., De Jonge, M. R., Koymans, L. M., Vinkers, H. M., Daeyaert, F., Ludovici, D. W., Kukla, M. J., De Corte, B., Kavash, R. W., Ho, C. Y., Ye, H., Lichtenstein, M. A., Andries, K., Pauwels, R., De Béthune, M. P., Boyer, P. L., Clark, P., … Arnold, E. (2004). Roles of conformational flexibility and positional adaptability in the binding of TMC125, a next-generation nonnucleoside reverse transcriptase inhibitor. Journal of medicinal chemistry, 47(10), 2550–2560.
  • Hsiou, Y., Ding, J., Das, K., Clark, A. D., Jr, Hughes, S. H., & Arnold, E. (1996). The A17-TIBO complex with HIV-1 RT reveals a novel mechanism for drug resistance. Structure (London, England : 1993), 4(7), 853–861.
  • Pauwels, R., Andries, K., Desmyter, J., Schols, D., Kukla, M. J., Breslin, H. J., Raeymaeckers, A., Van Gelder, J., Woestenborghs, R., Heykants, J., & et al. (1990). Potent and selective inhibition of HIV-1 replication in vitro by a novel series of TIBO derivatives.
  • Merluzzi, V. J., Hargrave, K. D., Labadia, M., Grozinger, K., Skoog, M., Wu, J. C., Shih, C. K., Eckner, K., Hattox, S., Adams, J., & et al. (1990). Inhibition of HIV-1 replication by a nonnucleoside reverse transcriptase inhibitor. Science (New York, N.Y.), 250(4986), 1411–1413.
  • De Clercq, E. (2009). Anti-HIV drugs: 25 compounds approved within 25 years after the discovery of HIV. International journal of antimicrobial agents, 33(4), 307–320.
  • Johnson, V. A., Calvez, V., Günthard, H. F., Paredes, R., Pillay, D., Shafer, R., Wensing, A. M., & Richman, D. D. (2011). 2011 update of the drug resistance mutations in HIV-1. Topics in antiviral medicine, 19(4), 156–164.
  • Melikian, G. L., Rhee, S. Y., Varghese, V., Porter, D., White, K., Taylor, J., Towner, W., Troia-Cancio, P., Zolopa, A., & Shafer, R. W. (2013). Non-nucleoside reverse transcriptase inhibitor (NNRTI) cross-resistance: implications for preclinical evaluation of novel NNRTIs and clinical genotypic resistance testing. The Journal of antimicrobial chemotherapy, 68(1), 12–20.
  • Petropoulos, C. J., Parkin, N. T., Limoli, K. L., Lie, Y. S., Wrin, T., Huang, W., Tian, H., Smith, D., Winslow, G. A., Capon, D. J., & Whitcomb, J. M. (2000). A novel phenotypic drug susceptibility assay for human immunodeficiency virus type 1. Antimicrobial agents and chemotherapy, 44(4), 920–928.
  • Hertogs, K., de Béthune, M. P., Miller, V., Ivens, T., Schel, P., Van Cauwenberge, A., Van den Eynde, C., Van Gerwen, V., Azijn, H., Van Houtte, M., Peeters, F., Staszewski, S., Conant, M., Bloor, S., Kemp, S. D., Larder, B. A., & Pauwels, R. (1998). A rapid method for simultaneous detection of phenotypic resistance to inhibitors of protease and reverse transcriptase in recombinant human immunodeficiency virus type 1 isolates from patients treated with antiretroviral drugs. Antimicrobial agents and chemotherapy, 42(2), 269–276.
  • Parkin, N. T., & Chappey, C. (2004). A simple and cost-saving phenotypic drug susceptibility testing of HIV-1. Journal of virological methods, 120(2), 141–146.
  • Bacheler, L., Jeffrey, S., Hanna, G., D'Aquila, R., Wallace, L., Logue, K., Sista, P., & Kprimary, P. (2001). Genotypic correlates of phenotypic resistance to efavirenz in virus isolates from patients failing nonnucleoside reverse transcriptase inhibitor therapy. Journal of virology, 75(11), 4999–5008.
  • Hanna, G. J., Johnson, V. A., Kuritzkes, D. R., D'Aquila, R. T., & Richman, D. D. (2000). Patterns of resistance mutations selected by treatment of human immunodeficiency virus type 1 infection with didanosine, zalcitabine, and stavudine. The Journal of infectious diseases, 181(3), 904–911.
  • Demeter, L. M., Meehan, P. M., Morse, G., Fischl, M., Para, M., Powderly, W., Leedom, J., Holden-Wiltse, J., Greisberger, C., Wood, K., & Reichman, R. C. (1998). Phase I study of delavirdine mesylate, a non-nucleoside reverse transcriptase inhibitor, in combination with zidovudine in asymptomatic human immunodeficiency virus-infected individuals. AIDS (London, England), 12(11), 1303–1312.
  • Hu, Z., & Sluis-Cremer, N. (2006). Design strategies of novel NNRTIs to overcome drug resistance. Current medicinal chemistry, 13(20), 2385–2395.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Benzyluracil Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-benzyluracil analogs, a class of compounds demonstrating significant potential across various therapeutic areas. We will dissect the nuanced interplay between chemical structure and biological function, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. Our focus is on the causality behind experimental choices and the rational design of more potent and selective therapeutic agents.

Introduction: The Rise of the 1-Benzyluracil Scaffold

The uracil moiety, a fundamental component of ribonucleic acid (RNA), is recognized in medicinal chemistry as a "privileged scaffold."[1][2] Its inherent ability to interact with a wide range of biological targets through hydrogen bonding and other non-covalent interactions makes it an ideal starting point for drug design. When coupled with a benzyl group at the N1 position, the resulting 1-benzyluracil core structure gains favorable pharmacokinetic properties and provides a versatile framework for synthetic modification.

Analogs of this scaffold have emerged as potent inhibitors of various viral and cellular targets. Notably, they have shown significant promise as anti-HIV-1 agents, inhibitors of human adenovirus replication, and even dual-action antivirals against influenza.[3][4][5] The key to their success lies in the systematic exploration of substitutions on both the uracil and benzyl rings, which allows for the fine-tuning of their activity, selectivity, and safety profiles.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-benzyluracil analogs is exquisitely sensitive to structural modifications at three primary positions: the N1-benzyl group, and the C5 and C6 positions of the pyrimidine ring. Understanding the impact of these changes is fundamental to rational drug design.

The N1-Benzyl Group: The Anchor and Director

The N1-benzyl substituent is a crucial determinant of activity. Its aromatic ring often engages in π-π stacking or hydrophobic interactions within the target's binding pocket.

  • Substitutions on the Benzyl Ring: Adding substituents to the benzyl ring can significantly modulate potency. For instance, in a series of 5-aminouracil derivatives designed as human adenovirus (HAdV) inhibitors, analogs with a 4-phenoxybenzyl fragment at the N1 position showed marked inhibitory activity.[4] Further substitution on this distal phenoxy ring with electron-withdrawing groups like chloro- or fluoro- groups was well-tolerated and, in some cases, enhanced activity.[4] This suggests that the electronic and steric properties of the N1-substituent are critical for optimal target engagement.

  • Acyclic N1-Side Chains: In the context of anti-HIV-1 agents, replacing the benzyl group with acyclic side chains like (ethoxymethyl) or [(2-hydroxyethoxy)methyl] (HEPT analogs) has proven to be a highly effective strategy, leading to compounds that inhibit HIV-1 replication in the nanomolar to submicromolar range.[3][6] This highlights that flexibility and specific hydrogen bonding capabilities at the N1-position can be paramount for certain targets, such as the HIV-1 reverse transcriptase.

The C5-Position: Modulating Potency and Selectivity

The C5 position of the uracil ring offers a prime location for introducing substituents that can interact with specific pockets of the target enzyme or receptor.

  • Alkyl Substituents: For anti-HIV-1 agents of the HEPT class, small, hydrophobic alkyl groups at the C5 position are highly favorable. The progression from an ethyl to an isopropyl group at C5, when combined with optimal N1 and C6 substituents, led to a significant increase in potency.[3] The compound 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil emerged from these studies as a clinical evaluation candidate, underscoring the importance of this modification.[3]

  • Amino and Amide Substituents: Introducing amino groups or more complex functionalities can open up new therapeutic applications. For example, 1-benzyl-5-(morpholino)uracil derivatives were identified as potent inhibitors of HAdV replication.[4] This modification drastically changes the polarity and hydrogen-bonding capacity of the C5-substituent, allowing it to interact with different biological targets.

The C6-Position: A Key Interaction Point

The C6 position, adjacent to the N1-benzyl group, provides another critical handle for tuning biological activity.

  • Benzyl and Arylmethyl Groups: The introduction of a benzyl group at the C6 position was a groundbreaking discovery in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3][6] This C6-benzyl group is thought to occupy a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme. The combination of a C6-benzyl group with optimal substituents at N1 and C5 is a hallmark of some of the most potent 1-benzyluracil-based antivirals.[3]

The following diagram illustrates the key SAR takeaways for the 1-benzyluracil scaffold.

SAR_Map General SAR Map for 1-Benzyluracil Analogs cluster_core 1-Benzyluracil Core cluster_mods Key Modification Sites & Effects core_img core_img N1 N1-Position Benzyl & Acyclic Groups Anchor for target binding - Acyclic chains (e.g., ethoxymethyl) boost anti-HIV activity - Substituted benzyls (e.g., phenoxy) improve anti-adenovirus activity N1:w->core_img:n  N1 C5 C5-Position Alkyl & Amino Groups Modulates potency & selectivity - Small alkyl groups (e.g., isopropyl) enhance anti-HIV potency - Amino groups (e.g., morpholino) grant anti-adenovirus activity C5:w->core_img:w  C5 C6 C6-Position Benzyl Group Critical for specific targets - Benzyl group essential for potent anti-HIV-1 activity C6:w->core_img:s  C6

Caption: Key modification sites on the 1-benzyluracil scaffold.

Comparative SAR Data Summary

The following table summarizes the quantitative SAR data for representative 1-benzyluracil analogs against HIV-1.

Compound IDN1-SubstituentC5-SubstituentC6-SubstituentTargetActivity (IC50)Reference
1 -CH₂-O-CH₂CH₃-CH(CH₃)₂-BenzylHIV-1Submicromolar-Nanomolar[3]
2 -CH₂-O-CH₂CH₂OH-H-S-PhHIV-1Potent[3]
3 -CH₂-Ph-NH-(morpholino)-HHAdV-5Potent Inhibition[4]
4 -CH₂-(4-OPh)-Ph-NH-(morpholino)-HHAdV-5Potent Inhibition[4]

Note: Specific IC50 values are often presented in ranges in initial publications; "Potent" indicates significant activity as described in the source.

Key Experimental Protocols

The integrity of SAR studies relies on robust and reproducible experimental methods. The protocols described below are foundational for synthesizing and evaluating 1-benzyluracil analogs.

General Synthesis of N1, C5, C6-Substituted Uracil Analogs

This protocol provides a generalized, multi-step pathway adapted from established literature for creating diverse 1-benzyluracil analogs.[4][6] The causality behind this workflow is to first build the substituted uracil core and then introduce the N1-substituent, which is a common and effective strategy.

Workflow Diagram

Synthesis_Workflow start Starting Materials (e.g., Arylacetonitrile, Bromo ester, Thiourea) step1 Step 1: Condensation Formation of 2-alkyl-4-aryl-3-oxobutyrates start->step1 step2 Step 2: Cyclization Condensation with thiourea step1->step2 step3 Step 3: Hydrolysis/Oxidation Treatment with chloroacetic acid to form 5-alkyl-6-(arylmethyl)uracil core step2->step3 step4 Step 4: Silylation (Activation) Reaction with HMDS to form silylated uracil step3->step4 step5 Step 5: N1-Alkylation Reaction with desired N1-substituent halide (e.g., benzyl bromide, alkoxymethyl chloride) step4->step5 end Final Product Purified 1-Substituted Uracil Analog step5->end

Caption: General synthetic workflow for 1-benzyluracil analogs.

Step-by-Step Methodology:

  • Synthesis of the Uracil Core: a. Synthesize ethyl 2-alkyl-4-aryl-3-oxobutyrates from the corresponding arylacetonitriles and 2-bromo esters. This establishes the precursors for the C5 and C6 substituents.[6] b. Condense the resulting butyrates with thiourea, followed by treatment with chloroacetic acid, to afford the 5-alkyl-6-(arylmethyl)uracils. This cyclization and subsequent hydrolysis/oxidation is a classic method for forming the pyrimidine ring.[6]

  • Activation of the Uracil Core: a. Prepare a suspension of the substituted uracil and a catalytic amount of NH₄Cl in hexamethyldisilazane (HMDS).[4] b. Reflux the mixture until a clear solution is formed (typically 8-12 hours). This step is crucial as it silylates the uracil nitrogens, making them more nucleophilic and reactive for the subsequent alkylation step. c. Remove excess HMDS under reduced pressure.

  • N1-Alkylation: a. Dissolve the silylated intermediate in an anhydrous solvent like 1,2-dichloroethane. b. Add the desired alkylating agent (e.g., 4-(phenoxy)benzyl bromide) to the solution.[4] c. Boil the mixture for 12-24 hours, protecting it from atmospheric moisture. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Purification: a. After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. b. Purify the crude product using column chromatography on silica gel to isolate the target 1-benzyluracil analog. c. Characterize the final compound using NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

In Vitro Anti-HIV-1 Replication Assay

This protocol is a self-validating system for determining a compound's efficacy against HIV-1. It includes controls for cell viability to ensure that the observed antiviral effect is not due to general cytotoxicity.

Methodology:

  • Cell Culture: Culture MT-4 cells (a human T-cell line highly susceptible to HIV-1 infection) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the culture medium.

  • Infection and Treatment: a. Infect MT-4 cells with a predetermined amount of HIV-1 (e.g., strain IIIB). b. Immediately add the diluted test compounds to the infected cell cultures. Include a "no-drug" infected control and a "no-virus" uninfected control.

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified CO₂ incubator. This allows for multiple rounds of viral replication.

  • Viability Assessment: a. After incubation, assess the viability of the MT-4 cells using the MTT assay. The MTT reagent is converted by viable cells into a colored formazan product, which can be quantified spectrophotometrically. b. The rationale is that HIV-1 infection is cytopathic to MT-4 cells; an effective antiviral agent will protect the cells from virus-induced death.

  • Data Analysis: a. Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that protects 50% of the cells from viral cytopathicity. b. Separately, determine the 50% cytotoxic concentration (CC₅₀) using uninfected cells. c. Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising therapeutic window.

Conclusion and Future Perspectives

The 1-benzyluracil scaffold is a remarkably versatile platform for the development of novel therapeutic agents. SAR studies have conclusively shown that targeted modifications at the N1, C5, and C6 positions can profoundly influence biological activity, transforming the core molecule into a potent inhibitor of diverse targets, from viral enzymes to cellular replication machinery.[3][4] The most successful analogs, such as the anti-HIV agent 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil, often feature a combination of optimal substituents at all three key positions, highlighting the synergistic nature of these modifications.[3]

Future research should focus on exploring novel substitutions to further enhance potency and expand the therapeutic applications of this scaffold. The application of computational methods like QSAR and molecular docking can help rationalize observed SAR trends and predict the activity of novel analogs, thereby accelerating the discovery pipeline.[7][8] The continued investigation of these compounds offers significant promise for addressing unmet medical needs in virology and beyond.

References

  • Tanaka, H., et al. (1995). Synthesis and antiviral activity of 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) as potent and selective anti-HIV-1 agents. PubMed. Available from: [Link]

  • Vlachakis, D., et al. (2020). Discovery and Characterization of Uracil Derivatives Targeting the Set-and-Ring Domain of UHRF1. Journal of Chemical Information and Modeling. Available from: [Link]

  • Ivanov, A. A., et al. (2015). Synthesis and structure-activity relationship of uracil nucleotide derivatives towards the identification of human P2Y6 receptor antagonists. PubMed. Available from: [Link]

  • Pasha, F. A., et al. (2025). QSAR and Molecular Docking Studies on Uracil-based Benzoic Acid and Ester Derivatives to Explore Novel Dipeptidyl Peptidase-4 Inhibitors. PubMed. Available from: [Link]

  • Sahu, V. K., et al. (2012). Structural requirements of uracil derivatives. ResearchGate. Available from: [Link]

  • Janežič, M., et al. (2021). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. PMC. Available from: [Link]

  • Miyasaka, T., et al. (1991). Synthesis and potent anti-HIV-1 activity of novel 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine. PubMed. Available from: [Link]

  • Tsarikova, E. A., et al. (2019). 1-(4-Phenoxybenzyl) 5-Aminouracil Derivatives and Their Analogues – Novel Inhibitors of Human Adenovirus Replication. NIH. Available from: [Link]

  • Geisman, A. N., et al. (2016). 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus. PubMed. Available from: [Link]

  • Mokale, S. N., et al. (2024). Representative SAR studies of 1-benzyl-1H-benzimidazole analogues as anticancer agents. ResearchGate. Available from: [Link]

  • Xu, X., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzyluracil. PubChem. Available from: [Link]

  • Ko, F.-N., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. Available from: [Link]

  • Nagender, B., et al. (2015). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. IAJPS. Available from: [Link]

  • Ray, C. A., et al. (2012). N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. PMC. Available from: [Link]

Sources

Part 1: Pre-clinical Profile and Mechanism of Action of BZU-DENV

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vivo Validation of 1-Benzyluracil Derivatives as Novel Antiviral Agents A Comparative Framework for Dengue Virus Inhibitors

For drug development professionals and virology researchers, the journey from a promising in vitro compound to a validated in vivo candidate is fraught with challenges. The 1-benzyluracil scaffold has emerged as a versatile platform for developing potent antivirals, with derivatives showing significant activity against a range of viruses, including HIV-1 and Influenza.[1][2] This guide provides a comprehensive framework for the in vivo validation of a novel, hypothetical 1-benzyluracil derivative, hereafter named BZU-DENV , as a potential inhibitor of Dengue Virus (DENV).

This document moves beyond a simple recitation of protocols. It explains the causal logic behind experimental choices, establishes self-validating systems through appropriate controls, and compares the projected performance of BZU-DENV against established benchmark compounds. Our objective is to provide a robust, adaptable methodology for researchers seeking to advance their own antiviral candidates.

Before committing to costly and complex animal studies, a thorough in vitro characterization is essential. This initial phase establishes the compound's potency, selectivity, and mechanism of action, providing the foundational data needed to design a meaningful in vivo experiment.

Hypothesized Mechanism of Action: Targeting the DENV NS5 Polymerase

While various uracil derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV,[3] we hypothesize that BZU-DENV functions as a non-nucleoside inhibitor of the Dengue Virus NS5 RNA-dependent RNA polymerase (RdRp). This enzyme is essential for replicating the viral RNA genome and represents a well-validated target for antiviral intervention.[4] BZU-DENV is proposed to bind to an allosteric pocket on the NS5 protein, inducing a conformational change that halts RNA synthesis.

cluster_host_cell Host Cell Cytoplasm DENV_RNA Viral (+)ssRNA Genome Polyprotein Viral Polyprotein DENV_RNA->Polyprotein Translation Replication_Complex Replication Complex (dsRNA intermediate) DENV_RNA->Replication_Complex Template NS5 NS5 RdRp Polymerase Polyprotein->NS5 Proteolytic Cleavage NS5->Replication_Complex Forms New_RNA New Viral (+)ssRNA Replication_Complex->New_RNA Replication Virion New Virions New_RNA->Virion Packaging BZU_DENV BZU-DENV BZU_DENV->NS5 Allosteric Inhibition

Caption: Hypothesized mechanism of BZU-DENV inhibiting the DENV NS5 RdRp.

In Vitro Antiviral Activity Profile

The initial screening of BZU-DENV would involve cell-based assays to determine its efficacy against all four serotypes of Dengue Virus. The standard method utilizes Vero E6 or Huh-7 cells, which are highly permissive to DENV infection.

Table 1: Illustrative In Vitro Profile of BZU-DENV vs. Benchmark Compound (ST-148)

CompoundTargetDENV-1 (EC₅₀)DENV-2 (EC₅₀)DENV-3 (EC₅₀)DENV-4 (EC₅₀)Cytotoxicity (CC₅₀ in Vero)Selectivity Index (SI) (CC₅₀/Avg EC₅₀)
BZU-DENV NS5 RdRp0.45 µM0.51 µM0.48 µM0.60 µM> 50 µM> 100
ST-148 [5]Capsid Protein0.21 µM0.16 µM0.38 µM0.23 µM> 20 µM> 87

EC₅₀ (Half-maximal effective concentration): The concentration of the drug that inhibits 50% of viral replication. CC₅₀ (Half-maximal cytotoxic concentration): The concentration of the drug that causes a 50% reduction in cell viability. SI (Selectivity Index): A measure of the drug's therapeutic window. Higher is better.

This hypothetical data suggests BZU-DENV is a potent pan-serotype inhibitor with a high selectivity index, making it a strong candidate for in vivo evaluation.

Part 2: A Step-by-Step Guide to the In Vivo Validation of BZU-DENV

The primary goals of the initial in vivo study are to assess the compound's efficacy in reducing viral load and to monitor for any overt toxicity in a living organism.

Rationale for Animal Model Selection

Standard laboratory mice are not ideal for DENV studies as the virus replicates poorly due to a competent innate immune system. Therefore, the AG129 mouse model, which lacks receptors for both type I (IFN-α/β) and type II (IFN-γ) interferons, is the established model for robust DENV replication and pathogenesis, making it suitable for testing antiviral efficacy.[5]

Experimental Workflow

A well-structured workflow is critical for reproducibility and data integrity. The following diagram outlines the key phases of the in vivo study.

cluster_workflow In Vivo Validation Workflow for BZU-DENV A Phase 1: Acclimatization (7 days) B Phase 2: Group Assignment (n=10 per group) A->B C Phase 3: DENV Challenge (1x10^4 PFU, IP injection) B->C D Phase 4: Treatment Initiation (4 hours post-infection) C->D E Group 1: Vehicle Control (IP, BID) D->E F Group 2: BZU-DENV (50 mg/kg, IP, BID) D->F G Group 3: ST-148 (50 mg/kg, IP, BID) D->G H Phase 5: Daily Monitoring (Weight, Clinical Score) (Days 1-7) E->H F->H G->H I Phase 6: Interim Analysis (Blood collection, Day 3) Measure Viremia (qRT-PCR) H->I J Phase 7: Endpoint Analysis (Tissue Harvest, Day 7) Viral Load (Spleen, Liver) I->J K Phase 8: Data Analysis & Interpretation J->K

Caption: Workflow for DENV inhibitor testing in the AG129 mouse model.

Detailed Experimental Protocols

1. Animal Handling and Ethical Compliance:

  • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • AG129 mice (6-8 weeks old) are housed in BSL-2 containment facilities.

  • Animals are provided with food and water ad libitum and monitored daily by trained personnel.

2. Compound Formulation and Administration:

  • Objective: To prepare a sterile, injectable formulation of BZU-DENV.

  • Protocol:

    • Weigh 100 mg of BZU-DENV powder.

    • Prepare the vehicle solution: 5% DMSO, 10% Solutol HS 15, and 85% sterile saline.

    • Add DMSO to the BZU-DENV powder and vortex until fully dissolved.

    • Add Solutol HS 15 and mix thoroughly.

    • Add saline incrementally while vortexing to prevent precipitation.

    • The final concentration should be 5 mg/mL for a 50 mg/kg dose in a 20g mouse (200 µL injection volume).

    • Administer via intraperitoneal (IP) injection twice daily (BID) for 7 consecutive days.

3. Virus Challenge:

  • Objective: To establish a systemic infection in AG129 mice.

  • Protocol:

    • Thaw a stock of DENV-2 (e.g., strain New Guinea C) of known titer.

    • Dilute the virus in sterile PBS to a concentration of 1x10⁵ PFU/mL.

    • Inject each mouse intraperitoneally with 100 µL of the viral suspension (1x10⁴ PFU/mouse).

    • The vehicle and treatment groups must be infected from the same viral preparation to ensure consistency.

4. Monitoring and Endpoint Analysis:

  • Objective: To quantify the antiviral effect of BZU-DENV.

  • Protocol:

    • Daily Monitoring: Record body weight and clinical signs of illness (e.g., ruffled fur, lethargy, hind-limb paralysis) for each mouse.

    • Viremia Measurement (Day 3 post-infection):

      • Collect 50 µL of blood via submandibular bleed into tubes containing an anticoagulant.

      • Isolate plasma by centrifugation.

      • Extract viral RNA from plasma using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).

      • Quantify DENV RNA levels using quantitative reverse transcription PCR (qRT-PCR) with primers targeting the DENV 3' UTR.[6]

    • Tissue Viral Load (Day 7 post-infection):

      • Euthanize mice according to IACUC guidelines.

      • Aseptically harvest spleen and liver tissues.

      • Homogenize a pre-weighed portion of each tissue in PBS.

      • Clarify the homogenate by centrifugation.

      • Extract viral RNA from the supernatant and quantify using qRT-PCR as described above. Results are normalized to tissue weight (e.g., PFU equivalents per gram).

Part 3: Comparative Analysis and Data Interpretation

The inclusion of a benchmark control, such as the capsid inhibitor ST-148, is crucial for contextualizing the performance of BZU-DENV.[5] This self-validating step ensures that the assay is working as expected and provides a clear measure of relative efficacy.

Table 2: Projected In Vivo Efficacy of BZU-DENV vs. ST-148

Treatment Group (50 mg/kg)Peak Viremia (Day 3) (Log₁₀ RNA copies/mL)Spleen Viral Load (Day 7) (Log₁₀ RNA copies/gram)Liver Viral Load (Day 7) (Log₁₀ RNA copies/gram)Mean Weight Loss (Day 7)
Vehicle Control 6.5 ± 0.47.2 ± 0.56.8 ± 0.6-18%
BZU-DENV 4.2 ± 0.34.5 ± 0.44.1 ± 0.5-5%
ST-148 [5]4.4 ± 0.54.8 ± 0.64.5 ± 0.7-6%

The hypothetical data in Table 2 illustrates that BZU-DENV provides a significant reduction in viral load in both plasma and key organs, performing comparably or slightly better than the benchmark inhibitor. The amelioration of weight loss further supports its therapeutic potential.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the in vivo validation of 1-benzyluracil derivatives, using the hypothetical compound BZU-DENV against Dengue Virus as a working example. The successful execution of these studies, demonstrating significant viral load reduction and a favorable safety profile, would provide strong justification for advancing BZU-DENV into further pre-clinical development, including formal toxicology studies, pharmacokinetic profiling, and testing in more advanced pathogenesis models. This structured approach, grounded in comparative analysis and detailed protocols, is essential for efficiently identifying and advancing the next generation of antiviral therapies.

References

  • Design, synthesis, and anti-HIV-1 activity of 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives. (n.d.). National Institutes of Health. [Link]

  • 2-(2,4-Dioxy-1,2,3,4-Tetrahydropyrimidin-1-yl)-N-(4-Phenoxyphenyl)-Acetamides as a Novel Class of Cytomegalovirus Replication Inhibitors. (2015). Acta Naturae. [Link]

  • Uracil derivatives as non-nucleoside inhibitors of viral infections. (2022). ScienceDirect. [Link]

  • Effective inhibition of dengue virus replication using 3′UTR-targeted Vivo-Morpholinos. (2024). bioRxiv. [Link]

  • 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus. (2016). PubMed. [Link]

  • Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. (2023). National Institutes of Health. [Link]

  • Synthesis, In Silico Prediction and In Vitro Evaluation of Antitumor Activities of Novel Pyrido[2,3-d]pyrimidine, Xanthine and Lumazine Derivatives. (2020). National Institutes of Health. [Link]

  • Anti-Human Immunodeficiency Virus Type 1 Activity of Novel 6-Substituted 1-Benzyl-3-(3,5-Dimethylbenzyl)Uracil Derivatives. (n.d.). National Institutes of Health. [Link]

  • Uracil derivatives with antiviral activity against sars-cov-2. (n.d.).
  • Mechanistic insights into dengue virus inhibition by a clinical trial compound NITD-688. (2025). PNAS. [Link]

  • Inhibition of uridine phosphorylase: synthesis and structure-activity relationships of aryl-substituted 5-benzyluracils and 1-[(2-hydroxyethoxy)methyl]. (n.d.). PubMed. [Link]

  • 5-benzyluracil. (n.d.). LookChem. [Link]

  • (PDF) Synthesis of 1-benzyl-3-(3,5-dimethylbenzyl)Uracil Derivatives with Potential Anti-HIV Activity. (2025). ResearchGate. [Link]

  • Dengue virus: pathogenesis and potential for small molecule inhibitors. (n.d.). National Institutes of Health. [Link]

  • Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. (n.d.). National Institutes of Health. [Link]

  • Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern. (2022). National Institutes of Health. [Link]

  • Modelling the impact of JNJ-1802, a first-in-class dengue inhibitor blocking the NS3-NS4B interaction, on in-vitro DENV-2 dynamics. (2023). PLOS Computational Biology. [Link]

  • A Novel Inhibitor of Dengue Virus Replication That Targets the Capsid Protein. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

Sources

A Head-to-Head Comparison of 1-Benzyluracil Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of N1-substituted uracils, such as 1-benzyluracil, is a fundamental process in the creation of a wide array of therapeutic agents. The strategic introduction of a benzyl group at the N1 position can significantly influence the biological activity of the parent uracil molecule. This guide provides an in-depth, head-to-head comparison of three prevalent methods for the synthesis of 1-benzyluracil: Direct N1-Alkylation, Phase-Transfer Catalysis, and the Mitsunobu Reaction. Each method is evaluated based on experimental data, with a focus on reaction efficiency, regioselectivity, and practical considerations in a laboratory setting.

Introduction: The Importance of N1-Benzylation of Uracil

Uracil and its derivatives are key components of nucleic acids and play a crucial role in numerous biological processes. The targeted modification of the uracil scaffold, particularly at the N1 position, has led to the development of compounds with significant antiviral, anticancer, and other therapeutic properties. The benzyl group, in particular, can enhance the lipophilicity of the molecule, facilitate its transport across biological membranes, and provide a scaffold for further functionalization. Consequently, the efficient and selective synthesis of 1-benzyluracil is of paramount importance. This guide will dissect the nuances of three distinct synthetic strategies to empower researchers in selecting the optimal method for their specific needs.

Method 1: Direct N1-Alkylation with Benzyl Halides

Direct alkylation is a classical and straightforward approach for the formation of N-C bonds. In the context of 1-benzyluracil synthesis, this method involves the reaction of uracil with a benzyl halide, typically benzyl chloride or benzyl bromide, in the presence of a base.

The Challenge of Regioselectivity

A primary challenge in the direct alkylation of uracil is the presence of two nucleophilic nitrogen atoms, N1 and N3. This can lead to a mixture of N1- and N3-benzylated products, as well as the disubstituted 1,3-dibenzyluracil.[1] The ratio of these products is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. Achieving high regioselectivity for the desired N1 isomer is a critical consideration.

A Regioselective Approach: The Use of Protecting Groups

To overcome the issue of regioselectivity, a one-pot method utilizing N,N'-dibenzoyluracil as a starting material has been developed.[2][3] This strategy leverages the steric hindrance and electronic effects of the benzoyl groups to direct the alkylation specifically to the N1 position.

Direct_Alkylation cluster_protection Protection cluster_alkylation Regioselective Alkylation cluster_deprotection Deprotection Uracil Uracil Dibenzoyluracil 1,3-Dibenzoyluracil Uracil->Dibenzoyluracil Benzoyl Chloride N1_Benzyl_Dibenzoyluracil 1-Benzyl-3-benzoyluracil Dibenzoyluracil->N1_Benzyl_Dibenzoyluracil Benzyl Halide, K₂CO₃, DMF Product 1-Benzyluracil N1_Benzyl_Dibenzoyluracil->Product NH₃/H₂O-EtOH

Caption: Regioselective synthesis of 1-Benzyluracil via direct alkylation of a protected uracil.

Experimental Protocol: Direct N1-Alkylation of 1,3-Dibenzoyluracil
  • Synthesis of 1,3-Dibenzoyluracil: To a suspension of uracil in a suitable solvent (e.g., pyridine), add benzoyl chloride in a dropwise manner at 0°C. Allow the reaction to warm to room temperature and stir until completion. The product can be isolated by precipitation and filtration.

  • N1-Benzylation: In a round-bottom flask, dissolve 1,3-dibenzoyluracil in anhydrous dimethylformamide (DMF). Add potassium carbonate (K₂CO₃) as the base, followed by the addition of benzyl chloride.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Deprotection: Upon completion, the reaction mixture is filtered, and the filtrate is treated with an aqueous-alcoholic solution of ammonia to facilitate the removal of the benzoyl protecting groups.[2]

  • Purification: The crude product is then purified by recrystallization or column chromatography to yield pure 1-benzyluracil.[4]

Method 2: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) has emerged as a powerful and green chemistry tool for organic synthesis.[5] This methodology facilitates the reaction between reactants located in different immiscible phases (typically aqueous and organic) through the use of a phase-transfer catalyst, which is often a quaternary ammonium salt like tetrabutylammonium bromide (TBAB).[6][7]

Advantages of PTC in N-Alkylation

For the synthesis of 1-benzyluracil, PTC offers several advantages over traditional direct alkylation:

  • Milder Reaction Conditions: PTC reactions can often be carried out at room temperature, reducing the risk of side reactions and decomposition.

  • Use of Inorganic Bases: It allows for the use of inexpensive and less hazardous inorganic bases such as potassium carbonate or sodium hydroxide.[6]

  • Solvent Flexibility: PTC can be performed in a variety of solvents, and in some cases, under solvent-free conditions, which is environmentally beneficial.[6]

  • Simplified Work-up: The separation of the catalyst and products can be more straightforward.

PTC_Synthesis cluster_aqueous Aqueous Phase cluster_organic Organic Phase Uracil_anion Uracil Anion (U⁻) Catalyst_U [Q⁺U⁻] Uracil_anion->Catalyst_U Ion Exchange Base Base (e.g., K₂CO₃) Base->Uracil_anion Deprotonation Catalyst_aq Catalyst (Q⁺X⁻) Catalyst_aq->Catalyst_U Benzyl_Chloride Benzyl Chloride (BnCl) Product 1-Benzyluracil (BnU) Catalyst_U->Product Alkylation Benzyl_Chloride->Product Catalyst_org [Q⁺Cl⁻] Product->Catalyst_org Catalyst_org->Catalyst_aq Phase Transfer

Caption: Mechanism of Phase-Transfer Catalyzed synthesis of 1-Benzyluracil.

Experimental Protocol: PTC Synthesis of 1-Benzyluracil
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine uracil, a phase-transfer catalyst (e.g., 2 mol% TBAB), and an organic solvent (e.g., toluene).[8]

  • Addition of Base and Alkylating Agent: Add an aqueous solution of a base (e.g., 50% w/w KOH) followed by the addition of benzyl chloride (3 equivalents).[8]

  • Reaction: Stir the biphasic mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like dichloromethane.

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by flash column chromatography.[8]

Method 3: The Mitsunobu Reaction

The Mitsunobu reaction is a versatile and reliable method for the stereospecific conversion of alcohols to a variety of functional groups, including the N-alkylation of imides and other N-H containing compounds.[9][10] This reaction typically involves an alcohol, a nucleophile (in this case, uracil), a phosphine (e.g., triphenylphosphine, PPh₃), and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[5][11]

Key Features of the Mitsunobu Reaction
  • Mild Reaction Conditions: The reaction is typically carried out at or below room temperature, making it suitable for sensitive substrates.

  • High Yields: The Mitsunobu reaction is known for its high efficiency and often provides excellent yields of the desired product.

  • Stereospecificity: A hallmark of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, although this is not a factor in the synthesis of achiral 1-benzyluracil.[9]

  • Byproduct Formation: A notable drawback is the formation of triphenylphosphine oxide and a hydrazinedicarboxylate byproduct, which can sometimes complicate purification.[11]

Mitsunobu_Reaction Uracil Uracil Intermediate Activated Complex Uracil->Intermediate Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Intermediate Reagents PPh₃, DEAD/DIAD Reagents->Intermediate Product 1-Benzyluracil Intermediate->Product SN2 Attack Byproducts PPh₃=O, DEAD-H₂ Intermediate->Byproducts

Caption: The Mitsunobu reaction for the synthesis of 1-Benzyluracil.

Experimental Protocol: Mitsunobu Synthesis of 1-Benzyluracil
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve uracil, benzyl alcohol, and triphenylphosphine in an anhydrous solvent such as tetrahydrofuran (THF).[12]

  • Addition of Azodicarboxylate: Cool the solution to 0°C in an ice bath. Slowly add DIAD or DEAD dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The residue is then subjected to column chromatography to separate the desired 1-benzyluracil from the triphenylphosphine oxide and hydrazinedicarboxylate byproducts.

Comparative Analysis of Synthesis Methods

ParameterDirect Alkylation (with Protecting Groups)Phase-Transfer Catalysis (PTC)Mitsunobu Reaction
Starting Materials 1,3-Dibenzoyluracil, Benzyl HalideUracil, Benzyl HalideUracil, Benzyl Alcohol
Key Reagents K₂CO₃, DMF, NH₃/H₂O-EtOHQuaternary Ammonium Salt (e.g., TBAB), KOH/NaOHPPh₃, DEAD/DIAD
Reaction Temperature Room TemperatureRoom Temperature to 40°C0°C to Room Temperature
Reaction Time Several hoursVaries (can be rapid)Several hours
Yield Good to Excellent (52-84%)[2]Good to Excellent (up to 99% for similar alkylations)[8]High
Regioselectivity High (N1-selective)Can be an issue, optimization requiredGenerally N1-selective
Byproducts Benzoic acid, Ammonium saltsMinimalTriphenylphosphine oxide, Hydrazinedicarboxylate
Purification Recrystallization/ChromatographyColumn ChromatographyColumn Chromatography
Advantages High regioselectivity, One-pot deprotectionMild conditions, Green chemistry aspects, Inexpensive reagentsMild conditions, High yields, Broad substrate scope
Disadvantages Requires a protection/deprotection sequenceVigorous stirring required for biphasic systemStoichiometric amounts of reagents, Byproduct removal

Conclusion: Selecting the Right Method

The choice of the most suitable method for the synthesis of 1-benzyluracil depends on the specific requirements of the researcher and the context of the synthesis.

  • Direct Alkylation with Protecting Groups is the method of choice when high regioselectivity is paramount . The additional steps of protection and deprotection are justified by the clean formation of the desired N1-isomer, which simplifies purification and improves overall efficiency.

  • Phase-Transfer Catalysis represents a green and cost-effective alternative . Its mild reaction conditions, the use of simple inorganic bases, and the potential for solvent-free reactions make it an attractive option for large-scale synthesis and for laboratories focused on sustainable chemistry. However, optimization of reaction conditions to ensure high N1-selectivity may be required.

  • The Mitsunobu Reaction is a powerful tool for achieving high yields under very mild conditions . It is particularly useful when working with sensitive substrates. The main drawback is the need to remove the stoichiometric byproducts, which can be challenging but is often manageable with careful chromatography.

By understanding the nuances, advantages, and limitations of each of these methods, researchers can make an informed decision to efficiently and effectively synthesize 1-benzyluracil for their drug discovery and development endeavors.

References

  • Novikov, M. S., Ozerov, A. A., Khandazhinskaya, A. L., & Solyev, P. N. (2017).
  • Mohammad, M. O. (2010). Synthesis of Some N1-Benzyl -6-(thio and alkyl or aryl thio) Uracil derivatives. Journal of Kirkuk University – Scientific Studies, 5(2), 17-29.
  • Ozerov, A. A., Novikov, M. S., & Petrov, V. I. (2018). Method for producing monosubstituted derivatives of uracil.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • García-Muñoz, S., Lavandera, I., & Gotor, V. (2019). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts.
  • Wyrzykiewicz, E., & Stobiecki, M. (2006). A convenient method for N-1 arylation of uracil derivatives. Tetrahedron Letters, 47(47), 8355-8358.
  • Gawroński, J., & Brzostowska, M. (2003). N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. Synthesis, 2003(12), 1862-1866.
  • Ding, J. C., Liu, M. C., Wu, H. Y., Hu, M. L., & Xiao, H. P. (2004). 1-Benzyluracil. Acta Crystallographica Section E: Structure Reports Online, 60(6), o837-o838.
  • Isono, Y., et al. (2011). Synthesis of 1-benzyl-3-(3,5-dimethylbenzyl)Uracil Derivatives with Potential Anti-HIV Activity. Antiviral Chemistry & Chemotherapy, 22(2), 57-66.
  • Elgemeie, G. H., & Ali, H. A. (2024). Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog.
  • Process for the purification of benzyl alcohol. (1970).
  • Bardagí, J. I., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Current Organic Synthesis, 6(4), 364-381.
  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Nakamura, S., Oyama, K., Kondo, T., & Yoshida, K. (2007). Analysis of benzylation products of (+)
  • Ghotekar, B. K., Ghagare, M. G., Ghotekar, B. K., Magar, N. B., & Jadhav, V. D. (2023).
  • Mohammad, M. O. (2010). Benzyl -6-(thio and alkyl or aryl thio) Uracil derivatives. Journal of Kirkuk University – Scientific Studies, 5(2).
  • Supporting Information for Copper-Catalyzed Cross-Coupling of Benzyl Chlorides with Arylboronic Esters. (n.d.).
  • Avula, B., et al. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 25(22), 5347.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Uracil Derivatives for Halogen-Bonded Cocrystals. (2021). Molecules, 26(19), 5989.
  • Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea. (2016). UCD Research Repository.
  • Industrial Phase-Transfer C
  • Mitsunobu Reaction. (2019). Organic Chemistry Portal.
  • Phase-Transfer C
  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. (2022). Molecules, 27(4), 1225.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.